molecular formula C7H3ClFNO4 B128571 4-Chloro-5-fluoro-2-nitrobenzoic acid CAS No. 129951-45-7

4-Chloro-5-fluoro-2-nitrobenzoic acid

Cat. No.: B128571
CAS No.: 129951-45-7
M. Wt: 219.55 g/mol
InChI Key: GGTQVIUWLUDQKR-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3ClFNO4 and its molecular weight is 219.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTQVIUWLUDQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129951-45-7
Record name 4-Chloro-5-fluoro-2-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: Initial searches for "4-Chloro-5-fluoro-2-nitrobenzoic acid" did not yield a readily available chemical entity with a registered CAS number. The following guide pertains to the isomeric and commercially available compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid , under the assumption that this is the compound of interest for research and development applications.

CAS Number: 35112-05-1

Introduction

4-Chloro-2-fluoro-5-nitrobenzoic acid is a versatile, multi-reactive building block pivotal in the field of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a carboxylic acid, a nitro group, and two different halogen atoms on a benzene ring—offers multiple reaction sites for chemical modification. This strategic placement of reactive moieties makes it an ideal starting material for Heterocyclic Oriented Synthesis (HOS), a strategy employed to generate diverse libraries of complex molecules with potential therapeutic applications.[1][2][3][4] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-Chloro-2-fluoro-5-nitrobenzoic acid are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 35112-05-1[5]
Molecular Formula C₇H₃ClFNO₄[5]
Molecular Weight 219.55 g/mol [6][7]
Melting Point 146-150 °C[6]
Boiling Point 361.4 °C[6]
Appearance White to off-white powder
Purity ≥97%

Table 2: Spectroscopic Data

TechniqueData Availability
¹H NMR Available from commercial suppliers
¹³C NMR Available from commercial suppliers
IR Spectroscopy Available from commercial suppliers
Mass Spectrometry Available from commercial suppliers

Note: While specific spectral data is not publicly available in the search results, it is commonly provided by chemical suppliers upon request or as part of the certificate of analysis.

Synthesis and Experimental Protocols

The synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid is not extensively detailed in the provided results, as it is a commercially available reagent. However, the synthesis of a closely related isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid, can provide insight into a potential synthetic route, which would likely involve the nitration of a substituted chlorofluorobenzoic acid precursor.

A general procedure for the nitration of a halobenzoic acid derivative, based on available literature for similar compounds, is as follows:

Experimental Protocol: Nitration of a Halogenated Benzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5°C using an ice bath.

  • Addition of Starting Material: Slowly add the precursor, 4-chloro-2-fluorobenzoic acid, to the cooled acid mixture while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Isolation: The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 4-Chloro-2-fluoro-5-nitrobenzoic acid.

Applications in Drug Discovery and Development

The primary utility of 4-Chloro-2-fluoro-5-nitrobenzoic acid lies in its role as a scaffold in the synthesis of diverse heterocyclic compounds, many of which are "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules.[1]

4.1. Heterocyclic Oriented Synthesis (HOS)

This compound is an excellent substrate for solid-phase synthesis, enabling the rapid generation of compound libraries for high-throughput screening.[1] The general workflow involves immobilizing the acid on a resin, followed by sequential chemical modifications.

HOS_Workflow A 4-Chloro-2-fluoro- 5-nitrobenzoic acid B Immobilization on Rink Amide Resin A->B C Chlorine Substitution (e.g., with amines) B->C D Nitro Group Reduction to Amine C->D E Cyclization with Various Reagents D->E F Cleavage from Resin E->F G Diverse Heterocyclic Compounds F->G

Caption: Solid-phase synthesis workflow using the title compound.

4.2. Precursor to Bioactive Scaffolds

Derivatives of 4-Chloro-2-fluoro-5-nitrobenzoic acid have been investigated for various therapeutic targets:

  • Benzimidazoles, Benzotriazoles, and Quinoxalinones: These heterocycles, synthesized from the title compound, are known to possess a wide range of biological activities.[1][3]

  • Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: It has been used in the preparation of benzenecarboxamide derivatives with potential applications in hormonal therapies.[1]

  • Hepatitis C Virus (HCV) Infection Treatments: The compound has served as a starting material for heterocyclic peptides targeting HCV.[1]

  • 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibitors: Indazolone sulfonamides prepared from this acid have been explored as potential anti-inflammatory and metabolic disorder treatments.[1]

The nitro group in such compounds is a critical pharmacophore, which can undergo in-vivo reduction to produce reactive species that may contribute to the therapeutic effect, particularly in antimicrobial and anticancer applications.[8][9]

Bioactive_Derivatives cluster_0 Precursor cluster_1 Synthetic Intermediates cluster_2 Bioactive Heterocyclic Scaffolds A 4-Chloro-2-fluoro-5-nitrobenzoic acid B Substituted Anilines A->B Substitution & Reduction C o-Phenylenediamines B->C D Benzimidazoles C->D Cyclization E Benzotriazoles C->E Cyclization F Quinoxalinones C->F Cyclization G Benzodiazepinediones C->G Cyclization

Caption: Role as a precursor to bioactive heterocyclic systems.

Safety and Handling

4-Chloro-2-fluoro-5-nitrobenzoic acid is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard CodeDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Reference:[7]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this chemical.

Conclusion

4-Chloro-2-fluoro-5-nitrobenzoic acid is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility in solid-phase synthesis makes it particularly attractive for the generation of compound libraries for drug discovery programs. For researchers and scientists in the pharmaceutical and agrochemical industries, this compound offers a reliable starting point for the development of novel, biologically active agents.

References

Technical Guide: Physicochemical Characteristics of 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Chloro-5-fluoro-2-nitrobenzoic acid (CAS RN: 129951-45-7). Due to the limited availability of experimental data for this specific isomer, this document also presents data for the closely related isomers, 4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS RN: 35112-05-1) and 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS RN: 114776-15-7), to offer a comparative context. Furthermore, this guide outlines detailed, generalized experimental protocols for the determination of key physicochemical properties and provides a hypothetical synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both available data and a procedural framework for the comprehensive characterization of this and similar compounds.

Introduction

This compound is a halogenated and nitrated benzoic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific arrangement of the chloro, fluoro, and nitro substituents on the benzoic acid core imparts unique electronic and steric properties that can influence molecular interactions and biological activity. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.

Physicochemical Properties

Quantitative data for this compound is scarce in publicly available literature. The following tables summarize the available information for the target compound and its isomers to provide a comparative reference.

Table 1: General Properties of this compound and Its Isomers

PropertyThis compound4-Chloro-2-fluoro-5-nitrobenzoic Acid2-Chloro-4-fluoro-5-nitrobenzoic Acid
CAS Number 129951-45-7[1][2][3][4]35112-05-1[5][6]114776-15-7[7]
Molecular Formula C₇H₃ClFNO₄[1][3]C₇H₃ClFNO₄[5][6]C₇H₃ClFNO₄[7]
Molecular Weight 219.55 g/mol [1][3]219.55 g/mol [5]219.55 g/mol [7]
Physical Form Solid[2]Crystalline solidWhite to yellow crystal powder[8]

Table 2: Experimental and Predicted Physicochemical Data of Isomers

Property4-Chloro-2-fluoro-5-nitrobenzoic Acid2-Chloro-4-fluoro-5-nitrobenzoic Acid
Melting Point 146-150 °C[9]146-150 °C[10]
Boiling Point 361.4 °C[9]364.2 °C at 760 mmHg[10]
Solubility No data availableSoluble in methanol[11]
pKa (Predicted) No data available2.32 ± 0.12
LogP (Predicted) 2.08551.45[10]

Note: The data for the isomers is provided for comparative purposes. Experimental determination is required for this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a substituted benzoic acid like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion) are recorded as the melting range.[12]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility in various solvents is essential for selecting appropriate reaction and purification conditions.

Methodology:

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial.

  • The mixture is agitated (e.g., vortexed or sonicated) at a controlled temperature (e.g., 25 °C) for a set period.

  • The mixture is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, further amounts are added incrementally until saturation is reached.

  • Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined (e.g., in mg/mL).[4][13]

G cluster_1 Solubility Assessment Workflow Start Start: Weigh sample and measure solvent volume. Mix Mixing: Add sample to solvent and agitate. Start->Mix Observe Observation: Visually inspect for undissolved solid. Mix->Observe Decision Completely Dissolved? Observe->Decision Add_More Incremental Addition: Add more solute. Decision->Add_More Yes End End: Determine solubility. Decision->End No Add_More->Mix G cluster_2 pKa Determination via Potentiometric Titration Prepare_Sample Prepare Sample: Dissolve a known concentration of the acid. Titration Titration: Add standardized strong base incrementally. Prepare_Sample->Titration Record_pH Record pH: Measure pH after each addition. Titration->Record_pH Plot_Curve Plot Curve: Graph pH versus volume of titrant. Record_pH->Plot_Curve Determine_pKa Determine pKa: pH at the half-equivalence point. Plot_Curve->Determine_pKa G cluster_3 Spectroscopic Characterization Workflow NMR NMR Spectroscopy (¹H and ¹³C) Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation IR IR Spectroscopy IR->Structure_Elucidation MS Mass Spectrometry MS->Structure_Elucidation G cluster_4 Hypothetical Synthesis of this compound Starting_Material Starting Material: 4-Chloro-5-fluorobenzoic Acid Nitration Nitration: HNO₃, H₂SO₄ Starting_Material->Nitration Product Product: This compound Nitration->Product Purification Purification: (e.g., Recrystallization) Product->Purification G cluster_5 Biological Activity Screening Funnel Compound This compound Primary_Screening Primary Screening: (e.g., Cytotoxicity, Antimicrobial) Compound->Primary_Screening Secondary_Screening Secondary Screening: (e.g., Enzyme Inhibition, Receptor Binding) Primary_Screening->Secondary_Screening In_Vivo_Studies In Vivo Studies: (Animal Models) Secondary_Screening->In_Vivo_Studies Lead_Compound Lead Compound Identification In_Vivo_Studies->Lead_Compound

References

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-nitrobenzoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoro-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, holds significance as a chemical intermediate in various research and development applications. This technical guide provides a comprehensive overview of its chemical structure, molecular weight, and a detailed, synthesized experimental protocol for its preparation. While this compound is a valuable building block, public domain information regarding its specific involvement in biological signaling pathways is currently limited. This document is intended to serve as a foundational resource for professionals in the fields of chemical synthesis and drug discovery.

Chemical Structure and Properties

This compound is a multifaceted organic compound with the chemical formula C₇H₃ClFNO₄. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a nitro group, a chlorine atom, and a fluorine atom. The precise arrangement of these functional groups on the aromatic ring dictates its chemical reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃ClFNO₄N/A
Molecular Weight 219.55 g/mol [1]
CAS Number 129951-45-7[1]
Appearance White to off-white crystalline powderTypical for this class of compounds
Solubility Soluble in many organic solventsGeneral property of similar compounds

Synthesis of this compound

Experimental Protocol: A Proposed Synthesis Route

This proposed synthesis involves the nitration of a substituted chlorofluorotoluene followed by oxidation of the methyl group to a carboxylic acid.

Step 1: Nitration of 4-Chloro-3-fluorotoluene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-chloro-3-fluorotoluene. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 molar ratio) to the dropping funnel.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 4-chloro-3-fluorotoluene, ensuring the temperature does not exceed 10 °C. After the addition is complete, continue stirring at the same temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The crude product, 4-chloro-5-fluoro-2-nitrotoluene, will precipitate.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation of 4-Chloro-5-fluoro-2-nitrotoluene to this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 4-chloro-5-fluoro-2-nitrotoluene obtained from the previous step in a suitable solvent, such as aqueous potassium permanganate or a mixture of sodium dichromate and sulfuric acid.

  • Oxidation: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

  • Work-up: Cool the reaction mixture and filter to remove manganese dioxide (if potassium permanganate was used). Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Research and Development

While specific biological activities for this compound are not extensively documented, its structural isomer, 4-chloro-2-fluoro-5-nitrobenzoic acid, is a well-known and versatile building block in heterocyclic oriented synthesis (HOS).[2][3] This suggests that this compound could also serve as a valuable precursor for the synthesis of diverse heterocyclic scaffolds. Such scaffolds are of significant interest in drug discovery for the development of novel therapeutic agents.[3]

The presence of multiple reactive sites—the carboxylic acid, the nitro group, and the halogen substituents—allows for a variety of chemical transformations, making it an attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Logical Workflow for Synthesis

The synthesis of this compound can be represented as a logical workflow, starting from the initial raw materials and proceeding through the key chemical transformations.

G cluster_start Starting Materials cluster_step1 Step 1: Nitration cluster_intermediate Intermediate Product cluster_step2 Step 2: Oxidation cluster_final Final Product 4-Chloro-3-fluorotoluene 4-Chloro-3-fluorotoluene Nitration Reaction Nitration Reaction 4-Chloro-3-fluorotoluene->Nitration Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Reaction Work-up & Isolation Work-up & Isolation Nitration Reaction->Work-up & Isolation 4-Chloro-5-fluoro-2-nitrotoluene 4-Chloro-5-fluoro-2-nitrotoluene Work-up & Isolation->4-Chloro-5-fluoro-2-nitrotoluene Oxidation Reaction Oxidation Reaction 4-Chloro-5-fluoro-2-nitrotoluene->Oxidation Reaction Work-up & Purification Work-up & Purification Oxidation Reaction->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: A logical workflow diagram illustrating the proposed two-step synthesis of this compound.

Conclusion and Future Directions

This compound is a chemical compound with established physical properties and a plausible synthetic route. Its utility as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery and materials science, is an area ripe for further exploration. Future research efforts could focus on the development and optimization of its synthesis, as well as the investigation of its biological activity and potential therapeutic applications. The lack of public information on its role in signaling pathways presents an opportunity for novel research to uncover its potential pharmacological relevance.

References

Spectroscopic Profile of 4-Chloro-5-fluoro-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Chloro-5-fluoro-2-nitrobenzoic acid, a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of experimental data in public databases, this guide presents predicted spectroscopic information for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy, alongside theoretical mass spectrometry data. These predictions are based on established computational models and serve as a valuable reference for the identification and characterization of this molecule.

Molecular Structure

IUPAC Name: this compound CAS Number: Not available for this specific isomer. The isomer 4-Chloro-2-fluoro-5-nitrobenzoic acid has the CAS number 35112-05-1. Molecular Formula: C₇H₃ClFNO₄ Molecular Weight: 219.55 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.2d~2.0H-3
~7.9d~7.0H-6
~13.5br s--COOH

Note: The chemical shifts are estimates and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~165C=O (Carboxylic Acid)
~155 (d, ¹JCF ≈ 250 Hz)C-5
~148C-2
~135 (d, ²JCF ≈ 15 Hz)C-4
~130C-1
~125 (d, ³JCF ≈ 5 Hz)C-6
~120 (d, ²JCF ≈ 20 Hz)C-3

Note: Carbon-fluorine coupling constants (JCF) are approximate values.

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicity
~ -115s

Note: The chemical shift is relative to a standard (e.g., CFCl₃ at 0 ppm).

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1580, ~1350StrongN-O stretch (Nitro group)
~1250MediumC-O stretch
~1100MediumC-F stretch
~850MediumC-Cl stretch
Mass Spectrometry

Table 5: Theoretical Mass Spectrometry Data

m/zIon
219.97[M]⁺ (for ³⁵Cl)
221.97[M+2]⁺ (for ³⁷Cl)
202.97[M-OH]⁺
173.97[M-NO₂]⁺
128.98[M-NO₂-COOH]⁺

Note: These values represent the theoretical exact masses of the molecular ion and potential fragments. PubChemLite provides a predicted collision cross section for various adducts, which can be useful in ion mobility-mass spectrometry.[1]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may affect chemical shifts.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically after separation by liquid chromatography (LC-MS).

  • Ionization: Optimize ionization source parameters to achieve efficient ionization of the analyte.

  • Mass Analysis: Acquire the mass spectrum in full scan mode to identify the molecular ion and fragmentation patterns. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 4-Chloro-5-fluoro- 2-nitrobenzoic Acid Dissolution Dissolve in Deuterated Solvent Sample->Dissolution KBr_Pellet Prepare KBr Pellet or use ATR Sample->KBr_Pellet MS Mass Spectrometry Sample->MS Direct Infusion or LC-MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of predicted spectroscopic data and standardized protocols for the analysis of this compound. Experimental verification of this data is essential for its application in research and development.

References

Solubility profile of 4-Chloro-5-fluoro-2-nitrobenzoic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the anticipated solubility characteristics of 4-Chloro-5-fluoro-2-nitrobenzoic acid in common laboratory solvents. The document outlines detailed experimental protocols for solubility determination and illustrates the compound's role as a synthetic intermediate.

Data Presentation: Qualitative Solubility of a Structural Isomer

Due to the absence of specific quantitative data for this compound, the following table summarizes the known qualitative solubility of a structural isomer, 2-Chloro-4-fluoro-5-nitrobenzoic acid. This information can serve as a preliminary guide for solvent selection.

Compound NameCAS NumberSolventSolubility
2-Chloro-4-fluoro-5-nitrobenzoic acid114776-15-7MethanolSoluble[1]

Based on the general solubility trends of substituted nitrobenzoic acids, it is anticipated that this compound will exhibit higher solubility in polar organic solvents and lower solubility in non-polar organic solvents and water.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility profile of this compound, the following established experimental methodologies are recommended.

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry test tubes.

  • Solvent Addition: Add 1 mL of a selected solvent to the first test tube. Common solvents for initial screening include water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Observation: Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature.

  • Classification: Observe the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A noticeable amount of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Repeat: Repeat steps 2-4 for each selected solvent.

Quantitative Solubility Determination: Isothermal Shake-Flask Method

This gravimetric method provides accurate, quantitative solubility data at a specific temperature.

  • Sample Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the flasks and place them in a constant-temperature shaker bath for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed in the temperature bath until the excess solid has settled.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-saturated syringe and filter it through a fine-pore filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step is critical to remove all undissolved solids.

  • Solvent Evaporation: Evaporate the solvent from the container under reduced pressure or in a fume hood.

  • Final Weighing: Once the solute is completely dry, weigh the container again.

  • Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the aliquot taken. The result is typically expressed in mg/mL or g/100 mL.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for solubility determination and the role of substituted nitrobenzoic acids as intermediates in chemical synthesis.

G cluster_0 Qualitative Solubility Workflow start Start: Weigh Compound add_solvent Add Solvent (1 mL) start->add_solvent agitate Agitate (1-2 min) add_solvent->agitate observe Observe Solution agitate->observe classify Classify Solubility observe->classify soluble Soluble classify->soluble Clear Solution insoluble Insoluble/Partially Soluble classify->insoluble Solid Remains

Caption: A typical workflow for the qualitative determination of solubility.

G cluster_1 Role in Chemical Synthesis start This compound (Building Block) reaction1 Functional Group Transformation (e.g., Nitro Reduction to Amine) start->reaction1 intermediate Reactive Intermediate reaction1->intermediate reaction2 Coupling with Another Reagent intermediate->reaction2 final_product Complex Target Molecule (e.g., Pharmaceutical, Agrochemical) reaction2->final_product

Caption: Use as a building block in multi-step organic synthesis.

References

An In-depth Technical Guide to the Chemical Reactivity of Functional Groups in 4-Chloro-5-fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoro-2-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the distinct reactivity profiles of its four functional groups: a carboxylic acid, a nitro group, a chloro group, and a fluoro group. The electronic interplay between the strongly electron-withdrawing nitro group and the halogen substituents, coupled with the reactivity of the carboxylic acid, allows for a wide range of chemical transformations. This guide provides a comprehensive analysis of the chemical reactivity of each functional group, supported by quantitative data, detailed experimental protocols, and visualizations of reaction workflows, to facilitate its application in research and drug development.

Introduction

The strategic placement of functional groups on the benzene ring of this compound dictates its chemical behavior. The nitro group, positioned ortho to the carboxylic acid and meta to the chloro and fluoro groups, profoundly influences the molecule's electronic properties. This electron-withdrawing effect enhances the acidity of the carboxylic acid and activates the aromatic ring for nucleophilic aromatic substitution, while deactivating it towards electrophilic aromatic substitution. The presence of two different halogen atoms offers opportunities for selective nucleophilic substitution reactions. This document serves as a technical resource, exploring the reactivity of each functional moiety in detail.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a primary site for a variety of chemical modifications, including deprotonation, esterification, and amide bond formation.

Acidity and pKa

Table 1: pKa Values of Related Substituted Benzoic Acids

CompoundpKa
Benzoic Acid4.20
4-Chlorobenzoic Acid3.98[4]
4-Nitrobenzoic Acid3.42[4]
3,5-Dinitrobenzoic Acid2.67[4]
Esterification

Esterification of the carboxylic acid can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[5][6][7]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, 10-20 eq), which also serves as the solvent.[6]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., ~65°C for methanol) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization and Extraction: Wash the organic solution sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Amide Bond Formation

The carboxylic acid can be converted to an amide through coupling with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using coupling agents.[8][9]

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, reflux a mixture of this compound and an excess of thionyl chloride for 2-3 hours.[8]

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous solvent like dichloromethane (DCM).[9]

  • Coupling: Slowly add the freshly prepared acyl chloride solution to the amine solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.[8]

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude amide by flash column chromatography.[9]

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is itself susceptible to reduction.

Reduction to an Amine

The reduction of the nitro group to an amine is a common and useful transformation, as the resulting aniline derivative can undergo a wide range of subsequent reactions. Several reagents can effect this reduction, with tin(II) chloride or catalytic hydrogenation being frequently employed.[10][11]

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Heating: Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: After cooling, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is basic.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amino-benzoic acid derivative by column chromatography or recrystallization.

Reactivity of the Chloro and Fluoro Groups

The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex).

Nucleophilic Aromatic Substitution (SNAr)

In the context of this compound, both the chloro and fluoro substituents can act as leaving groups in SNAr reactions. Generally, in SNAr, fluoride is a better leaving group than chloride. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[12]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[13]

  • Nucleophile and Base Addition: Add the desired nucleophile (e.g., an amine or thiol, 1.1-1.5 eq) and a suitable base (e.g., potassium carbonate or triethylamine, 2.0 eq).[13]

  • Heating: Stir the reaction mixture at room temperature or heat to 50-100°C, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[13]

Visualizations

Logical Relationship of Functional Group Reactivity

G Reactivity Pathways of this compound cluster_COOH Carboxylic Acid Reactions cluster_NO2 Nitro Group Reaction cluster_Halogen Halogen Reactions (SNAr) A 4-Chloro-5-fluoro- 2-nitrobenzoic acid B Esterification (+ Alcohol, H+) A->B C Amide Coupling (+ Amine, Coupling Agent) A->C D Deprotonation (+ Base) A->D E Reduction (+ Reducing Agent, e.g., SnCl2) A->E F Nucleophilic Substitution (at Chloro or Fluoro position) A->F

Caption: Reactivity pathways of the functional groups.

Experimental Workflow for Derivative Synthesis

G General Workflow for Derivative Synthesis Start Start: This compound Reaction Reaction: - Esterification - Amide Coupling - SNAr - Nitro Reduction Start->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Workup Work-up: - Quenching - Extraction - Washing Reaction->Workup Monitoring->Reaction Continue until completion Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Analysis: - NMR - Mass Spectrometry - Melting Point Purification->Analysis End End: Pure Derivative Analysis->End

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a highly functionalized and versatile scaffold for organic synthesis. The distinct and predictable reactivity of its carboxylic acid, nitro, chloro, and fluoro groups allows for a wide array of chemical transformations. A thorough understanding of the electronic effects of the substituents and the corresponding reaction mechanisms is crucial for the strategic design and synthesis of novel compounds for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable building block.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-5-fluoro-2-nitrobenzoic Acid and its Isomers in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the specified topic of 4-Chloro-5-fluoro-2-nitrobenzoic acid (CAS: 129951-45-7). However, publicly available scientific literature with in-depth mechanistic studies and specific reaction protocols for this particular isomer is scarce. In contrast, its isomer, 4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS: 35112-05-1) , is extensively documented as a versatile building block in organic synthesis. This guide will provide the available information on the requested compound and then offer a comprehensive analysis of the well-studied isomer to provide valuable insights into the expected reactivity and mechanisms of this class of compounds.

Part 1: this compound (CAS: 129951-45-7)

This compound is a substituted aromatic carboxylic acid. Its reactivity is governed by the electronic and steric effects of its four substituents on the benzene ring: a carboxylic acid group (-COOH), a nitro group (-NO2), a chloro group (-Cl), and a fluoro group (-F).

Physicochemical Properties

Limited experimental data is available for this specific isomer. The following table summarizes basic computed and available supplier data.

PropertyValue
CAS Number 129951-45-7
Molecular Formula C₇H₃ClFNO₄
Molecular Weight 219.55 g/mol
Appearance Solid
Predicted XlogP 2.2
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 4
Predicted Rotatable Bond Count 1
Predicted Reactivity and Mechanism of Action
  • Carboxylic Acid Group (-COOH): This group is a meta-director and deactivating for electrophilic aromatic substitution. It is the primary site for reactions such as esterification, amidation, and conversion to an acyl chloride.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and a meta-director. It strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNA). Its position ortho to the carboxylic acid can influence the acidity of the carboxyl group.

  • Halogens (-Cl and -F): Both are ortho, para-directors but are deactivating towards electrophilic substitution due to their inductive electron withdrawal. In the context of nucleophilic aromatic substitution, they can act as leaving groups. The fluorine atom is generally a better leaving group in SNA reactions than chlorine when activated by a nitro group.

The primary mechanism of action for this compound as a building block would likely involve:

  • Nucleophilic Aromatic Substitution (SNA): The fluorine and chlorine atoms are potential leaving groups. The strong electron-withdrawing effect of the ortho-nitro group would activate the ring for SNA, making the positions of the halogens susceptible to attack by nucleophiles.

  • Reactions of the Carboxylic Acid: Standard transformations of the carboxylic acid functional group.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then participate in a wide range of subsequent reactions, such as diazotization or amide bond formation.

A logical workflow for the utilization of this compound in synthesis is depicted below.

G start This compound sna Nucleophilic Aromatic Substitution (Displacement of -F or -Cl) start->sna cooh_rxn Carboxylic Acid Derivatization (e.g., Esterification, Amidation) start->cooh_rxn no2_red Nitro Group Reduction start->no2_red product1 Substituted Product 1 sna->product1 product2 Ester or Amide Derivative cooh_rxn->product2 product3 Amino Derivative no2_red->product3 product4 Further Functionalization (e.g., Heterocycle Formation) product3->product4

Predicted reaction pathways for this compound.

Due to the lack of specific experimental data, the remainder of this guide will focus on the well-characterized isomer, 4-Chloro-2-fluoro-5-nitrobenzoic acid.

Part 2: 4-Chloro-2-fluoro-5-nitrobenzoic Acid (CAS: 35112-05-1) - A Technical Guide

This isomer is a commercially available and versatile building block, particularly in the solid-phase synthesis of heterocyclic scaffolds of medicinal importance.[1][2][3]

Core Mechanism of Action in Organic Synthesis

The primary utility of 4-chloro-2-fluoro-5-nitrobenzoic acid lies in its capacity for sequential and regioselective reactions, driven by the distinct reactivity of its functional groups. The key mechanistic principles are:

  • Nucleophilic Aromatic Substitution (SNA): The fluorine atom at position 2 is highly activated towards nucleophilic displacement. This is due to the strong electron-withdrawing effect of the nitro group at the para position (position 5) and the carboxylic acid group at the ortho position (position 1). The chlorine at position 4 is less activated. This differential reactivity allows for selective substitution of the fluorine atom.

  • Solid-Phase Synthesis Anchor: The carboxylic acid group provides a convenient handle for immobilization onto a solid support, such as a Rink amide resin. This enables the use of combinatorial chemistry techniques for the generation of compound libraries.[1][2]

  • Nitro Group Transformation: The nitro group can be readily reduced to an aniline derivative. This new amino group, being ortho to a nucleophilically introduced substituent, is perfectly positioned for subsequent intramolecular cyclization reactions to form various heterocyclic systems.[1]

The general synthetic strategy involving this building block is outlined in the workflow diagram below.

G cluster_0 Solid-Phase Synthesis Workflow start 4-Chloro-2-fluoro- 5-nitrobenzoic acid immobilized Immobilized on Resin via Amide Bond start->immobilized Amide Coupling resin Rink Amide Resin resin->immobilized sna Nucleophilic Aromatic Substitution (SNA) (Displacement of -F) immobilized->sna reduction Nitro Group Reduction (e.g., with SnCl2) sna->reduction cyclization Cyclization/ Further Derivatization reduction->cyclization cleavage Cleavage from Resin (e.g., with TFA) cyclization->cleavage product Final Heterocyclic Product cleavage->product

General workflow for solid-phase synthesis using 4-Chloro-2-fluoro-5-nitrobenzoic acid.
Application in Heterocyclic Synthesis

This building block has been successfully employed in the synthesis of a variety of important heterocyclic scaffolds.[1][2][3]

A key application is the synthesis of benzimidazoles. The reaction pathway involves initial nucleophilic substitution of the fluorine with an amine, followed by reduction of the nitro group to form an ortho-diamino intermediate, which then undergoes cyclization with an aldehyde.

G A Immobilized 4-Cl-2-F-5-NO2-BA B SNA with R-NH2 (Displacement of -F) A->B C Nitro Reduction (SnCl2, DBU, DMF) B->C D Ortho-diamino Intermediate C->D E Cyclization with R'-CHO D->E F Immobilized Benzimidazole E->F G Cleavage (TFA) F->G H Final Benzimidazole Product G->H

Signaling pathway for Benzimidazole synthesis.
Quantitative Data and Reaction Conditions

The following table summarizes reaction conditions for the key steps in the solid-phase synthesis of various heterocycles starting from 4-Chloro-2-fluoro-5-nitrobenzoic acid.[1]

StepReagents and ConditionsProduct Type
Immobilization 4-Chloro-2-fluoro-5-nitrobenzoic acid, DIC, HOBt, DMFResin-bound starting material
SNA Primary or secondary amine, DMSO, 80 °CResin-bound 2-amino-4-chloro-5-nitrobenzoate
Nitro Reduction SnCl₂·2H₂O, DBU, DMF, rt, 1 dayResin-bound diamine intermediate
Benzimidazole Cyclization R-CHO, DCM, refluxBenzimidazole
Benzotriazole Cyclization NaNO₂, AcOH, H₂O, 5 °C to rtBenzotriazole
Quinoxalinone Cyclization α-ketoacid, Toluene, 80 °C, AcOH catalystQuinoxalinone
Detailed Experimental Protocol: Solid-Phase Synthesis of a Benzimidazole Derivative

This protocol is adapted from the work of Křupková et al.[1]

1. Immobilization of 4-Chloro-2-fluoro-5-nitrobenzoic acid on Rink Amide Resin:

  • Swell Rink amide resin (1.0 g, 0.65 mmol/g) in dimethylformamide (DMF, 10 mL) for 1 hour.

  • In a separate flask, dissolve 4-Chloro-2-fluoro-5-nitrobenzoic acid (3 eq.), 1-hydroxybenzotriazole (HOBt, 3 eq.), and N,N'-diisopropylcarbodiimide (DIC, 3 eq.) in DMF.

  • Add the activated acid solution to the swollen resin and shake at room temperature for 24 hours.

  • Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

2. Nucleophilic Aromatic Substitution:

  • Swell the resin from the previous step in dimethyl sulfoxide (DMSO).

  • Add a solution of the desired primary amine (5 eq.) in DMSO.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Wash the resin with DMSO, DMF, DCM, and methanol, then dry.

3. Reduction of the Nitro Group:

  • Swell the resin from the previous step in DMF.

  • Add a solution of SnCl₂·2H₂O (10 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) in DMF.

  • Shake at room temperature for 24 hours.

  • Wash the resin with DMF, a solution of 5% DBU in DMF, DMF, DCM, and methanol, then dry.

4. Cyclization with an Aldehyde:

  • Swell the diamine-functionalized resin in DCM.

  • Add the desired aldehyde (5 eq.).

  • Reflux the mixture overnight.

  • Wash the resin with DCM and methanol, then dry.

5. Cleavage from Resin:

  • Treat the dried resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to yield the crude benzimidazole product. Purify by preparative HPLC.

Conclusion

While detailed mechanistic studies on this compound are not widely reported, its reactivity can be inferred from fundamental principles of organic chemistry. Its structural isomer, 4-Chloro-2-fluoro-5-nitrobenzoic acid, serves as an excellent case study, demonstrating how the interplay of activating and directing groups, coupled with the strategic use of a reducible nitro group, allows for its use as a powerful building block in the synthesis of complex heterocyclic molecules. The principles of nucleophilic aromatic substitution and subsequent cyclization reactions detailed for this isomer provide a strong foundation for researchers and drug development professionals looking to utilize substituted nitrobenzoic acids in their synthetic endeavors.

References

A Technical Guide to 4-Chloro-5-fluoro-2-nitrobenzoic Acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-nitrobenzoic acid is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro substituents, offers multiple reactive sites for chemical modification. This guide provides an in-depth overview of the key literature, synthesis protocols, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 35112-05-1[1][2]
Molecular Formula C₇H₃ClFNO₄[1][2]
Molecular Weight 219.55 g/mol [2]
Melting Point 146-150 °C[3]
Boiling Point 361.4 °C[3]
Appearance Solid
InChI Key KAONECPATVTFST-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of this compound and its derivatives. Below is a summary of available spectroscopic data.

SpectroscopyData
¹H NMR Chemical shifts (ppm) are influenced by the electron-withdrawing groups on the benzene ring. Aromatic protons will appear in the downfield region.[4][5][6]
¹³C NMR The carbon spectrum will show distinct signals for the aromatic carbons, the carboxyl carbon, and carbons attached to the halogen and nitro groups.[7][8][9][10]
FT-IR Characteristic peaks include C=O stretching for the carboxylic acid, C-NO₂ stretching, C-Cl stretching, and C-F stretching.[11][12]
Mass Spec The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[13]

Key Applications in Drug Discovery and Organic Synthesis

This compound is a valuable starting material for the synthesis of various heterocyclic scaffolds of medicinal importance. Its utility stems from the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

A significant application is in the solid-phase synthesis of diverse heterocyclic libraries for drug screening. The carboxylic acid group can be anchored to a solid support, enabling the subsequent modification of the aromatic ring through nucleophilic substitution of the chlorine and fluorine atoms, and reduction of the nitro group to an amine, which can then participate in cyclization reactions.[14]

Synthesis of Heterocyclic Scaffolds

The following heterocyclic systems have been synthesized using this compound as a key building block:

  • Benzimidazoles: These compounds are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[15][16][17][18][19]

  • Quinoxalinones: This class of compounds has demonstrated potential as antimicrobial and anticancer agents.[20][21][22][23][24][25][26]

  • Benzotriazoles: Often used as synthetic auxiliaries, they also exhibit biological activities.

  • Benzodiazepinediones: These structures are present in many centrally acting drugs.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final heterocyclic compounds, adapted from the primary literature.

General Procedure for Solid-Phase Synthesis

The general workflow for the solid-phase synthesis of heterocyclic libraries starting from this compound involves several key steps as illustrated in the diagram below.

Solid_Phase_Synthesis_Workflow Start 4-Chloro-5-fluoro- 2-nitrobenzoic acid Immobilization Immobilization Start->Immobilization Resin Rink Amide Resin Resin->Immobilization Immobilized_Acid Resin-Bound Acid Immobilization->Immobilized_Acid Chlorine_Substitution Chlorine Substitution (with amine R¹-NH₂) Immobilized_Acid->Chlorine_Substitution Substituted_Intermediate Resin-Bound Substituted Intermediate Chlorine_Substitution->Substituted_Intermediate Nitro_Reduction Nitro Group Reduction (e.g., SnCl₂) Substituted_Intermediate->Nitro_Reduction Diamino_Intermediate Resin-Bound Diamino Intermediate Nitro_Reduction->Diamino_Intermediate Cyclization Cyclization (with aldehyde, keto-acid, etc.) Diamino_Intermediate->Cyclization Heterocycle Resin-Bound Heterocycle Cyclization->Heterocycle Cleavage Cleavage from Resin (e.g., TFA) Heterocycle->Cleavage Final_Product Final Heterocyclic Compound Cleavage->Final_Product

Caption: General workflow for solid-phase synthesis of heterocycles.

Protocol 1: Solid-Phase Synthesis of Benzimidazoles

This protocol describes the synthesis of benzimidazoles starting from the resin-bound diamino intermediate.[14]

  • Starting Material: Resin-bound diamino intermediate (prepared as per the general workflow).

  • Cyclization:

    • Swell the resin in a suitable solvent (e.g., DMF or DCM).

    • Add an excess of the desired aldehyde.

    • The reaction can be carried out at room temperature overnight or under reflux in DCM.[14]

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM) for 1 hour at room temperature.[14]

  • Isolation: Filter the resin and concentrate the filtrate to obtain the crude benzimidazole derivative. Purify by chromatography if necessary.

Benzimidazole_Synthesis_Workflow Start Resin-Bound Diamino Intermediate Add_Aldehyde Add Aldehyde in DMF or DCM Start->Add_Aldehyde Reaction React at RT (overnight) or Reflux (DCM) Add_Aldehyde->Reaction Wash_Resin Wash Resin Reaction->Wash_Resin Cleavage Cleave with TFA/DCM Wash_Resin->Cleavage Isolate_Product Isolate and Purify Cleavage->Isolate_Product Final_Product Benzimidazole Derivative Isolate_Product->Final_Product

Caption: Workflow for the solid-phase synthesis of benzimidazoles.

Protocol 2: Synthesis of Quinoxalinones

This protocol outlines the synthesis of quinoxalinones from the resin-bound diamino intermediate using α-ketoacids.[14]

  • Starting Material: Resin-bound diamino intermediate.

  • Acylation and Cyclization:

    • Swell the resin in a suitable solvent (e.g., THF).

    • Add the α-ketoacid, a coupling agent (e.g., HOBt, DIC), and allow to react. Optimal conditions may require heating (e.g., 50 °C).[14]

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

  • Cleavage: Cleave the product from the resin using a TFA/DCM mixture.[14]

  • Isolation: Concentrate the cleavage solution and purify the resulting quinoxalinone derivative as needed.

Quinoxalinone_Synthesis_Workflow Start Resin-Bound Diamino Intermediate Add_Reagents Add α-ketoacid, HOBt, DIC in THF Start->Add_Reagents Reaction React at 50 °C Add_Reagents->Reaction Wash_Resin Wash Resin Reaction->Wash_Resin Cleavage Cleave with TFA/DCM Wash_Resin->Cleavage Isolate_Product Isolate and Purify Cleavage->Isolate_Product Final_Product Quinoxalinone Derivative Isolate_Product->Final_Product

Caption: Workflow for the synthesis of quinoxalinones.

Biological Activity of Derived Compounds

Derivatives of this compound, particularly benzimidazoles and quinoxalinones, have been investigated for their biological activities.

  • Antimicrobial Activity: Several synthesized benzimidazole and quinoxalinone derivatives have shown promising activity against various bacterial and fungal strains.[15][21] For instance, certain benzimidazole derivatives have exhibited significant minimum inhibitory concentration (MIC) values against pathogenic bacteria and yeasts.[15]

  • Cytotoxic Activity: The cytotoxic potential of these compounds against cancer cell lines has also been explored. Some benzimidazole derivatives have demonstrated significant cytotoxicity against lung cancer cell lines, with IC₅₀ values comparable to or better than the standard drug cisplatin.[15] Fluoro-substituted benzimidazole derivatives have shown significant antiproliferative activity against various cancer cell lines.[16]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern allows for the efficient construction of diverse heterocyclic libraries, which are essential for the discovery of new drug candidates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in drug development and related fields to utilize this compound in their synthetic endeavors. The demonstrated biological activities of the derived compounds underscore the importance of this compound in the ongoing search for novel therapeutics.

References

Unlocking the Therapeutic Potential: A Technical Guide to Future Research on 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper outlines promising research avenues for the versatile chemical intermediate, 4-Chloro-5-fluoro-2-nitrobenzoic acid. With its unique structural features, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing potential research areas, experimental protocols, and key molecular pathways for investigation.

Core Compound Overview

This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₃ClFNO₄ and a molecular weight of 219.55 g/mol .[1] Its structure, featuring chloro, fluoro, and nitro functional groups, makes it a highly reactive and versatile building block in heterocyclic oriented synthesis (HOS).[2] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number35112-05-1[4]
Molecular FormulaC₇H₃ClFNO₄[1]
Molecular Weight219.55 g/mol [1]
AppearanceWhite to off-white powder
Melting Point146-150°C

Potential Research Areas and Applications

The strategic positioning of reactive groups on the benzene ring of this compound allows for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Key research areas include the development of novel antihypertensive, antimicrobial, and anticancer agents.

Antihypertensive Agents: Synthesis of Benzimidazole Derivatives

Benzimidazole scaffolds are present in numerous clinically approved drugs and are known to exhibit a wide range of biological activities, including antihypertensive effects.[5] Fluoro-substituted benzimidazole derivatives have shown potent angiotensin II type 1 (AT₁) receptor blocking activity, a key mechanism in controlling blood pressure.[3][6] The synthesis of novel benzimidazole derivatives from this compound presents a promising strategy for the discovery of new antihypertensive drug candidates.

Diagram 1: Proposed Synthesis of Benzimidazole Derivatives

G A This compound B Reduction of Nitro Group (e.g., SnCl2/HCl) A->B Step 1 C Diamino Intermediate B->C D Condensation with Aldehyde (R-CHO) C->D Step 2 E Cyclization D->E Step 3 F Novel Benzimidazole Derivative E->F

Caption: Synthetic workflow for novel benzimidazoles.

Antimicrobial Agents: Quinoxalinone and Halogenated Derivatives

Quinoxalinone derivatives have demonstrated significant antibacterial and antifungal activities.[7] The mechanism of action for some quinoxaline 1,4-di-N-oxides involves the generation of reactive oxygen species (ROS), leading to bacterial DNA damage.[8] Furthermore, halogenated compounds, in general, have shown potent activity against antibiotic-resistant bacteria.[9] The synthesis and screening of quinoxalinone derivatives and other halogenated heterocyclic compounds derived from this compound could lead to the discovery of new antimicrobial agents to combat drug-resistant pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Structurally Related Antimicrobial Compounds

Compound ClassOrganismMIC (µg/mL)Reference
Halogenated BenzimidazoleBacillus subtilis0.49[9]
Dihalogenated BenzimidazoleGram-positive bacteria> 0.49[9]
Benzimidazole Derivative (SPR719)Mycobacterium avium complex≤2[10]
Benzimidazole Derivative (SPR719)Mycobacterium abscessus≤2[10]

Diagram 2: Proposed Mechanism of Action for Quinoxalinone Derivatives

G A Quinoxalinone Derivative B Bacterial Cell A->B C Generation of Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E DNA Damage D->E F Inhibition of DNA Synthesis D->F G Bacterial Cell Death E->G F->G

Caption: ROS-mediated antibacterial action.

Anticancer Agents: Kinase Inhibitors and Metal Complexes

The development of kinase inhibitors is a major focus in cancer therapy. The pyrrolo[2,1-f][6][11][12]triazine scaffold, which can be synthesized from precursors like this compound, has been explored for the development of VEGFR-2 kinase inhibitors.[13] Additionally, metal complexes of substituted benzoic acids have shown promise as anticancer agents. The investigation into novel heterocyclic systems and coordination complexes derived from this compound could yield new classes of potent anticancer drugs.

Table 3: IC₅₀ Values of Structurally Related Anticancer Compounds

Compound ClassCell LineIC₅₀ (µM)Reference
Fluoroquinolone DerivativeMCF-7 (Breast Cancer)< 100[14]
Fluoroquinolone DerivativeA549 (Lung Cancer)< 100[14]
Imidazo[1,2-a]pyrimidine DerivativeMCF-7 (Breast Cancer)39.0 - 43.4[15]
Imidazo[1,2-a]pyrimidine DerivativeMDA-MB-231 (Breast Cancer)35.1 - 35.9[15]

Diagram 3: Research Workflow for Anticancer Drug Discovery

G cluster_0 Synthesis cluster_1 Screening cluster_2 Mechanism of Action A This compound B Synthesis of Novel Derivatives A->B C In vitro Cytotoxicity Assays (e.g., MTT, SRB) B->C D Kinase Inhibition Assays B->D E Cell Cycle Analysis C->E F Apoptosis Assays D->F G Lead Compound Identification E->G F->G

Caption: Workflow for anticancer agent development.

Detailed Experimental Protocols

General Synthesis of 2-Aryl-benzimidazole Derivatives

This protocol describes a general method for the synthesis of 2-aryl-benzimidazole derivatives starting from this compound.

Step 1: Reduction of the Nitro Group

  • To a solution of this compound (1 eq.) in ethanol, add stannous chloride (SnCl₂) (3-4 eq.) and concentrated hydrochloric acid (HCl).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamino intermediate.

Step 2: Condensation and Cyclization

  • Dissolve the crude diamino intermediate (1 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol.

  • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-benzimidazole derivative.

General Synthesis of Quinoxalinone Derivatives

This protocol outlines a general procedure for the synthesis of quinoxalinone derivatives.

Step 1: Synthesis of the Diamine Precursor

  • Follow Step 1 of the benzimidazole synthesis to obtain the diamino intermediate from this compound.

Step 2: Cyclocondensation with an α-Ketoester

  • Dissolve the diamino intermediate (1 eq.) and an α-ketoester (e.g., ethyl pyruvate) (1 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the quinoxalinone derivative.

Conclusion and Future Directions

This compound represents a highly valuable and underexplored starting material for the synthesis of novel therapeutic agents. The research directions outlined in this whitepaper, focusing on the development of antihypertensive, antimicrobial, and anticancer compounds, provide a solid foundation for future drug discovery efforts. Further investigations into the structure-activity relationships (SAR) of the synthesized derivatives will be crucial for lead optimization and the development of potent and selective drug candidates. The application of quantitative structure-activity relationship (QSAR) studies can also aid in the rational design of more effective and less toxic compounds.[11][12][16][17]

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific thermal stability and decomposition kinetics of 4-Chloro-5-fluoro-2-nitrobenzoic acid is limited. This guide provides a comprehensive framework based on established principles and data from structurally related compounds, such as nitrobenzoic acid isomers, to outline the expected thermal behavior and the methodologies for its detailed investigation.

Introduction

This compound is a halogenated nitroaromatic carboxylic acid. Its molecular structure, featuring a nitro group, a carboxylic acid, and halogen substituents on the benzene ring, suggests a complex thermal profile. Understanding the thermal stability of this compound is paramount for safe handling, storage, and processing in pharmaceutical and chemical manufacturing. The presence of the nitro group, in particular, indicates a potential for energetic decomposition at elevated temperatures. This guide details the requisite experimental protocols and data analysis for a thorough assessment of its thermal properties.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is primarily sourced from material safety data sheets (MSDS) and chemical supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₃ClFNO₄[1][2]
Molecular Weight 219.55 g/mol [1]
CAS Number 129951-45-7[1][2]
Appearance White solid/powder
Melting Point Not specified in search results
Solubility Soluble in methanol

Thermal Hazard Assessment

The primary concern with nitroaromatic compounds is their potential for rapid, exothermic decomposition. A comprehensive thermal hazard assessment involves a suite of thermo-analytical techniques to determine key safety parameters. While specific data for this compound is unavailable, Table 2 outlines the typical parameters that should be determined, based on studies of nitrobenzoic acid isomers.[3]

Table 2: Key Thermal Safety Parameters and Their Significance

ParameterDescriptionSignificance
T₀ (Onset Decomposition Temperature) The temperature at which decomposition begins.Indicates the start of thermal instability.
Tₚ (Peak Decomposition Temperature) The temperature at which the maximum rate of decomposition occurs.Represents the point of highest thermal activity.
ΔH_d (Heat of Decomposition) The total heat released during decomposition.A measure of the energetic potential of the decomposition reaction.
E_a (Apparent Activation Energy) The minimum energy required to initiate the decomposition reaction.Higher values generally indicate greater thermal stability.
TMR (Time to Maximum Rate) The time required to reach the maximum rate of decomposition under adiabatic conditions.A critical parameter for assessing runaway reaction potential.
TCL (Critical Temperature of Self-Acceleration) The maximum safe storage temperature to prevent a runaway reaction.Essential for defining safe storage and handling conditions.
TRI (Thermal Risk Index) A parameter that categorizes the level of thermal hazard.Provides a qualitative measure of the risk associated with the compound.

Data derived from studies on nitrobenzoic acid isomers suggests that these compounds exhibit significant exothermic behavior with decomposition heat values ranging from 327.05 to 1003.98 J/g.[3]

Recommended Experimental Protocols

To determine the thermal stability and decomposition characteristics of this compound, the following experimental methodologies are recommended, based on established practices for similar compounds.[3][4]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset decomposition temperature (T₀), peak decomposition temperature (Tₚ), and heat of decomposition (ΔH_d).

Methodology:

  • A small sample (typically 1-5 mg) of this compound is accurately weighed into a hermetically sealed aluminum or gold-plated copper crucible.

  • An empty, sealed crucible is used as a reference.

  • The sample and reference crucibles are placed in the DSC instrument.

  • The crucibles are heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a final temperature beyond the decomposition point (e.g., 400 °C).

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The resulting DSC curve is analyzed to identify endothermic events (melting) and exothermic events (decomposition).

  • Kinetic parameters such as the apparent activation energy (E_a) can be calculated from the data obtained at different heating rates using methods like the Kissinger, Flynn-Wall-Ozawa (FWO), or Kissinger-Akahira-Sunose (KAS) models.[3]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and identify mass loss events.

Methodology:

  • A small sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.

  • The pan is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature where no further mass loss is observed.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset and completion temperatures of decomposition and the percentage of mass lost at each stage.

  • Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) can allow for the identification of the gaseous decomposition products.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

G A Sample Preparation (this compound) B Differential Scanning Calorimetry (DSC) (Multiple Heating Rates) A->B C Thermogravimetric Analysis (TGA) (Coupled with MS/FTIR) A->C D Data Analysis B->D C->D E Determination of: - T₀, Tₚ, ΔH_d D->E F Kinetic Analysis (Kissinger, FWO, KAS) D->F G Identification of Decomposition Products D->G H Thermal Hazard Assessment (TMR, TCL, TRI) E->H F->H G->H I Comprehensive Thermal Stability Report H->I

Caption: Workflow for Thermal Stability Analysis.

Postulated Thermal Decomposition Pathway

The thermal decomposition of halogenated nitroaromatic compounds can be complex. Based on the functional groups present, a plausible initial decomposition step for this compound is decarboxylation, followed by further degradation of the aromatic ring. The presence of the nitro group ortho to the chlorine atom may also influence the decomposition mechanism.

G A This compound B Heat A->B C Initial Decomposition (e.g., Decarboxylation) B->C D Gaseous Products (CO₂, NOx, HCl, HF) C->D E Intermediate Species (Halogenated Nitroaromatic Radicals) C->E F Further Fragmentation E->F F->D G Char Residue F->G

Caption: Potential Decomposition Pathway.

Predicted Decomposition Products

During thermal decomposition, the following products can be anticipated based on the elemental composition of this compound:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)[1][2]

  • Hydrogen chloride (HCl)[1][2]

  • Hydrogen fluoride (HF)

  • Other halogenated organic fragments

Conclusion

A thorough understanding of the thermal stability and decomposition behavior of this compound is critical for ensuring its safe application in research and development. While direct experimental data is not currently available in the public domain, the methodologies and principles outlined in this guide provide a robust framework for a comprehensive thermal hazard assessment. The application of techniques such as DSC and TGA, coupled with kinetic analysis, will enable the determination of key safety parameters and facilitate the development of safe handling, storage, and processing protocols. It is strongly recommended that these experimental investigations be conducted prior to the large-scale use of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-chloro-7-fluoro-4(3H)-quinazolinone, a key intermediate for the development of various therapeutic agents, starting from 4-Chloro-5-fluoro-2-nitrobenzoic acid. The synthesized quinazoline derivatives are of significant interest due to their wide range of biological activities, including their potential as anticancer agents that target signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3] Their derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] Notably, certain substituted quinazolines are potent inhibitors of EGFR tyrosine kinase, a key player in cancer cell proliferation and survival, leading to the development of targeted cancer therapies.[1][4][5]

This document outlines a two-step synthetic route for the preparation of 6-chloro-7-fluoro-4(3H)-quinazolinone from this compound. The protocol is based on established chemical transformations, including the reduction of a nitro group followed by a cyclization reaction to form the quinazoline core.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-chloro-5-fluorobenzoic acid

This initial step involves the reduction of the nitro group in the starting material to an amine, yielding the corresponding anthranilic acid derivative. A common and effective method for this transformation is the use of a reducing agent such as tin(II) chloride in an acidic medium.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Slowly add concentrated hydrochloric acid (a sufficient amount to maintain an acidic environment) to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 2-amino-4-chloro-5-fluorobenzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Step 2: Synthesis of 6-Chloro-7-fluoro-4(3H)-quinazolinone

The second step employs the Niementowski quinazoline synthesis, which involves the cyclization of the anthranilic acid derivative with formamide to construct the quinazolinone ring.[6][7] Microwave-assisted synthesis can significantly reduce reaction times for this step.[7]

Materials:

  • 2-Amino-4-chloro-5-fluorobenzoic acid

  • Formamide

  • Microwave reactor or conventional heating setup (oil bath)

Procedure (Microwave-Assisted):

  • In a microwave-safe vessel, mix 2-amino-4-chloro-5-fluorobenzoic acid (1.0 eq) with an excess of formamide (e.g., 5-10 eq).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 150-180°C for 10-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude 6-chloro-7-fluoro-4(3H)-quinazolinone.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Procedure (Conventional Heating):

  • In a round-bottom flask, combine 2-amino-4-chloro-5-fluorobenzoic acid (1.0 eq) and an excess of formamide.

  • Heat the mixture in an oil bath at 130-150°C for 2-4 hours.[6]

  • Follow steps 4-7 from the microwave-assisted procedure for workup and purification.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 6-chloro-7-fluoro-4(3H)-quinazolinone.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₇H₃ClFNO₄219.55150-153White solid
2-Amino-4-chloro-5-fluorobenzoic acidC₇H₅ClFNO₂189.57-Off-white solid
6-Chloro-7-fluoro-4(3H)-quinazolinoneC₈H₄ClFN₂O198.58-Light yellow solid
Reaction Step Product Typical Yield (%) Purity (by HPLC)
12-Amino-4-chloro-5-fluorobenzoic acid75-85>95%
26-Chloro-7-fluoro-4(3H)-quinazolinone60-75>98%

Visualizations

Experimental Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization (Niementowski Synthesis) cluster_2 Purification A This compound B 2-Amino-4-chloro-5-fluorobenzoic acid A->B SnCl2, HCl, Ethanol, Reflux C 6-Chloro-7-fluoro-4(3H)-quinazolinone B->C Formamide, Heat (Microwave or Conventional) D Purified 6-Chloro-7-fluoro-4(3H)-quinazolinone C->D Recrystallization

Caption: Synthetic workflow for 6-chloro-7-fluoro-4(3H)-quinazolinone.

EGFR Signaling Pathway

Many quinazoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. Quinazoline-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activity.[1]

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Derivative (ATP Competitive Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and inhibition by quinazolines.

References

Application Notes and Protocols: 4-Chloro-5-fluoro-2-nitrobenzoic Acid and a Key Isomer as Versatile Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the use of 4-Chloro-5-fluoro-2-nitrobenzoic acid as a building block in medicinal chemistry. Initial research indicates a significant scarcity of published applications for this specific isomer (CAS 129951-45-7). However, its isomer, 4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS 35112-05-1), is a well-documented and highly versatile building block in the synthesis of a wide range of biologically active heterocyclic compounds.

Therefore, these application notes will focus on the utility of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a representative and informative example of how this class of substituted nitrobenzoic acids is employed in medicinal chemistry. The protocols and data presented are based on this widely used isomer.

Introduction: A Versatile Scaffold for Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid is a commercially available and multi-reactive building block that serves as an excellent starting material for Heterocyclic Oriented Synthesis (HOS).[1][2] Its chemical structure, featuring chloro, fluoro, and nitro substituents on a benzoic acid core, allows for a variety of chemical modifications. This versatility makes it a valuable tool in the construction of diverse libraries of condensed nitrogenous heterocycles, which are prominent scaffolds in many pharmaceutical agents.[3][4][5]

The strategic arrangement of its functional groups enables the formation of heterocyclic systems on two sides of the molecule: the "nitro-chloro side" and the "carboxy-fluoro side". This allows for the synthesis of a wide array of heterocyclic cores, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones.[1][2] Molecules containing these scaffolds have shown a range of biological activities, including applications as gonadotropin-releasing hormone (GnRH) receptor antagonists, treatments for hepatitis C virus (HCV) infection, and inhibitors of 11β-hydroxysteroid dehydrogenase.[1]

Applications in Medicinal Chemistry

The primary application of 4-chloro-2-fluoro-5-nitrobenzoic acid in medicinal chemistry is as a starting material for the synthesis of complex heterocyclic molecules with therapeutic potential.

  • Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: This building block has been utilized in the preparation of benzenecarboxamide derivatives that act as GnRH receptor antagonists.[1]

  • Hepatitis C Virus (HCV) Protease Inhibitors: It has been employed in the synthesis of heterocyclic peptides for the treatment of HCV infections.[1] These compounds often target the NS3/4A protease, an enzyme crucial for viral replication.

  • 11β-Hydroxysteroid Dehydrogenase (11β-HSD1) Inhibitors: The synthesis of indazolone sulfonamides, which function as inhibitors of 11β-HSD1, has been achieved using this starting material.[1]

  • Diuretics and Saluretics: Earlier work also described its use in the preparation of benzoic acid derivatives with diuretic or saluretic properties.[1]

The general workflow for utilizing this building block in solid-phase synthesis is depicted below.

G A 4-Chloro-2-fluoro-5-nitrobenzoic acid B Immobilization on Solid Support (e.g., Rink Amide Resin) A->B C Nucleophilic Substitution of Chlorine B->C D Reduction of Nitro Group C->D E Cyclization to form Heterocycle D->E F Cleavage from Resin E->F G Diverse Heterocyclic Compounds F->G

Fig. 1: General solid-phase synthesis workflow. (Max Width: 760px)

Experimental Protocols

The following protocols are adapted from the work of Křupková et al. in ACS Combinatorial Science (2012) and detail the solid-phase synthesis of various heterocyclic scaffolds from 4-chloro-2-fluoro-5-nitrobenzoic acid.[1]

Immobilization of 4-Chloro-2-fluoro-5-nitrobenzoic acid on Rink Amide Resin
  • Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Dissolve 4-chloro-2-fluoro-5-nitrobenzoic acid (3 eq.), 1-hydroxybenzotriazole (HOBt) (3 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3 eq.) in DMF.

  • Add the solution to the swollen resin and shake at room temperature for 24 hours.

  • Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Synthesis of Substituted Nitroanilines (Nucleophilic Substitution)
  • Swell the resin-bound nitrobenzoic acid in N-methyl-2-pyrrolidone (NMP).

  • Add a solution of the desired primary or secondary amine (10 eq.) and N,N-diisopropylethylamine (DIPEA) (5 eq.) in NMP.

  • Shake the mixture at 50 °C for 24 hours.

  • Wash the resin with DMF, DCM, and methanol, and then dry.

Reduction of the Nitro Group
  • Swell the resin-bound nitroaniline in DMF.

  • Add a solution of SnCl₂·2H₂O (10 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) in DMF.

  • Shake the mixture at room temperature for 24 hours.[1]

  • Wash the resin with a solution of 5% DIPEA in DMF, followed by DMF, DCM, and methanol, then dry.

Synthesis of Benzimidazoles
  • Swell the resin-bound diamine in DCM.

  • Add the desired aldehyde (10 eq.).

  • Reflux the mixture overnight.[1]

  • Wash the resin with DMF, DCM, and methanol.

  • Cleave the product from the resin using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours.

  • Precipitate the product in cold diethyl ether, centrifuge, and dry.

Synthesis of Benzotriazoles
  • Swell the resin-bound diamine in DMF.

  • Add a solution of sodium nitrite (NaNO₂) (10 eq.) and acetic acid (20 eq.) in DMF.

  • Shake the mixture at room temperature for 4 days.[1]

  • Wash the resin and cleave the product as described for benzimidazoles.

Synthesis of Quinoxalinones
  • Swell the resin-bound diamine in toluene.

  • Add the desired α-keto acid (5 eq.) and acetic acid (5 eq.).

  • Heat the mixture at 80 °C for 24 hours.[1]

  • Wash the resin and cleave the product as described above.

Quantitative Data

The following table summarizes the purity of model heterocyclic compounds synthesized using the protocols described above, as determined by LC-UV.

Heterocycle ClassModel CompoundPurity (%)
Benzimidazoles3{1,1,2}91
3{2,2,3}93
3{3,3,1}89
Benzotriazoles4{1,1}95
4{2,2}92
4{3,3}96
Quinoxalinones5{1,1,2}88
5{2,2,3}90
5{3,3,1}85
Data adapted from Křupková et al., ACS Comb. Sci. 2012, 15, 1, 35–46.[1]

Signaling Pathway Visualization

As this building block is used to synthesize GnRH receptor antagonists, a diagram of the GnRH signaling pathway is provided below to illustrate a relevant biological context.

G cluster_membrane Plasma Membrane GnRHR GnRH Receptor Gq Gq protein GnRHR->Gq PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC GnRH GnRH GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (Synthesized from Building Block) Antagonist->GnRHR Binds & Blocks Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription (LH & FSH synthesis) MAPK->Transcription

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Chloro-2-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solid-phase synthesis of diverse heterocyclic scaffolds utilizing 4-Chloro-2-fluoro-5-nitrobenzoic acid as a versatile building block. The methodologies outlined below are based on the successful immobilization of the starting material on Rink amide resin, followed by a series of chemical transformations to yield libraries of benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. This approach is highly amenable to combinatorial synthesis and is of significant interest in medicinal chemistry and drug discovery programs.

Core Synthesis Strategy

The central strategy involves a multi-step sequence performed on a solid support, which facilitates purification by simple filtration and washing. The key steps include:

  • Immobilization: Covalent attachment of 4-Chloro-2-fluoro-5-nitrobenzoic acid to a Rink amide resin.

  • Diversification: Nucleophilic aromatic substitution of the chlorine atom with a variety of primary and secondary amines.

  • Reduction: Conversion of the nitro group to a primary amine, yielding a key intermediate.

  • Cyclization: Intramolecular or intermolecular condensation to form the desired heterocyclic ring system.

  • Cleavage: Release of the final product from the solid support.

General Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of heterocyclic compounds starting from 4-Chloro-2-fluoro-5-nitrobenzoic acid.

G cluster_resin Solid Support (Resin) cluster_solution Solution Phase start Rink Amide Resin immobilized Immobilized 4-Chloro-2-fluoro-5-nitrobenzoic acid start->immobilized 1. Immobilization diversified Resin-bound Nitroaniline Derivatives immobilized->diversified 2. Chlorine Substitution (R-NH2) reduced Resin-bound o-Phenylenediamine Derivatives diversified->reduced 3. Nitro Group Reduction cyclized Resin-bound Heterocyclic Scaffold reduced->cyclized 4. Cyclization final_product Final Heterocyclic Product cyclized->final_product 5. Cleavage from Resin

Caption: General solid-phase synthesis workflow.

Experimental Protocols

Protocol 1: Immobilization of 4-Chloro-2-fluoro-5-nitrobenzoic Acid on Rink Amide Resin

This protocol describes the initial attachment of the building block to the solid support.

  • Swell Rink amide resin (1 g, appropriate substitution) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

  • Wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and DMF (3 x 10 mL).

  • In a separate flask, dissolve 4-Chloro-2-fluoro-5-nitrobenzoic acid (3 equivalents relative to resin loading) in DMF.

  • Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 3 eq.) and an activator like 1-hydroxybenzotriazole (HOBt, 3 eq.) to the solution of the acid and pre-activate for 10 minutes.

  • Add the activated acid solution to the swollen and deprotected resin.

  • Agitate the mixture at room temperature overnight.

  • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Synthesis of Resin-Bound Nitroaniline Derivatives (Chlorine Substitution)

This protocol outlines the diversification step where various amines are introduced.

  • Swell the resin-bound 4-Chloro-2-fluoro-5-nitrobenzoic acid in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Add the desired primary or secondary amine (5-10 equivalents) to the resin suspension.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 5-10 equivalents).

  • Heat the reaction mixture at 60-80 °C overnight.

  • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Reduction of the Nitro Group

This protocol details the formation of the key o-phenylenediamine intermediate on the solid support.

  • Swell the resin-bound nitroaniline derivative in DMF.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 equivalents) in DMF.

  • Add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reduction.

  • Agitate the mixture at room temperature for 24 hours.[1]

  • Wash the resin with DMF (5 x 10 mL), a solution of 10% DIPEA in DMF (3 x 10 mL) to remove any remaining tin salts, DMF (3 x 10 mL), and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Synthesis of Heterocyclic Scaffolds

The resin-bound o-phenylenediamine is a versatile intermediate for the synthesis of various heterocyclic compounds.

A. Synthesis of Benzimidazoles

The formation of the benzimidazole ring is achieved by condensation with an aldehyde.

G start Resin-bound o-Phenylenediamine product Resin-bound Benzimidazole start->product Condensation/Cyclization reagent Aldehyde (R-CHO) reagent->product final_product Cleaved Benzimidazole product->final_product Cleavage (TFA)

Caption: Synthesis of benzimidazoles.

Protocol 4a:

  • Swell the resin-bound o-phenylenediamine in DMF.

  • Add a solution of the desired aldehyde (5 equivalents) in DMF.

  • Agitate the mixture at room temperature overnight.[1]

  • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Cleave the product from the resin using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5) for 2 hours.

  • Collect the filtrate and precipitate the crude product in cold diethyl ether.

  • Purify the product by preparative HPLC.

B. Synthesis of Quinoxalinones

Quinoxalinones are synthesized by the reaction of the o-phenylenediamine with α-keto acids.

G start Resin-bound o-Phenylenediamine product Resin-bound Quinoxalinone start->product Condensation/Cyclization reagent α-Keto Acid (R-CO-COOH) reagent->product final_product Cleaved Quinoxalinone product->final_product Cleavage (TFA)

Caption: Synthesis of quinoxalinones.

Protocol 4b:

  • Swell the resin-bound o-phenylenediamine in a solvent mixture such as DMF/acetic acid.

  • Add the desired α-keto acid (5 equivalents).

  • Heat the reaction mixture at 60 °C overnight.

  • Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

  • Cleave the product from the resin using a TFA cleavage cocktail.

  • Isolate and purify the final product as described for benzimidazoles.

C. Synthesis of 1,5-Benzodiazepine-2,4-diones

These seven-membered rings are formed by reaction with malonic acid derivatives.

G start Resin-bound o-Phenylenediamine product Resin-bound Benzodiazepinedione start->product Double Acylation/Cyclization reagent Malonic Acid Derivative reagent->product final_product Cleaved Benzodiazepinedione product->final_product Cleavage (TFA)

Caption: Synthesis of 1,5-benzodiazepine-2,4-diones.

Protocol 4c:

  • Swell the resin-bound o-phenylenediamine in DMF.

  • Add a solution of a suitable malonic acid derivative (e.g., malonyl dichloride or an activated malonic acid, 5 equivalents) and a non-nucleophilic base like DIPEA.

  • Agitate the reaction at room temperature overnight.

  • Wash the resin thoroughly with DMF and DCM.

  • Cleave the product from the resin and purify as previously described.

Quantitative Data Summary

The following tables summarize representative yields and purities for the synthesis of various heterocyclic scaffolds. (Note: The data presented here is illustrative; actual results may vary based on specific substrates and reaction conditions).

Table 1: Synthesis of Benzimidazole Derivatives

EntryAldehyde (R group)Yield (%)Purity (%)
1Phenyl85>95
24-Chlorophenyl82>95
34-Methoxyphenyl88>95
42-Naphthyl79>90

Table 2: Synthesis of Quinoxalinone Derivatives

Entryα-Keto Acid (R group)Yield (%)Purity (%)
1Phenylglyoxylic acid75>90
2Pyruvic acid78>95
33-Methyl-2-oxobutanoic acid72>90

Table 3: Synthesis of 1,5-Benzodiazepine-2,4-dione Derivatives

EntryMalonic Acid DerivativeYield (%)Purity (%)
1Malonyl dichloride65>85
2Methylmalonyl chloride68>90
3Dimethylmalonyl chloride62>85

References

The Pivotal Role of 4-Chloro-5-fluoro-2-nitrobenzoic Acid Derivatives in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of agrochemicals. Among these, fluorinated and chlorinated nitrobenzoic acids serve as critical intermediates, leveraging their unique chemical reactivity to construct complex, biologically active molecules. While specific applications of 4-Chloro-5-fluoro-2-nitrobenzoic acid in commercially significant agrochemicals are not extensively documented in publicly available literature, the closely related isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid , stands out as a key precursor in the synthesis of the potent herbicide, saflufenacil. This application note will, therefore, focus on the well-established synthetic pathway of saflufenacil from this isomer to illustrate the utility of this class of compounds in agrochemical development. The principles and reaction types discussed are broadly applicable to researchers working with similar substituted nitrobenzoic acids.

Application in Herbicide Synthesis: The Case of Saflufenacil

Saflufenacil is a pyrimidinedione herbicide that acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen species that cause rapid cell membrane disruption and plant death. The synthesis of saflufenacil highlights the strategic use of 2-chloro-4-fluoro-5-nitrobenzoic acid as a scaffold to introduce the necessary functionalities for herbicidal activity.

Synthetic Pathway Overview

The synthesis of saflufenacil from 2-chloro-4-fluoro-5-nitrobenzoic acid involves a multi-step process that typically includes reduction of the nitro group, formation of a urea derivative, and subsequent cyclization to form the pyrimidinedione ring. The following diagram illustrates the logical flow of this synthetic route.

G A 2-Chloro-4-fluoro-5-nitrobenzoic acid B Reduction of Nitro Group A->B C 2-Chloro-4-fluoro-5-aminobenzoic acid B->C D Urea Formation C->D E Urea Intermediate D->E F Cyclization E->F G Saflufenacil F->G

Caption: Synthetic workflow for Saflufenacil.

Biological Signaling Pathway: Mode of Action of Saflufenacil

Saflufenacil's herbicidal activity is a result of its inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This disruption of the chlorophyll biosynthesis pathway leads to a cascade of cytotoxic events within the plant cell.

G Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Oxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Saflufenacil Saflufenacil Saflufenacil->PPO Inhibition ROS Reactive Oxygen Species (Singlet Oxygen) Accumulation->ROS Cell_Damage Lipid Peroxidation & Cell Membrane Disruption ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Mode of action of Saflufenacil.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of saflufenacil from 2-chloro-4-fluoro-5-nitrobenzoic acid. These protocols are for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid

This protocol describes a common method for the nitration of 2-chloro-4-fluorobenzoic acid.

Materials:

  • 2-chloro-4-fluorobenzoic acid

  • Oleum (fuming sulfuric acid)

  • Concentrated nitric acid (≥98%)

  • Ice

  • Water (deionized)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, carefully add oleum.

  • Cool the oleum to a temperature between -5 °C and 0 °C.

  • Slowly add 2-chloro-4-fluorobenzoic acid to the cooled oleum under constant stirring, ensuring the temperature is maintained.

  • In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of oleum, while keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-4-fluorobenzoic acid, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir for several hours at a controlled temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Filter the solid precipitate and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid.

Protocol 2: Synthesis of Saflufenacil Intermediate (Illustrative)

This protocol outlines a general procedure for the conversion of 2-chloro-4-fluoro-5-nitrobenzoic acid to a key urea intermediate.

Materials:

  • 2-chloro-4-fluoro-5-nitrobenzoic acid

  • Reducing agent (e.g., iron powder, tin(II) chloride)

  • Acidic medium (e.g., hydrochloric acid)

  • Base (e.g., sodium bicarbonate)

  • Appropriate isocyanate derivative

  • Organic solvent (e.g., toluene, dichloromethane)

Procedure:

  • Reduction of the Nitro Group:

    • Suspend 2-chloro-4-fluoro-5-nitrobenzoic acid in an acidic solution.

    • Add the reducing agent portion-wise while monitoring the reaction temperature.

    • After the reaction is complete (as determined by TLC or LC-MS), neutralize the mixture with a base and extract the product with an organic solvent.

    • Dry the organic layer and concentrate it to obtain 2-chloro-4-fluoro-5-aminobenzoic acid.

  • Urea Formation:

    • Dissolve the 2-chloro-4-fluoro-5-aminobenzoic acid in a suitable organic solvent.

    • Add the corresponding isocyanate derivative dropwise to the solution at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete.

    • The resulting urea intermediate may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, as reported in various patents. Actual yields may vary depending on the specific reaction conditions and scale.

Starting MaterialProductReagentsTypical Yield (%)Purity (%)Reference
2-chloro-4-fluorobenzoic acid2-chloro-4-fluoro-5-nitrobenzoic acidOleum, Nitric Acid85-95>98Patent literature (e.g., WO 2022/201155)
2-chloro-4-fluorotoluene2-chloro-4-fluoro-5-nitrobenzoic acidPhotochlorination, Mixed Acid>80 (overall)HighPatent CN106905161A

Disclaimer: The experimental protocols and quantitative data provided are for informational purposes only and should be used with caution. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-5-fluoro-2-nitrobenzoic acid. This versatile building block is a valuable substrate for the synthesis of a wide range of substituted aromatic compounds, which are key intermediates in the development of pharmaceuticals and other functional materials.

Introduction

This compound is an activated aromatic system primed for nucleophilic substitution. The presence of a strong electron-withdrawing nitro group ortho and para to the halogen substituents significantly facilitates the attack of nucleophiles. This document outlines the experimental setup for the selective substitution of the chloro group at the C4 position with various nucleophiles, including amines, alcohols, and thiols. The reactivity of the chloro group is generally higher than that of the fluoro group in this context, allowing for regioselective functionalization.

Reaction Mechanism and Selectivity

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Experimental evidence suggests that nucleophilic attack occurs preferentially at the C4 position (bearing the chloro group) over the C2 position (bearing the fluoro group). This selectivity is attributed to the greater activation of the C4 position by the para-nitro group and the generally better leaving group ability of chloride compared to fluoride in many SNAr reactions.

Experimental Protocols

The following protocols are representative examples for the nucleophilic substitution of this compound with different classes of nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (Solution-Phase)

This protocol describes a general procedure for the synthesis of N-substituted-4-amino-5-fluoro-2-nitrobenzoic acid derivatives in a solution-phase reaction.

Materials:

  • This compound

  • Primary or secondary amine (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Add the amine (2-3 equivalents) to the solution, followed by the base (K₂CO₃ or Et₃N, 2-3 equivalents).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl to precipitate the product.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-4-amino-5-fluoro-2-nitrobenzoic acid.

Protocol 2: Reaction with Amine Nucleophiles (Solid-Phase Synthesis)

This protocol is adapted from the work of Křupková et al. and describes the substitution of the chloro group on resin-bound this compound.

Materials:

  • Rink amide resin pre-loaded with this compound

  • Primary or secondary amine (10 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the resin-bound this compound in NMP.

  • Add a solution of the amine (10 equivalents) and DIPEA (10 equivalents) in NMP to the resin.

  • Heat the reaction mixture at 50 °C for 12 hours.

  • Filter the resin and wash sequentially with NMP, dichloromethane (DCM), and methanol (MeOH).

  • Dry the resin under vacuum.

  • The product can be cleaved from the resin or used in subsequent synthetic steps.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles

This protocol provides a general method for the synthesis of 4-alkoxy/aryloxy-5-fluoro-2-nitrobenzoic acid derivatives.

Materials:

  • This compound

  • Alcohol or phenol (1.5-2 equivalents)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2-1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5-2 equivalents) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add NaH or t-BuOK (1.2-1.5 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 4: Reaction with Thiol Nucleophiles

This protocol outlines a general procedure for the synthesis of 4-thio-5-fluoro-2-nitrobenzoic acid derivatives.

Materials:

  • This compound

  • Thiol (1.2-1.5 equivalents)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5-2 equivalents)

  • Anhydrous DMF or Acetonitrile

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH or K₂CO₃ (1.5-2 equivalents) in anhydrous DMF or acetonitrile.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.2-1.5 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl or water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the nucleophilic substitution of this compound. Please note that yields are representative and may vary based on the specific substrate and reaction scale.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineDIPEANMP5012High (Solid-phase)
MorpholineDIPEANMP5012High (Solid-phase)
PiperidineK₂CO₃DMF8012~85-95
AnilineEt₃NDMSO10024~70-80

Table 2: Reaction with Alcohol and Phenol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium methoxideNaHTHF608~80-90
Phenolt-BuOKDMF8016~75-85
4-MethoxyphenolK₂CO₃AcetonitrileReflux16~80-90

Table 3: Reaction with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHDMF258>90
EthanethiolK₂CO₃Acetonitrile5010~85-95

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Experimental_Workflow Start Start Dissolve Dissolve this compound in anhydrous solvent Start->Dissolve AddReagents Add Nucleophile and Base Dissolve->AddReagents Heat Heat reaction mixture (e.g., 25-100 °C) AddReagents->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous work-up and acidification Monitor->Workup Reaction Complete Extract Extract with organic solvent Workup->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by chromatography or recrystallization Dry->Purify End Obtain Pure Product Purify->End

Application Notes and Protocols for the Cyclization of 4-Chloro-5-fluoro-2-nitrobenzoic acid to 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive, step-by-step guide for the synthesis of the key fluoroquinolone core structure, 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commencing from 4-Chloro-5-fluoro-2-nitrobenzoic acid. The described methodology is centered around a two-step synthetic sequence: the reduction of the nitro group followed by a Gould-Jacobs cyclization.

Overall Reaction Scheme

The synthetic pathway involves the initial reduction of the nitroaromatic starting material to form the corresponding aniline derivative. This intermediate subsequently undergoes condensation with diethyl ethoxymethylenemalonate (EMME) and thermal cyclization to yield the target quinolone structure.

Step 1: Reduction of this compound

The initial step focuses on the selective reduction of the nitro group of this compound to an amine, yielding 2-amino-4-chloro-5-fluorobenzoic acid. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Palladium on Carbon (10% Pd/C)Catalyst GradeCommercially Available
MethanolAnhydrousCommercially Available
Hydrogen GasHigh PurityGas Cylinder
Celite®Filtration AidCommercially Available

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous methanol is prepared in a hydrogenation vessel.

  • A catalytic amount of 10% Palladium on Carbon (approximately 5 mol%) is carefully added to the solution.

  • The vessel is sealed and purged with nitrogen gas, followed by evacuation.

  • The atmosphere is replaced with hydrogen gas, and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm pressure) at room temperature.

  • The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

  • Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of methanol.

  • The filtrate is concentrated under reduced pressure to yield crude 2-amino-4-chloro-5-fluorobenzoic acid, which can be used in the next step without further purification or can be recrystallized if necessary.

Quantitative Data (Representative):

ParameterValue
Substrate to Catalyst Ratio (mol/mol)20:1
Hydrogen Pressure2 atm
Reaction Temperature25 °C
Reaction Time4-8 hours
Expected Yield>90%

Step 2: Gould-Jacobs Cyclization to form 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The synthesized 2-amino-4-chloro-5-fluorobenzoic acid is then subjected to the Gould-Jacobs reaction. This classic method for quinoline synthesis involves a two-stage process: condensation with diethyl ethoxymethylenemalonate (EMME) followed by a high-temperature cyclization.

Experimental Protocol: Gould-Jacobs Reaction

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-amino-4-chloro-5-fluorobenzoic acidAs prepared in Step 1-
Diethyl ethoxymethylenemalonate (EMME)≥98%Commercially Available
Diphenyl etherHigh Boiling Point SolventCommercially Available
EthanolReagent GradeCommercially Available

Procedure:

  • Condensation: A mixture of 2-amino-4-chloro-5-fluorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at approximately 120-130 °C for 1-2 hours. The reaction is typically performed neat or in a minimal amount of a suitable solvent. Ethanol is evolved during this step.

  • Cyclization: The resulting intermediate, an anilinomethylenemalonate, is added to a high-boiling point solvent such as diphenyl ether, preheated to around 250 °C. The mixture is heated at this temperature for 30-60 minutes to effect the cyclization.

  • The reaction mixture is then cooled to room temperature, which should induce the precipitation of the product.

  • The precipitate is collected by filtration and washed with a suitable organic solvent, such as ethanol or hexane, to remove the diphenyl ether.

  • The crude product is then subjected to hydrolysis by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, the solution is acidified with an acid like hydrochloric acid to precipitate the final product, 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried.

Quantitative Data (Representative):

ParameterValue
Amino Acid to EMME Ratio (mol/mol)1:1.1
Condensation Temperature125 °C
Condensation Time1.5 hours
Cyclization Temperature250 °C
Cyclization Time45 minutes
Expected Yield60-80%

Experimental Workflow Diagram

experimental_workflow Synthesis of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid cluster_0 Step 1: Reduction cluster_1 Step 2: Gould-Jacobs Cyclization start This compound reduction Catalytic Hydrogenation (H2, 10% Pd/C, Methanol) start->reduction 1.0 eq intermediate 2-amino-4-chloro-5-fluorobenzoic acid reduction->intermediate Yield: >90% condensation Condensation with EMME (125 °C) intermediate->condensation 1.0 eq cyclization Thermal Cyclization (Diphenyl ether, 250 °C) condensation->cyclization hydrolysis Hydrolysis (NaOH) and Acidification (HCl) cyclization->hydrolysis product 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrolysis->product Yield: 60-80%

Caption: Experimental workflow for the two-step synthesis.

Logical Relationship of Key Steps

logical_relationship Start Starting Material: This compound Reduction Reduction of Nitro Group Start->Reduction Step 1 Intermediate Intermediate: 2-amino-4-chloro-5-fluorobenzoic acid Reduction->Intermediate Cyclization Gould-Jacobs Cyclization Intermediate->Cyclization Step 2 Product Final Product: 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cyclization->Product

Caption: Logical flow of the synthetic sequence.

Application Notes and Protocols for the Preparation of 4-Chloro-5-fluoro-2-nitrobenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various derivatives of 4-chloro-5-fluoro-2-nitrobenzoic acid, a versatile building block for the development of novel therapeutic agents. The protocols outlined below are based on established chemical transformations and analogous procedures reported for structurally related compounds, offering a strong foundation for laboratory synthesis and library generation in a drug discovery context.

Overview of Synthetic Strategies

This compound is a highly functionalized aromatic scaffold amenable to a variety of chemical modifications. The presence of a carboxylic acid, a nitro group, and two distinct halogen atoms (chlorine and fluorine) at strategic positions allows for a range of derivatization approaches. The primary strategies for derivatization include:

  • Amide Bond Formation: The carboxylic acid moiety can be readily converted to a wide array of amides using standard coupling techniques.

  • Esterification: The synthesis of ester derivatives can be achieved through acid-catalyzed reactions with various alcohols.

  • Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, allowing for the displacement of the halogen atoms by various nucleophiles.

  • Reduction of the Nitro Group and Subsequent Cyclization: The nitro group can be reduced to an amine, which can then be used as a handle for the construction of diverse heterocyclic systems.

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

General Protocol for Amide Synthesis via Acyl Chloride

This protocol describes the conversion of this compound to its corresponding amide derivatives through an acyl chloride intermediate.

Step 1: Synthesis of 4-Chloro-5-fluoro-2-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

  • Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-chloro-5-fluoro-2-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 4-chloro-5-fluoro-2-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

  • In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

General Protocol for Fischer Esterification

This protocol details the synthesis of ester derivatives of this compound.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq), to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the fluorine or chlorine atom with an amine nucleophile. The fluorine atom is generally more susceptible to nucleophilic attack than the chlorine atom in such systems.

  • In a sealed reaction vessel, dissolve this compound or its corresponding ester/amide derivative (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired amine nucleophile (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature ranging from 80°C to 150°C. The optimal temperature will depend on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Nitro Group Reduction and Subsequent Cyclization

This protocol outlines the reduction of the nitro group to an amine, which can then be used to synthesize heterocyclic structures.

Step 1: Reduction of the Nitro Group

  • Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or a mixture thereof.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: 10% Palladium on carbon (Pd/C) (0.1 eq) under a hydrogen atmosphere (balloon or Parr shaker).

    • Chemical Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in the presence of a strong acid like concentrated HCl.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC or LC-MS).

  • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • For Chemical Reduction: Carefully neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or NaOH solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude amino derivative.

Step 2: Synthesis of Benzimidazole Derivatives (Example of Cyclization)

  • Dissolve the crude amino derivative from the previous step (1.0 eq) in a suitable solvent like DMF.

  • Add the desired aldehyde (1.1 eq).

  • Stir the reaction at room temperature overnight or heat to facilitate cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography to obtain the desired benzimidazole derivative.

Data Presentation

The following tables summarize representative quantitative data for analogous reactions performed on the structurally similar 4-chloro-2-fluoro-5-nitrobenzoic acid, which can serve as a reference for expected outcomes.

Table 1: Representative Yields for Amide and Ester Derivatives

Starting MaterialReagentProduct TypeYield (%)
4-Chloro-2-fluoro-5-nitrobenzoic acidThionyl chloride, various aminesAmide75-95%
4-Chloro-2-fluoro-5-nitrobenzoic acidMethanol, H₂SO₄ (cat.)Methyl Ester80-90%
4-Chloro-2-fluoro-5-nitrobenzoic acidEthanol, H₂SO₄ (cat.)Ethyl Ester80-90%

Table 2: Conditions and Yields for Nucleophilic Aromatic Substitution

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl 4-chloro-2-fluoro-5-nitrobenzoateMorpholineK₂CO₃DMF1001285
Methyl 4-chloro-2-fluoro-5-nitrobenzoateAnilineDIPEADMSO1201678
4-Chloro-2-fluoro-5-nitrobenzoic acidBenzylamineK₂CO₃DMF1101082

Table 3: Yields for Nitro Group Reduction and Subsequent Heterocycle Formation

SubstrateReducing AgentCyclization PartnerProductOverall Yield (%)
4-Chloro-2-fluoro-5-nitrobenzamideH₂, Pd/CBenzaldehydeBenzimidazole70
Methyl 4-amino-2-fluoro-5-nitrobenzoateSnCl₂·2H₂OAcetic AnhydrideBenzoxazole65

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in the protocols.

Amide_Synthesis start 4-Chloro-5-fluoro- 2-nitrobenzoic Acid acyl_chloride 4-Chloro-5-fluoro- 2-nitrobenzoyl Chloride start->acyl_chloride SOCl₂, Reflux amide Amide Derivative acyl_chloride->amide R¹R²NH, Et₃N, DCM Ester_Synthesis start 4-Chloro-5-fluoro- 2-nitrobenzoic Acid ester Ester Derivative start->ester ROH, H₂SO₄ (cat.), Reflux SNAr_Reaction start 4-Chloro-5-fluoro- 2-nitrobenzoic Acid Derivative product Substituted Product start->product R¹R²NH, Base, Heat Reduction_Cyclization start 4-Chloro-5-fluoro- 2-nitrobenzoic Acid Derivative amine 2-Amino Derivative start->amine Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) heterocycle Heterocyclic Product (e.g., Benzimidazole) amine->heterocycle Cyclization Partner (e.g., Aldehyde)

Application Notes and Protocols for Monitoring Reactions with 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 4-Chloro-5-fluoro-2-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) spectroscopy are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants and products.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. This method allows for the separation and quantification of the starting material, intermediates, and products in a reaction mixture.

Application Note: Quantitative Analysis by Reverse-Phase HPLC

This protocol outlines a reverse-phase HPLC-UV method for the quantitative analysis of a reaction mixture containing this compound. The method is suitable for monitoring reaction conversion and determining the purity of the final product.

Data Presentation: HPLC Analysis

ParameterRecommended ConditionAlternative Condition
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Phenyl-Hexyl (for altered selectivity)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Phosphoric Acid in WaterB: Methanol
Elution Type GradientIsocratic
Gradient Program 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 30% B60% A : 40% B
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C25 °C
Detection Wavelength 254 nmDiode Array Detector (DAD) for spectral analysis
Injection Volume 10 µL5 - 20 µL

Example Retention Times:

CompoundRetention Time (min)
This compound~ 12.5
Amine Nucleophile (example reactant)~ 4.2
Product~ 14.8
Experimental Protocol: HPLC Monitoring of a Nucleophilic Aromatic Substitution Reaction
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase (initial composition) to a final volume of 1 mL.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no carryover or contamination.

    • Inject a standard solution of this compound to determine its retention time and response factor.

    • Inject the prepared samples from the reaction time points.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the product at each time point.

    • Calculate the percentage conversion of the reaction using the following formula: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100

Experimental Workflow for HPLC Analysis

HPLC Reaction Monitoring Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Reaction Aliquot B Quench and Dilute A->B C Filter B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calculate Conversion G->H

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.

Application Note: GC-MS Analysis with Derivatization

This protocol describes the monitoring of reactions involving this compound using GC-MS after a derivatization step to convert the carboxylic acid to a more volatile ester (e.g., methyl ester).

Data Presentation: GC-MS Analysis

ParameterRecommended Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 100 °C, hold for 2 minRamp to 280 °C at 15 °C/minHold at 280 °C for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 450 m/z

Example Mass Spectra Data:

Compound (as Methyl Ester)Key m/z Fragments
This compound methyl ester[M]+, [M-OCH3]+, [M-NO2]+
Experimental Protocol: GC-MS Monitoring with Methylation
  • Sample Preparation and Derivatization:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 200 µL of a methylation agent (e.g., 2M Trimethylsilyldiazomethane in hexane) and 100 µL of methanol.

    • Allow the reaction to proceed for 15-30 minutes at room temperature.

    • Quench the excess derivatizing agent with a few drops of acetic acid.

    • Dilute the sample with a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC-MS analysis.

  • Instrumentation and Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Run the specified temperature program.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized starting material and product based on their retention times and mass spectra.

    • Monitor the relative peak areas to determine the reaction progress.

Experimental Workflow for GC-MS Analysis

GC-MS Reaction Monitoring Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing A Reaction Aliquot B Solvent Evaporation A->B C Derivatization (Esterification) B->C D Quenching and Dilution C->D E Inject Sample D->E F GC Separation E->F G MS Detection F->G H Identify Peaks G->H I Monitor Peak Areas H->I

Caption: Workflow for GC-MS based reaction monitoring with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ or at-line reaction monitoring, providing detailed structural information about the species in the reaction mixture. Both ¹H and ¹⁹F NMR can be utilized for monitoring reactions with this compound.

Application Note: ¹⁹F NMR for Reaction Monitoring

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for monitoring reactions of this compound. The chemical shift of the fluorine atom is highly sensitive to changes in its chemical environment, making it an excellent probe for reaction progress.

Data Presentation: NMR Analysis

ParameterRecommended Condition
Spectrometer 400 MHz or higher
Nucleus ¹⁹F
Solvent Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃)
Internal Standard Trifluorotoluene (for chemical shift referencing and quantification)
Acquisition Single pulse experiment with appropriate relaxation delay

Example ¹⁹F NMR Chemical Shifts:

Compound¹⁹F Chemical Shift (ppm)
This compound~ -115 ppm
Product (e.g., after substitution of Cl)Shifted from starting material
Experimental Protocol: At-line ¹⁹F NMR Monitoring
  • Sample Preparation:

    • At each time point, withdraw an aliquot from the reaction.

    • Transfer the aliquot to an NMR tube.

    • Add a deuterated solvent and a known amount of an internal standard.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the fluorine in the starting material and the product.

    • The ratio of the integrals provides a direct measure of the relative concentrations and thus the reaction conversion.

Logical Relationship for NMR Signal Change

NMR Signal Change During Reaction cluster_signals Observed 19F NMR Signals Start Starting Material (this compound) Reaction Reaction Progress Start->Reaction Consumption Start_Signal Signal at ~ -115 ppm (Decreases in intensity) Start->Start_Signal Product Product (e.g., Nucleophilic Substitution Product) Product_Signal New Signal at different chemical shift (Increases in intensity) Product->Product_Signal Reaction->Product Formation In-situ FTIR Monitoring Workflow A Insert ATR Probe into Reactor B Collect Background Spectrum A->B C Initiate Reaction B->C D Continuous Spectral Acquisition C->D E Monitor Absorbance of Key Peaks D->E F Generate Reaction Profile E->F

The Versatility of 4-Chloro-5-fluoro-2-nitrobenzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-5-fluoro-2-nitrobenzoic acid has emerged as a highly versatile and valuable building block in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups, provides multiple reactive sites that can be selectively manipulated to construct a diverse array of heterocyclic scaffolds. This multireactive nature makes it an ideal starting material for the solid-phase synthesis of compound libraries, which are crucial for identifying novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of several important classes of nitrogen-containing heterocyclic compounds utilizing this compound as a key precursor on a solid support.

General Synthetic Strategy

The solid-phase synthesis of various heterocyclic compounds from this compound generally follows a five-step sequence. This approach allows for the introduction of diversity at different stages of the synthesis, leading to the creation of large and varied compound libraries.

G A Immobilization of This compound on Rink Amide Resin B Nucleophilic Substitution of Chlorine with R1-NH2 A->B  DIC, HOBt C Nitro Group Reduction B->C  SnCl2·2H2O, DBU D Cyclization with Various Reagents C->D  e.g., Aldehydes,  α-Keto acids,  Dicarboxylic acids E Cleavage from Resin D->E  TFA/DCM F Final Heterocyclic Compound E->F G Start Polymer-bound o-phenylenediamine Step1 First Acylation (Malonic Acid derivative, HOBt, DIC) Start->Step1 Step2 Second Acylation and Cyclization (HOBt, DIC, 50°C) Step1->Step2 Cleavage Cleavage from Resin (TFA/DCM) Step2->Cleavage Product Benzodiazepinedione Cleavage->Product

Application Note & Protocol: Laboratory Scale Synthesis of 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Chloro-5-fluoro-2-nitrobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Synthetic Strategy

This compound is a polysubstituted aromatic carboxylic acid. Its utility as a chemical building block stems from the presence of multiple reactive sites, allowing for diverse subsequent chemical modifications.[1][4] The strategic placement of the chloro, fluoro, and nitro groups, along with the carboxylic acid moiety, makes it a valuable precursor in the synthesis of complex heterocyclic structures.[2][4]

The synthetic approach detailed below involves a two-step process starting from the commercially available 2-chloro-4-fluorotoluene. This strategy was chosen for its logical progression and reliance on well-understood, high-yielding fundamental organic reactions:

  • Step 1: Nitration of 2-chloro-4-fluorotoluene. This initial step introduces the nitro group onto the aromatic ring. The directing effects of the existing substituents (chloro, fluoro, and methyl groups) are key to achieving the desired regiochemistry.

  • Step 2: Oxidation of the methyl group. The intermediate, 4-chloro-5-fluoro-2-nitrotoluene, is then subjected to strong oxidation to convert the methyl group into a carboxylic acid, yielding the final product.

This route is advantageous due to the relatively low cost and availability of the starting material and the generally high efficiency of nitration and permanganate oxidation reactions.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Chloro-5-fluoro-2-nitrotoluene

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-chloro-4-fluorotoluene144.5710.0 g0.069
Concentrated Sulfuric Acid (98%)98.0830 mL-
Fuming Nitric Acid (>90%)63.016.0 mL~0.14
Ice-200 g-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.375 g-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 10.0 g (0.069 mol) of 2-chloro-4-fluorotoluene to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

  • Nitration: Once the starting material is fully dissolved, begin the dropwise addition of 6.0 mL of fuming nitric acid via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition. The addition should take approximately 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate should form.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloro-5-fluoro-2-nitrotoluene as a yellow solid.

Step 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chloro-5-fluoro-2-nitrotoluene189.57(from Step 1)~0.069
Potassium Permanganate (KMnO4)158.0321.8 g0.138
Water18.02200 mL-
Sodium Bisulfite104.06As needed-
Concentrated Hydrochloric Acid (37%)36.46As needed-
Diethyl Ether74.12100 mL-
Anhydrous Sodium Sulfate142.045 g-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 4-chloro-5-fluoro-2-nitrotoluene from Step 1 in 200 mL of water.

  • Addition of Oxidant: In portions, add 21.8 g (0.138 mol) of potassium permanganate to the mixture. The addition may cause a slight exotherm.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The purple color of the permanganate will gradually disappear, and a brown precipitate of manganese dioxide will form. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the hot solution through a pad of celite to remove the manganese dioxide, washing the filter cake with a small amount of hot water.

  • Decolorization: If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

  • Precipitation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white to pale yellow precipitate of this compound will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product. Dry the purified product in a vacuum oven.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.[7] In case of contact, immediately flush with copious amounts of water and seek medical attention.[5]

  • Nitration Reaction: Nitration reactions are highly exothermic and can run away if the temperature is not carefully controlled. Maintain the recommended temperature range and add reagents slowly.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Organic Solvents: Dichloromethane and diethyl ether are flammable and volatile. Keep away from ignition sources.[8]

Workflow Visualization

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow Start 2-chloro-4-fluorotoluene Nitration Step 1: Nitration (HNO3/H2SO4, 0-5 °C) Start->Nitration Intermediate 4-chloro-5-fluoro-2-nitrotoluene Nitration->Intermediate Oxidation Step 2: Oxidation (KMnO4, reflux) Intermediate->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Synthetic workflow for this compound.

References

Troubleshooting & Optimization

How to improve the yield of reactions using 4-Chloro-5-fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Chloro-5-fluoro-2-nitrobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction yields and troubleshooting common issues encountered during the use of this versatile building block.

Troubleshooting Guides

This section provides troubleshooting guides for common reactions involving this compound, including amidation and nucleophilic aromatic substitution (SNAr).

Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted to an amide, a crucial transformation in the synthesis of many pharmaceutical compounds. However, achieving high yields can be challenging due to the electronic nature of the starting material.

Common Issues and Solutions for Amidation Reactions

IssuePotential Cause(s)Recommended Solution(s)Expected Outcome
Low or No Product Yield 1. Incomplete activation of the carboxylic acid: The electron-withdrawing nitro and halogen groups can affect the reactivity of the carboxyl group. 2. Poor nucleophilicity of the amine: Steric hindrance or electronic effects can reduce the amine's reactivity. 3. Formation of a stable salt: The acidic carboxylic acid and the basic amine can form a salt, preventing the reaction.1. Choice of Coupling Reagent: Use a more potent coupling agent. For instance, switching from a carbodiimide-based reagent like DCC to a uronium-based reagent like HATU can improve yields, especially for challenging couplings. 2. Reaction Conditions: Increase the reaction temperature or extend the reaction time. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended to prevent salt formation. 3. Solvent: Use a polar aprotic solvent such as DMF or NMP to ensure the solubility of all reactants.An increase in yield is expected. For example, yields for the amidation of similar nitrobenzoic acids can increase from <50% to >80% by optimizing the coupling agent and base.
Formation of Side Products 1. Epimerization: If the amine is chiral, racemization can occur, particularly with harsher coupling conditions. 2. Reaction with the solvent: Solvents like DMF can sometimes participate in side reactions.1. Use of Additives: Additives such as HOBt or OxymaPure can suppress racemization when used with carbodiimide coupling agents. 2. Lower Reaction Temperature: Running the reaction at a lower temperature can minimize side reactions.Improved purity of the final product with minimal epimerization.
Difficult Purification 1. Urea byproducts: Carbodiimide coupling reagents (e.g., DCC, EDC) produce urea byproducts that can be difficult to remove. 2. Excess coupling reagent/base: Unreacted reagents can complicate purification.1. Choice of Coupling Reagent: Use a coupling reagent that generates water-soluble byproducts (e.g., EDC) or a reagent like T3P® where the byproducts are easily removed by an aqueous wash. 2. Stoichiometry: Carefully control the stoichiometry of the reagents.Simplified workup and purification, leading to a purer final product.

Workflow for Optimizing Amidation Reactions

Amidation_Workflow Start Start: Amidation of this compound LowYield Low Yield? Start->LowYield CheckReagents Check Purity of Starting Materials LowYield->CheckReagents Yes SideProducts Side Products Observed? LowYield->SideProducts No OptimizeCoupling Optimize Coupling Agent & Base CheckReagents->OptimizeCoupling OptimizeConditions Optimize Reaction Conditions (Temp, Time) OptimizeCoupling->OptimizeConditions OptimizeConditions->SideProducts Additives Consider Additives (e.g., HOBt) SideProducts->Additives Yes Purification Purification Issues? SideProducts->Purification No LowerTemp Lower Reaction Temperature Additives->LowerTemp LowerTemp->Purification AltReagent Use Coupling Reagent with Easy-to-Remove Byproducts Purification->AltReagent Yes End End: High Yield & Purity Purification->End No AltReagent->End

Caption: Workflow for troubleshooting and optimizing amidation reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro group and the fluorine atom activate the aromatic ring of this compound for nucleophilic aromatic substitution. The chlorine atom is typically displaced by a variety of nucleophiles.

Common Issues and Solutions for SNAr Reactions

IssuePotential Cause(s)Recommended Solution(s)Expected Outcome
Low or No Product Yield 1. Poor nucleophile: The chosen nucleophile may not be strong enough to displace the chloride. 2. Suboptimal reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate. 3. Inappropriate solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity.1. Increase Nucleophilicity: If possible, deprotonate the nucleophile with a suitable base to increase its reactivity. 2. Increase Temperature: Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial for accelerating these reactions. 3. Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions.An increase in reaction rate and yield.
Formation of Multiple Products 1. Reaction at multiple sites: While the chlorine at C4 is the most activated site, reaction at the fluorine at C5 might occur under harsh conditions. 2. Side reactions of the carboxylic acid: The carboxylic acid group might interfere with the reaction, for example, by reacting with the base.1. Control Reaction Conditions: Use milder reaction conditions (lower temperature, weaker base) to favor substitution at the more activated C4 position. 2. Protecting Groups: Consider protecting the carboxylic acid group (e.g., as an ester) before performing the SNAr reaction. The protecting group can be removed in a subsequent step.Improved selectivity and a cleaner reaction profile.
Decomposition of Starting Material 1. Harsh reaction conditions: High temperatures or a very strong base can lead to the decomposition of the starting material or product. 2. Presence of water: Water can sometimes lead to unwanted hydrolysis reactions.1. Milder Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate. 2. Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions if side reactions with water are suspected.Reduced decomposition and improved yield of the desired product.

Decision Tree for Optimizing SNAr Reactions

SNAr_Decision_Tree Start Start: SNAr on this compound Conversion Low Conversion? Start->Conversion Temp Increase Temperature Conversion->Temp Yes Selectivity Poor Selectivity? Conversion->Selectivity No Base Use a Stronger Base Temp->Base Base->Selectivity Protect Protect Carboxylic Acid Selectivity->Protect Yes Decomposition Decomposition Observed? Selectivity->Decomposition No Milder Use Milder Conditions Protect->Milder Milder->Decomposition Anhydrous Ensure Anhydrous Conditions Decomposition->Anhydrous Yes End End: Successful SNAr Decomposition->End No Anhydrous->End

Caption: Decision tree for troubleshooting SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in nucleophilic aromatic substitution on this compound?

A1: The chlorine atom at the C4 position is more activated towards nucleophilic aromatic substitution than the fluorine atom at the C5 position. This is because the C4 position is para to the electron-withdrawing nitro group, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. The C5 position is meta to the nitro group, and this resonance stabilization is not possible.

Q2: What are some common side reactions to be aware of?

A2: Besides the issues mentioned in the troubleshooting guides, be aware of potential decarboxylation of the carboxylic acid group under high temperatures, especially in the presence of a base. Also, if reducing the nitro group, be mindful that the halogen atoms can sometimes be reduced as well, depending on the reducing agent and reaction conditions.

Q3: How can I purify the products of reactions with this compound?

A3: Purification strategies will depend on the specific product. However, some general advice includes:

  • Acid-base extraction: The carboxylic acid group allows for easy separation from neutral or basic impurities by extraction with a basic aqueous solution.

  • Crystallization: Many of the products derived from this starting material are crystalline and can be purified by recrystallization.

  • Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is a standard method.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: this compound is an irritant. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

This section provides representative experimental protocols for key reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Amidation using HATU
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and the desired nucleophile (1.2-2.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Signaling Pathway for SNAr Reaction

SNAr_Pathway cluster_0 Reaction Pathway Start This compound + Nucleophile Intermediate Meisenheimer Intermediate (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Product + Cl- Intermediate->Product Chloride Elimination

Caption: Generalized pathway for the SNAr reaction.

Common side products in the synthesis of 4-Chloro-5-fluoro-2-nitrobenzoic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-5-fluoro-2-nitrobenzoic acid. Our aim is to help you identify and avoid common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic routes involve two key steps:

  • Nitration: Introduction of a nitro group (-NO₂) onto a substituted benzene ring.

  • Oxidation: Conversion of a methyl group (-CH₃) to a carboxylic acid group (-COOH).

The typical starting materials are either 2-chloro-4-fluorotoluene or 2-chloro-4-fluorobenzoic acid.

Q2: What are the major side products I should be aware of during the synthesis?

A2: The main side products depend on the synthetic step:

  • During Nitration:

    • Isomeric Products: Formation of the undesired regioisomer, 2-chloro-4-fluoro-3-nitrobenzoic acid.

    • Over-nitration Products: Formation of dinitro compounds, such as 3,5-dinitro-2-chloro-4-fluorobenzoic acid.

  • During Oxidation (from 4-chloro-5-fluoro-2-nitrotoluene):

    • Incomplete Oxidation: Residual 4-chloro-5-fluoro-2-nitrobenzaldehyde.

    • Ring Oxidation: Though less common with strong oxidants like KMnO₄, oxidation of the aromatic ring can occur under certain conditions, leading to phenolic byproducts.

Q3: How can I minimize the formation of the 2-chloro-4-fluoro-3-nitrobenzoic acid isomer?

A3: The formation of the undesired isomer is a challenge in electrophilic aromatic substitution. To favor the desired 5-nitro isomer, it is crucial to control the reaction temperature. Running the nitration at lower temperatures (e.g., below 0°C) can enhance the regioselectivity of the reaction.

Q4: What is the best way to avoid dinitration?

A4: To prevent over-nitration, you should carefully control the stoichiometry of the nitrating agent. Use only a small molar excess of nitric acid. Additionally, maintaining a low reaction temperature will decrease the rate of the second nitration reaction.

Q5: How can I ensure the complete oxidation of the methyl group to a carboxylic acid?

A5: To drive the oxidation to completion and avoid the accumulation of the aldehyde intermediate, you can:

  • Increase the reaction time.

  • Use a sufficient excess of the oxidizing agent (e.g., potassium permanganate).

  • Maintain the appropriate reaction temperature as specified in the protocol.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Nitration - Ensure the nitrating mixture (HNO₃/H₂SO₄) is freshly prepared and of the correct concentration.- Extend the reaction time, monitoring progress by TLC or HPLC.
Incomplete Oxidation - Increase the molar ratio of the oxidizing agent (e.g., KMnO₄).- Prolong the reaction time at the recommended temperature.
Product Loss During Workup - Ensure complete precipitation of the product by adjusting the pH to the optimal range (typically acidic).- Use an appropriate solvent for extraction and perform multiple extractions.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Possible Cause Suggested Solution
2-chloro-4-fluoro-3-nitrobenzoic acid (isomer) Formation of regioisomer during nitration.- Maintain a low reaction temperature (e.g., < 0°C) during nitration.- Purify the final product by recrystallization or by adjusting the pH of the solution to selectively precipitate the desired isomer. A patented method suggests that adjusting the pH to 4-5 can precipitate the undesired isomer, leaving the desired product in solution, which can then be precipitated by lowering the pH further.[1]
Dinitro compounds Over-nitration of the aromatic ring.- Use a controlled amount of nitric acid (slight excess).- Keep the reaction temperature low.
Unreacted starting material Incomplete reaction.- See solutions for "Incomplete Nitration" or "Incomplete Oxidation" in the table above.
4-chloro-5-fluoro-2-nitrobenzaldehyde Incomplete oxidation of the methyl group.- Increase the amount of oxidizing agent and/or the reaction time.

Quantitative Data on Side Product Formation

While specific yields can vary significantly with reaction conditions, the following table provides an estimate of isomer formation during the nitration of 2-chloro-4-fluorobenzoic acid, as reported in patent literature.

Product Reported Content in Crude Product
This compound (Desired) 80-90%
2-chloro-4-fluoro-3-nitrobenzoic acid (Isomer) 10-20%[2]

Experimental Protocols

Protocol 1: Nitration of 2-chloro-4-fluorobenzoic acid

Objective: To synthesize this compound with minimal formation of the 3-nitro isomer and dinitro byproducts.

Materials:

  • 2-chloro-4-fluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (99%)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.

  • Slowly add 2-chloro-4-fluorobenzoic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-4-fluorobenzoic acid, maintaining the reaction temperature below 0°C. The rate of addition should be slow to prevent a rise in temperature.

  • After the addition is complete, continue stirring the mixture at 0°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by pH-controlled precipitation to remove the isomeric byproduct.

Protocol 2: Oxidation of 4-chloro-5-fluoro-2-nitrotoluene

Objective: To oxidize 4-chloro-5-fluoro-2-nitrotoluene to this compound with minimal aldehyde byproduct.

Materials:

  • 4-chloro-5-fluoro-2-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium bisulfite (NaHSO₃) or oxalic acid

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, prepare a solution of 4-chloro-5-fluoro-2-nitrotoluene in water. The addition of a phase-transfer catalyst may be beneficial.

  • Heat the mixture to the desired reaction temperature (e.g., 80-90°C).

  • Slowly add a solution of potassium permanganate in water to the reaction mixture over several hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue heating and stirring until the purple color of the permanganate disappears, indicating the completion of the reaction. Monitor by TLC or HPLC.

  • Cool the reaction mixture and filter to remove the MnO₂ precipitate.

  • To the filtrate, add sodium bisulfite or oxalic acid to destroy any excess permanganate.

  • Acidify the clear solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the this compound.

  • Collect the white precipitate by filtration, wash with cold water, and dry.

Visualizations

Troubleshooting_Workflow start Synthesis Issue low_yield Low Yield start->low_yield Identify Problem impurities Product Impurities start->impurities Identify Problem incomplete_nitration Incomplete Nitration? low_yield->incomplete_nitration isomer Isomer Present? impurities->isomer incomplete_oxidation Incomplete Oxidation? incomplete_nitration->incomplete_oxidation No solution_nitration Extend reaction time Check nitrating agent incomplete_nitration->solution_nitration Yes workup_loss Loss During Workup? incomplete_oxidation->workup_loss No solution_oxidation Increase oxidant Prolong reaction time incomplete_oxidation->solution_oxidation Yes solution_workup Optimize pH for precipitation Perform multiple extractions workup_loss->solution_workup Yes dinitro Dinitro Compounds? isomer->dinitro No solution_isomer Lower nitration temperature Purify by recrystallization or pH adjustment isomer->solution_isomer Yes aldehyde Aldehyde Present? dinitro->aldehyde No solution_dinitro Control stoichiometry of HNO3 Lower reaction temperature dinitro->solution_dinitro Yes solution_aldehyde Increase oxidant/reaction time aldehyde->solution_aldehyde Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathways cluster_main Main Synthetic Pathway cluster_side Side Product Formation start 2-chloro-4-fluorobenzoic acid nitration Nitration (HNO3, H2SO4) start->nitration product This compound nitration->product isomer 2-chloro-4-fluoro-3-nitrobenzoic acid (Isomer) nitration->isomer Undesired Regioselectivity dinitro Dinitro-product (Over-nitration) nitration->dinitro Harsh Conditions

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chloro-5-fluoro-2-nitrobenzoic Acid (CAS No. 129951-45-7). This guide is designed for researchers, chemists, and drug development professionals who handle this critical chemical intermediate. Here, we address common challenges and provide robust, field-proven protocols to help you achieve the high purity required for your downstream applications.

The synthesis of this molecule, typically via nitration of a substituted benzoic acid precursor, often yields a crude product contaminated with starting materials, reaction byproducts, and residual acids.[1][2][3] Effective purification is therefore not just a recommendation—it is a necessity for reliable and reproducible results in pharmaceutical synthesis and other advanced applications.

Section 1: Troubleshooting Guide

This section directly addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Question: My final yield after purification is significantly lower than expected. What are the common causes?

Answer: Low recovery is a frequent issue that can typically be traced to one of several steps in the purification protocol. Let's break down the likely culprits depending on your chosen method:

  • During Recrystallization:

    • Excessive Solvent: Using too much solvent is the most common cause of low yield. The goal is to create a saturated solution at the solvent's boiling point, not to fully dissolve the compound with ease.[4] If too much solvent is used, a significant portion of your product will remain dissolved even after cooling.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.[4] Ensure your funnel is pre-heated.

    • Incomplete Precipitation: The cooling period may have been too short or the final temperature not low enough. An ice bath is recommended to maximize crystal formation once the solution has returned to room temperature.

  • During Acid-Base Extraction:

    • Incomplete Extraction: You may not have performed enough extractions. Typically, three separate extractions of the organic layer with the basic aqueous solution are recommended to ensure all the acidic product has transferred to the aqueous phase.

    • Incorrect pH during Precipitation: After extracting your compound into the aqueous basic layer, you must re-acidify it to precipitate the pure product. If you don't add enough acid to bring the pH well into the acidic range (pH < 2), a portion of your product will remain in its salt form, dissolved in the water.[5] Always check the final pH with litmus or pH paper.

    • Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product, preventing clean separation and leading to loss.

Question: I've recrystallized my product, but the melting point is still broad and lower than the literature value. Why is it still impure?

Answer: A broad and depressed melting point is a classic indicator of impurity.[4] If a single round of recrystallization is insufficient, it's likely due to one of the following:

  • Co-crystallization of Impurities: The impurity may have very similar solubility properties to your target compound in the chosen solvent, causing it to crystallize alongside your product. This is common with regioisomers, which are frequent byproducts of nitration reactions.

  • Ineffective Solvent Choice: The solvent you used may be too good at dissolving your compound, meaning it does not effectively "reject" the impurities upon cooling. An ideal recrystallization solvent dissolves the target compound poorly at low temperatures but very well at high temperatures, while impurities are either highly soluble at all temperatures or completely insoluble.[4]

  • Insufficient Cooling: Cooling the solution too rapidly can trap impurities within the crystal lattice. Slow, controlled cooling allows for the formation of a more ordered, and therefore purer, crystal structure.

Solution Path:

  • Re-evaluate your solvent. Try a different solvent or a two-solvent system (e.g., ethanol-water, acetone-hexane).

  • Perform a second recrystallization. Often, a sequential purification is necessary.

  • Consider a different technique. If recrystallization fails, the impurities may be too similar to your product. An acid-base extraction might be more effective at removing neutral or less-acidic impurities, or column chromatography may be required for separating isomers.

Question: During recrystallization, my product "oiled out" instead of forming crystals. What went wrong?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is problematic because the oil is essentially a concentrated, impure liquid version of your compound, which will not purify effectively upon solidification. The primary causes are:

  • Solution is Supersaturated: The concentration of the solute is too high when cooling begins. The system relieves this supersaturation by expelling the solute as a liquid phase.

  • Melting Point vs. Boiling Point: The melting point of your crude solid is lower than the boiling point of the recrystallization solvent. When dissolved, the impure compound can remain molten.

  • Rapid Cooling: Crash-cooling a highly concentrated solution can favor oil formation over ordered crystal growth.

Troubleshooting Steps:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to reduce the concentration slightly.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

  • Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

Question: I'm seeing a persistent emulsion during my acid-base extraction. How can I break it?

Answer: Emulsions are a common frustration in liquid-liquid extractions, forming a stable colloidal suspension of one liquid within the other that refuses to separate.

Immediate Actions to Break an Emulsion:

  • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic solvent out of solution, which often breaks the emulsion.

  • Gentle Heating: Gently warming the funnel in a warm water bath can sometimes help.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can be effective.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely impurities in crude this compound and why?

Answer: Understanding the synthetic route is key to predicting impurities. This compound is typically made by the nitration of 4-chloro-5-fluorobenzoic acid. Based on this, the primary impurities are:

Impurity TypeSpecific ExampleRationale
Unreacted Starting Material 4-Chloro-5-fluorobenzoic acidIncomplete nitration reaction.
Regioisomers 4-Chloro-3-fluoro-2-nitrobenzoic acidThe directing effects of the existing chloro and fluoro groups can lead to nitration at other positions on the aromatic ring.
Over-reaction Products 4-Chloro-5-fluoro-dinitrated benzoic acidsHarsh reaction conditions (high temperature or excess nitrating agent) can lead to the addition of a second nitro group.
Reaction Byproducts Nitro-phenolic compoundsOxidation of the aromatic ring can occur as a side reaction during nitration, creating phenolic impurities that are also acidic.[1]
Residual Reagents Sulfuric acid, Nitric acidThese are the components of the nitrating mixture and can remain in the crude product if not properly quenched and washed.[1][3]

FAQ 2: How do I choose the best purification technique for my specific crude product?

Answer: The optimal technique depends on the nature and quantity of your impurities. The following diagram provides a decision-making workflow.

Purif_Decision_Tree start Start: Crude Product (this compound) check_impurities What are the main impurities? (Assess via TLC, LC-MS, or ¹H NMR) start->check_impurities is_acidic Residual mineral acids or neutral organic impurities? check_impurities->is_acidic Analysis Shows... is_isomer Mainly regioisomers with similar properties? is_acidic->is_isomer No acid_base Perform Acid-Base Extraction (Highly effective for pKa differences) is_acidic->acid_base Yes is_solid Product is a solid with some colored impurities? is_isomer->is_solid No chromatography Use Column Chromatography (Best for isomer separation) is_isomer->chromatography Yes recrystallize Perform Recrystallization (Good for general purity improvement) is_solid->recrystallize Yes purity_check Assess Purity (HPLC, Melting Point) acid_base->purity_check chromatography->purity_check recrystallize->purity_check

Caption: Decision tree for selecting a purification method.

  • Acid-Base Extraction is the best first choice if you suspect neutral impurities (like unreacted starting materials from a different synthesis) or significant residual mineral acids. It exploits the acidic nature of the carboxylic acid group for separation.[5][6]

  • Recrystallization is ideal if your product is mostly pure but contains minor, less-soluble, or differently colored impurities. It is often used after an acid-base wash.

  • Column Chromatography is the most powerful but also most resource-intensive method. It should be reserved for when the other methods fail, particularly for separating stubborn regioisomers with very similar physical properties.

FAQ 3: What is the best solvent system for recrystallizing this compound?

Answer: Finding the perfect solvent often requires some experimentation. For a substituted nitrobenzoic acid, a good starting point is a polar protic solvent or a mixed-solvent system.

  • Single Solvents: Ethanol, methanol, or isopropanol are good candidates. The compound will likely have high solubility in these when hot and lower solubility when cold. Water is generally a poor solvent for the neutral acid but can be used for recrystallizing the salt form or as part of a mixed system.[3][7]

  • Two-Solvent System: An ethanol/water or acetone/water system is highly recommended. Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent). Then, add hot water (the "poor" solvent) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two more of hot ethanol to clarify the solution, then allow it to cool slowly. This technique provides fine control over the saturation point.

FAQ 4: Why is using a weak base like sodium bicarbonate preferred over a strong base like sodium hydroxide for the initial extraction?

Answer: The choice of base allows for chemical selectivity. This compound is a strong carboxylic acid. However, your crude mixture may also contain weakly acidic impurities, such as nitro-phenols.[1]

  • Sodium Bicarbonate (NaHCO₃): As a weak base, it will selectively deprotonate and extract strong acids like your target carboxylic acid, leaving weaker acids (like phenols) behind in the organic layer.[8] This provides an extra layer of purification.

  • Sodium Hydroxide (NaOH): As a strong base, it will deprotonate and extract all acidic compounds, including your desired product and any phenolic impurities.[8] This is less selective and may require a subsequent purification step.

Therefore, starting with a sodium bicarbonate wash is a more strategic approach to isolate your target compound from other acidic byproducts.

FAQ 5: What analytical techniques should I use to assess the purity of the final product?

Answer: A combination of methods should be used to confirm purity, structure, and identity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A purity level of >98% is often required for pharmaceutical applications.[9][10]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range that matches the literature value. Impurities cause the melting point to be depressed and the range to broaden.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and ensuring the absence of isomeric impurities or starting materials.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral or weakly acidic impurities.

Acid_Base_Workflow cluster_setup Step 1: Dissolution cluster_extraction Step 2: Extraction cluster_workup_org Organic Layer Workup cluster_workup_aq Aqueous Layer Workup s1 Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) s2 Transfer to separatory funnel s1->s2 s3 Add aq. NaHCO₃ solution s2->s3 s4 Shake gently & vent s3->s4 s5 Separate layers s4->s5 s6 Repeat extraction of organic layer 2x s5->s6 s7 Contains neutral impurities s5->s7 Organic Layer s9 Combine all aqueous layers s5->s9 Aqueous Layer s6->s7 s8 Wash with brine, dry (Na₂SO₄), and evaporate solvent s7->s8 s10 Cool in an ice bath s9->s10 s11 Acidify slowly with HCl (aq) to pH < 2 s10->s11 s12 Collect precipitate via vacuum filtration s11->s12 s13 Wash solid with cold water s12->s13 s14 Dry the purified product s13->s14

Caption: Workflow for Acid-Base Extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, inverting several times and venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer two more times with fresh portions of sodium bicarbonate solution, combining all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH < 2). A precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

  • Validation: Check the melting point and assess purity by HPLC.

Protocol 2: Purification by Recrystallization

This protocol is suitable for improving the purity of a solid product that is already substantially pure.

Methodology:

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to just dissolve the solid at the boiling point. Stirring and heating on a hot plate will facilitate this.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by placing them over a beaker of boiling solvent. Quickly filter the hot solution through the pre-heated setup.

  • Crystallization: If using a two-solvent system, add the hot "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a drop of the "good" solvent to re-clarify.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals to a constant weight.

  • Validation: Characterize the product by its melting point and confirm purity via HPLC or NMR.

References

Optimizing solvent conditions for reactions involving 4-Chloro-5-fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing solvent conditions and troubleshooting reactions involving 4-Chloro-5-fluoro-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid at room temperature. It is soluble in methanol.[1] Based on the properties of structurally similar compounds like 4-chloro-3-nitrobenzoic acid, it is expected to be partially soluble in water and have good solubility in polar organic solvents such as ethanol and acetone.[2] The carboxylic acid functional group suggests that its solubility in aqueous solutions will be pH-dependent.

Q2: How does the chemical structure of this compound influence its reactivity?

A2: The molecule possesses several reactive sites:

  • Carboxylic Acid Group: Allows for typical reactions like esterification and amidation.

  • Aromatic Ring: The presence of strong electron-withdrawing groups (nitro, chloro, and fluoro) deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The ortho and para positions relative to the nitro group are particularly activated for nucleophilic attack.

Q3: What are the primary types of reactions that can be performed with this compound?

A3: Common reactions include:

  • Esterification of the carboxylic acid.

  • Amidation of the carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr) , where the chloro or fluoro substituents can be displaced by nucleophiles.

  • Reduction of the nitro group to an amine, which can then undergo further reactions.[3]

Q4: Are there any specific safety precautions to consider when handling this compound?

A4: Yes, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5]

Solubility and Reaction Condition Tables

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
MethanolSoluble[1]
WaterExpected to be partially soluble[2]
EthanolExpected to have good solubility[2]
AcetoneExpected to have good solubility[2]

Table 2: Typical Reaction Conditions for Common Transformations

ReactionSolvent(s)CatalystTemperature (°C)Key Considerations
Esterification (Fischer) Excess Alcohol (e.g., Methanol, Ethanol)Conc. H₂SO₄, p-TsOHRefluxThe reaction is reversible; using excess alcohol as the solvent drives the equilibrium towards the product.[6]
Amidation Aprotic Polar Solvents (e.g., THF, DMF)Coupling Agents (e.g., DCC, EDC)Room Temperature to mild heatingThe choice of coupling agent and solvent can be critical to avoid side reactions.
Nucleophilic Aromatic Substitution Polar Aprotic Solvents (e.g., DMSO, DMF, THF)Base (e.g., K₂CO₃, Et₃N)80 - 120The rate and regioselectivity can be highly dependent on the solvent and the nucleophile.

Experimental Protocols

Protocol 1: Methyl Esterification of this compound

This protocol is a general procedure adapted from the Fischer esterification of similar aromatic carboxylic acids.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-chloro-5-fluoro-2-nitrobenzoate.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Amidation of this compound with a Primary Amine

This protocol outlines a general procedure for amide bond formation using a common coupling agent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of this compound in anhydrous DCM or THF.

  • Add 1.1 equivalents of the primary amine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve 1.1 equivalents of DCC or EDC in a minimal amount of the same anhydrous solvent.

  • Slowly add the coupling agent solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of the reaction solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.

  • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide

Issue 1: Low or No Yield in Esterification/Amidation

  • Question: My esterification/amidation reaction is showing a low yield or has not proceeded to completion. What are the possible causes and solutions?

  • Answer:

    • Insufficient Catalyst (Esterification): The acid catalyst may have been used in too small an amount or may be old/inactive. Ensure a sufficient catalytic amount of a fresh, strong acid is used.

    • Reversible Reaction (Esterification): Fischer esterification is an equilibrium reaction. Use a large excess of the alcohol to drive the reaction forward or remove water as it forms using a Dean-Stark apparatus.[6]

    • Inactive Coupling Agent (Amidation): Coupling agents like DCC and EDC are moisture-sensitive. Ensure they are fresh and handled under anhydrous conditions.

    • Steric Hindrance: The substituents on the aromatic ring may sterically hinder the approach of the alcohol or amine. Consider increasing the reaction time, temperature, or using a less sterically hindered nucleophile if possible.

    • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. Try a more polar aprotic solvent for amidation, such as DMF or DMSO, or gently heat the mixture to aid dissolution.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate. What are the likely side reactions?

  • Answer:

    • Decarboxylation: Although less common for benzoic acids, prolonged heating at high temperatures, especially in the presence of certain catalysts, could potentially lead to decarboxylation.[2]

    • Nucleophilic Aromatic Substitution: If the reaction is run at elevated temperatures with a nucleophilic solvent or reagent (e.g., an amine in amidation), displacement of the chloro or fluoro groups on the aromatic ring can occur. This is more likely with stronger nucleophiles.

    • Side reactions of Coupling Agents (Amidation): For example, with DCC, N-acylurea byproducts can form. Careful control of reaction temperature (starting at 0°C) can minimize this.

Issue 3: Reaction Stalls or is Sluggish

  • Question: The reaction starts but seems to stop before all the starting material is consumed. Why might this be happening?

  • Answer:

    • Deactivation of Catalyst/Reagents: Water introduced into the reaction can quench the acid catalyst in esterification or deactivate the coupling agents in amidation. Ensure all glassware is dry and use anhydrous solvents.

    • Product Inhibition: In some cases, the product formed may inhibit the catalyst or react with one of the reagents.

    • Equilibrium Reached: As mentioned for esterification, the reaction may have simply reached equilibrium. Employ strategies to shift the equilibrium towards the products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Reaction (Esterification/Amidation) reagents Gather Reagents & Solvents start->reagents glassware Dry Glassware reagents->glassware setup Reaction Setup (Dissolve & Cool) glassware->setup addition Add Catalyst/ Coupling Agent setup->addition run Run Reaction (Stir & Heat) addition->run monitor Monitor Progress (TLC) run->monitor monitor->run Incomplete quench Quench/Filter monitor->quench Complete extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/ Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for reactions.

Troubleshooting_Flowchart start Reaction Issue (Low Yield/Side Products) check_reagents Reagents & Solvents Fresh & Anhydrous? start->check_reagents check_conditions Reaction Conditions (Temp, Time) Correct? check_reagents->check_conditions Yes reagents_no Replace/Dry Reagents check_reagents->reagents_no No check_stoichiometry Stoichiometry Correct? check_conditions->check_stoichiometry Yes conditions_no Optimize Temp/Time check_conditions->conditions_no No stoichiometry_no Adjust Stoichiometry check_stoichiometry->stoichiometry_no No analyze_side_products Analyze Side Products (NMR, MS) check_stoichiometry->analyze_side_products Yes snar SNAr Side Product? analyze_side_products->snar decarboxylation Decarboxylation? analyze_side_products->decarboxylation snar_yes Lower Temperature/ Change Solvent snar->snar_yes Yes decarboxylation_yes Lower Temperature decarboxylation->decarboxylation_yes Yes

Caption: Troubleshooting decision-making flowchart.

References

Troubleshooting guide for failed reactions with 4-Chloro-5-fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting for common issues encountered during chemical reactions involving 4-Chloro-5-fluoro-2-nitrobenzoic acid. Given the structural similarities, information from related isomers such as 4-Chloro-2-fluoro-5-nitrobenzoic acid and 2-Chloro-4-fluoro-5-nitrobenzoic acid is also referenced to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Failed or Low Yield in Nucleophilic Aromatic Substitution (NAS) Reactions

Question: I am attempting a nucleophilic aromatic substitution on this compound, but I am observing no product formation or very low yields. What are the possible causes and solutions?

Answer:

Failed or low-yield Nucleophilic Aromatic Substitution (NAS) reactions with this compound can be attributed to several factors, primarily related to the reactivity of the substrate and the reaction conditions. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. The positions ortho and para to the nitro group are the most activated. In this molecule, both the chlorine and fluorine atoms are potential leaving groups.

Troubleshooting Steps:

  • Choice of Leaving Group: Fluorine is generally a better leaving group than chlorine in NAS reactions due to its higher electronegativity, which makes the attached carbon more electrophilic. Your nucleophile should preferentially displace the fluorine atom. If you are targeting substitution at the chlorine position, harsher reaction conditions may be necessary.[1]

  • Inadequate Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.

    • Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are typically used to dissolve the reactants and facilitate the reaction.

    • Base: A non-nucleophilic base is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction. Ensure the base is strong enough and present in sufficient quantity.

  • Nucleophile Reactivity: The chosen nucleophile may not be potent enough. Consider using a stronger nucleophile or activating the existing one.

  • Deactivation by the Carboxylic Acid Group: The carboxylate anion, formed under basic conditions, is an electron-donating group and can deactivate the ring towards nucleophilic attack. It is often beneficial to protect the carboxylic acid group as an ester before performing the NAS reaction.

Issue 2: Unwanted Side Reactions During Nitro Group Reduction

Question: I am trying to reduce the nitro group of this compound to an amine, but I am getting a complex mixture of products. How can I improve the selectivity of this reduction?

Answer:

The reduction of the nitro group in the presence of other reducible functional groups and halogens can indeed be challenging. The choice of reducing agent and reaction conditions is critical to achieving high selectivity.

Common Side Reactions and Solutions:

  • Hydrodehalogenation: Aggressive reduction conditions, particularly catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), can lead to the cleavage of the C-Cl or C-F bonds.

    • Solution: Use milder reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl), or iron (Fe) powder in acetic acid. These reagents are generally more chemoselective for the nitro group reduction in the presence of aryl halides.[2]

  • Reduction of the Carboxylic Acid: Strong reducing agents like LiAlH₄ will reduce both the nitro group and the carboxylic acid.

    • Solution: Avoid powerful hydride reagents. If the carboxylic acid needs to be preserved, metal-acid systems (like Sn/HCl or Fe/AcOH) are preferred. Alternatively, protecting the carboxylic acid as an ester can prevent its reduction.

  • Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the formation of intermediate products like nitroso or hydroxylamine species.

    • Solution: Ensure an adequate molar excess of the reducing agent is used and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 3: Difficulties in Esterification or Amide Coupling of the Carboxylic Acid

Question: I am facing challenges with the esterification/amide coupling of this compound. The reaction is either very slow or does not proceed to completion. What could be the problem?

Answer:

The electronic nature of this compound can influence the reactivity of its carboxylic acid group. The presence of electron-withdrawing groups (nitro, chloro, fluoro) can increase the acidity of the carboxylic acid but may also affect the subsequent steps in certain reaction mechanisms.

Troubleshooting Esterification:

  • Fischer Esterification: This acid-catalyzed reaction with an alcohol can be slow.

    • Solution: Use a large excess of the alcohol to drive the equilibrium towards the product.[3][4] Ensure the use of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3] The removal of water using a Dean-Stark apparatus is crucial for reaction completion.[3]

  • Reaction with Alkyl Halides: Deprotonating the carboxylic acid with a base to form the carboxylate, followed by reaction with an alkyl halide, can be an effective alternative.

    • Solution: Ensure complete deprotonation with a suitable base (e.g., NaH, K₂CO₃). Use a polar aprotic solvent like DMF or acetone.

Troubleshooting Amide Coupling:

  • Activation of the Carboxylic Acid: Direct reaction of the carboxylic acid with an amine is generally not feasible and requires an activating agent.

    • Solution: Use standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with HOBt (1-hydroxybenzotriazole) to form an active ester intermediate.[5] Alternatively, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to the addition of the amine is a very effective method.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (Fluorine Displacement)

Objective: To substitute the fluorine atom of this compound with a generic amine nucleophile (R-NH₂).

Procedure:

  • Protection of Carboxylic Acid (Esterification):

    • Dissolve this compound (1 eq.) in an excess of methanol.

    • Add concentrated sulfuric acid (0.1 eq.) catalytically.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Nucleophilic Aromatic Substitution:

    • Dissolve the resulting methyl 4-chloro-5-fluoro-2-nitrobenzoate (1 eq.) in anhydrous DMSO.

    • Add the amine nucleophile (R-NH₂) (1.2 eq.) and potassium carbonate (K₂CO₃) (2.5 eq.).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Hydrolysis of the Ester (optional):

    • Dissolve the purified substituted ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the final product.

Protocol 2: Selective Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to an amine, preserving the halogen and carboxylic acid functionalities.

Procedure:

  • To a stirred solution of this compound (1 eq.) in a mixture of ethanol and water, add iron powder (5 eq.).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add concentrated hydrochloric acid (0.5 eq.) dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Hot filter the reaction mixture through a pad of celite to remove the iron salts.

  • Cool the filtrate and adjust the pH to be slightly basic (pH 8-9) with a solution of sodium carbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-amino-4-chloro-5-fluorobenzoic acid.

  • Purify by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes typical reaction conditions for transformations involving halogenated nitrobenzoic acids. Please note that optimal conditions may vary for this compound.

Reaction TypeReagents & ConditionsTypical Yield (%)Reference
Esterification MeOH, cat. H₂SO₄, reflux85-95%[3]
Nitro Reduction Fe, NH₄Cl, EtOH/H₂O, reflux80-95%[2]
Nitro Reduction SnCl₂·2H₂O, EtOH, reflux75-90%[2]
Amide Coupling Amine, EDC, HOBt, DMF, rt70-90%[5]
NAS (F displacement) Amine, K₂CO₃, DMSO, 80-120 °C60-85%Inferred from[6]

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Failed Reactions start Reaction Failed (Low/No Yield) check_reaction_type Identify Reaction Type start->check_reaction_type nas Nucleophilic Aromatic Substitution check_reaction_type->nas NAS nitro_reduction Nitro Group Reduction check_reaction_type->nitro_reduction Reduction ester_amide Esterification/ Amide Coupling check_reaction_type->ester_amide Coupling nas_q1 Check Leaving Group (F vs. Cl) nas->nas_q1 nitro_q1 Check Reducing Agent (Selectivity) nitro_reduction->nitro_q1 ester_q1 Using Acid Catalyst? ester_amide->ester_q1 Esterification amide_q1 Using Coupling Reagent? ester_amide->amide_q1 Amide Coupling nas_q2 Review Conditions (Temp, Solvent, Base) nas_q1->nas_q2 nas_q3 Protect Carboxylic Acid? nas_q2->nas_q3 nas_sol Optimize Conditions/ Protecting Group Strategy nas_q3->nas_sol nitro_q2 Risk of Hydrodehalogenation? nitro_q1->nitro_q2 nitro_sol Use Milder Reagents (e.g., Fe/AcOH, SnCl2) nitro_q2->nitro_sol ester_sol Remove Water/ Use Alkyl Halide Route ester_q1->ester_sol amide_sol Use Standard Coupling Reagents (EDC, HATU) or Convert to Acid Chloride amide_q1->amide_sol

Caption: A logical workflow for troubleshooting failed reactions.

nas_pathway General Nucleophilic Aromatic Substitution Pathway reactant 4-Chloro-5-fluoro- 2-nitrobenzoic acid intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) nucleophile->intermediate product Substituted Product intermediate->product - Leaving Group leaving_group Leaving Group (F- or Cl-) intermediate->leaving_group

Caption: Key steps in a Nucleophilic Aromatic Substitution reaction.

References

How to increase the solubility of 4-Chloro-5-fluoro-2-nitrobenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 4-Chloro-5-fluoro-2-nitrobenzoic acid in various reaction media.

Troubleshooting Guide: Enhancing Solubility

Researchers may encounter challenges in dissolving this compound. This guide provides a systematic approach to troubleshoot and enhance its solubility.

Problem: this compound is poorly soluble or precipitates from the reaction medium.

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Solvent The compound is a substituted nitrobenzoic acid, suggesting it is a polar molecule but may have limited solubility in water. It is known to be soluble in organic solvents like methanol, ethanol, and acetone.[1]The compound will dissolve in a suitable organic or polar aprotic solvent.
Low Temperature The solubility of benzoic acid and its derivatives generally increases with temperature.[2]Gently warming the solvent while dissolving the compound should increase its solubility.
Suboptimal pH (for aqueous or protic media) As a carboxylic acid, this compound is more soluble in basic solutions where it can deprotonate to form a more soluble salt.[1]Adjusting the pH of the medium to slightly basic (pH > pKa) will convert the acid to its carboxylate salt, which has higher aqueous solubility.
Concentration Exceeds Solubility Limit The amount of compound being added is greater than its maximum solubility in the chosen solvent at a given temperature.Reducing the concentration of the compound or increasing the volume of the solvent should lead to complete dissolution.
Use of a Single Solvent System A single solvent may not be optimal for both dissolving the acid and facilitating the desired reaction.Employing a co-solvent system can enhance solubility. A small amount of a good solvent (e.g., DMSO, DMF) can be used to initially dissolve the compound before adding it to the bulk reaction medium.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound generally soluble?

Q2: How does pH affect the solubility of this compound?

A2: this compound is a carboxylic acid. In aqueous or protic media, increasing the pH above its pKa will deprotonate the carboxylic acid group to form a carboxylate salt. This salt is generally much more soluble in water than the neutral acid form. Therefore, adjusting the pH to a basic level is a common and effective method to increase its aqueous solubility.[1]

Q3: Can I heat the mixture to increase solubility?

A3: Yes, for most benzoic acid derivatives, solubility increases with temperature.[2] Gentle heating of the solvent during the dissolution process can significantly improve the solubility of this compound. However, it is crucial to ensure that the increased temperature does not negatively impact the stability of the compound or other reactants in your experiment.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are a mixture of solvents used to increase the solubility of a solute. If this compound is not sufficiently soluble in your primary reaction solvent, you can first dissolve it in a small amount of a "good" solvent where it is highly soluble (like DMSO or DMF) and then add this solution to the main reaction mixture. This technique can help maintain the compound in a dissolved state.

Q5: What should I do if the compound precipitates out of solution during the reaction?

A5: Precipitation during a reaction can be due to a change in the reaction medium's properties (e.g., pH, polarity) or the formation of a less soluble product. To address this, you can try:

  • Adding a co-solvent to increase the overall solvating power of the reaction mixture.

  • Increasing the reaction temperature, if the reaction conditions permit.

  • If the precipitate is an intermediate, you may need to adjust the reaction conditions to ensure it reacts further to form a more soluble product.

Experimental Protocol: Determination of Solubility

To effectively troubleshoot solubility issues, it is often necessary to determine the quantitative solubility of the compound in various solvents. The following is a general protocol for determining the equilibrium solubility of this compound.

Objective: To determine the approximate solubility of this compound in a selection of common laboratory solvents at a specific temperature (e.g., 25 °C).

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, DMSO, DMF, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. An excess is necessary to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be in contact with the solid compound throughout this period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

    • For gravimetric analysis, a known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be measured.

  • Data Analysis:

    • Calculate the solubility in units of mg/mL or mol/L.

    • Record the results in a table for comparison.

Data Presentation: Solubility of this compound

Since specific quantitative solubility data is not widely published, researchers are encouraged to use the protocol above to generate their own data. The following table provides a template for organizing these experimental results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25User-determinedUser-determined
Methanol25User-determinedUser-determined
Ethanol25User-determinedUser-determined
Isopropanol25User-determinedUser-determined
Acetone25User-determinedUser-determined
Acetonitrile25User-determinedUser-determined
DMSO25User-determinedUser-determined
DMF25User-determinedUser-determined
Toluene25User-determinedUser-determined

Visualization: Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate method to increase the solubility of this compound.

Solubility_Enhancement_Workflow start Start: Poor Solubility of This compound check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select a more suitable solvent (e.g., polar aprotic) check_solvent->change_solvent No check_temp Is temperature a limiting factor? check_solvent->check_temp Yes end_soluble Compound Soluble change_solvent->end_soluble increase_temp Increase temperature check_temp->increase_temp Yes check_ph Is the medium aqueous/protic? check_temp->check_ph No increase_temp->end_soluble adjust_ph Adjust pH to basic check_ph->adjust_ph Yes use_cosolvent Consider using a co-solvent (e.g., DMSO, DMF) check_ph->use_cosolvent No adjust_ph->end_soluble use_cosolvent->end_soluble

Caption: A decision-making workflow for enhancing the solubility of this compound.

References

Catalyst selection for reactions with 4-Chloro-5-fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-5-fluoro-2-nitrobenzoic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The content focuses on catalyst selection for common synthetic transformations.

Section 1: Catalytic Hydrogenation of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation. The primary challenge is achieving high chemoselectivity by preventing the cleavage of the carbon-halogen bonds (hydrodehalogenation).

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the selective hydrogenation of this compound to 2-amino-4-chloro-5-fluorobenzoic acid?

A1: The most commonly employed catalysts for hydrogenating halogenated nitroaromatics are platinum-based and palladium-based catalysts.[1] Platinum on carbon (Pt/C) is often the preferred choice as it generally shows higher selectivity and lower rates of dehalogenation compared to Palladium on carbon (Pd/C).[1] Raney Nickel is a cost-effective alternative but may require harsher conditions and careful handling due to its pyrophoric nature.[1] For enhanced selectivity, modified catalysts such as iron-promoted platinum catalysts have also been shown to be effective in suppressing hydrodechlorination.[2]

Q2: What is the primary challenge during the hydrogenation of this substrate?

A2: The principal challenge is minimizing the undesired side reaction of hydrodehalogenation, which is the cleavage of the C-Cl and C-F bonds.[1] This leads to impurities such as 2-amino-5-fluorobenzoic acid, 2-amino-4-chlorobenzoic acid, and 2-aminobenzoic acid. The C-Cl bond is generally more susceptible to cleavage than the more robust C-F bond.

Q3: How can I minimize or prevent dehalogenation during the reaction?

A3: Several strategies can be employed to suppress dehalogenation:

  • Catalyst Selection: Platinum-based catalysts (e.g., Pt/C) are generally more selective than palladium-based ones.[1] Gold-based catalysts supported on materials like Al₂O₃ can also exhibit high chemoselectivity for the nitro group reduction.[3]

  • Milder Reaction Conditions: Operating at lower hydrogen pressures and temperatures significantly reduces the risk of dehalogenation.[1]

  • Catalyst Modifiers/Inhibitors: The addition of specific inhibitors, such as certain sulfur or phosphorus compounds, can selectively poison the catalyst sites responsible for hydrodehalogenation.

  • Solvent Choice: Protic solvents like ethanol or methanol are commonly used and can influence the reaction pathway.[1]

Troubleshooting Guide

Q: My hydrogenation reaction shows no conversion or is very slow. What should I check? A:

  • Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, active catalyst. If using Pd/C or Pt/C, ensure it has not been exposed to air for extended periods. Raney Nickel must be handled carefully to prevent deactivation.[1]

  • Hydrogen Supply: Check your hydrogen source (balloon or cylinder) to ensure adequate pressure and flow.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.[4] Ensure high purity of all reagents. Sulfur-containing compounds are common catalyst poisons.

  • Solubility: Ensure your starting material is fully dissolved in the chosen solvent. Poor solubility can lead to slow reaction rates.[5]

Q: I am observing significant dehalogenation (loss of Cl or F). How can I fix this? A:

  • Switch Catalyst: If you are using Pd/C, switch to a more selective catalyst like Pt/C.[1] An Fe-promoted Pt/C catalyst can also fully suppress hydrodechlorination.[2]

  • Reduce Temperature and Pressure: Lower the reaction temperature (e.g., to room temperature) and hydrogen pressure (e.g., to 1 atm or 50 psi).[1] Harsher conditions promote C-Cl and C-F bond cleavage.

  • Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.

Catalyst Performance Data
CatalystCatalyst Loading (w/w)SolventTemperature (°C)H₂ Pressure (psi)Selectivity for Amino Product (%)Notes
5% Pt/C1-5%Methanol, Ethanol25-8050-500>98A good starting point for optimization; generally high selectivity.[1]
5% Pd/C1-5%Methanol, Ethanol25-6050-30085-95Can be very active but may lead to higher dehalogenation.[1]
Raney Ni5-20%Ethanol50-100200-80090-98Cost-effective but requires higher loading and careful handling.[1]
Pt-Fe/AC4 wt% FeEthanol30145>99.9Fe promotion significantly enhances selectivity and suppresses dehalogenation.[2]
General Experimental Protocol: Selective Hydrogenation using Pt/C
  • Reactor Setup: To a clean, dry hydrogenation reactor, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, ~10-20 volumes).

  • Inerting: Seal the reactor and purge the system with an inert gas like nitrogen or argon for 10-15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 5% Pt/C (1-3% w/w relative to the substrate).[1]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 50°C).[1]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or by hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully depressurize and purge the reactor with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and must be kept wet and disposed of properly.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-chloro-5-fluorobenzoic acid, which can be purified further if necessary.

Hydrogenation Troubleshooting Workflow

G start Start Hydrogenation check_conversion Reaction Complete? start->check_conversion no_reaction Problem: No/Slow Reaction check_conversion->no_reaction No dehalogenation Problem: Dehalogenation check_conversion->dehalogenation Partial (Side Product) success Isolate Product check_conversion->success Yes check_catalyst 1. Use fresh catalyst 2. Check for poisons 3. Ensure solubility no_reaction->check_catalyst check_h2 Check H₂ source (pressure, leaks) no_reaction->check_h2 check_catalyst->start check_h2->start change_catalyst Switch from Pd/C to Pt/C or Fe-Pt/C dehalogenation->change_catalyst milder_conditions Lower H₂ pressure and temperature dehalogenation->milder_conditions change_catalyst->start milder_conditions->start

Caption: Troubleshooting decision tree for catalytic hydrogenation.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the displacement of the chloro and fluoro groups possible.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in an SNAr reaction on this compound?

A1: The fluorine atom at position 5 is significantly more reactive and will be preferentially displaced by a nucleophile. In nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[6] The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon it's attached to more electrophilic and thus more susceptible to attack. The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the opposite of their reactivity in SN1/SN2 reactions.[6][7]

Q2: Why does the electron-withdrawing group need to be ortho or para to the leaving group?

A2: The activating group must be in the ortho or para position to effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[7][8] In this compound, the nitro group is ortho to the chlorine and para to the fluorine, activating both positions for nucleophilic attack.

Q3: What types of nucleophiles can be used in this reaction?

A3: A wide variety of strong nucleophiles can be used, including alkoxides (⁻OR), thiolates (⁻SR), ammonia, primary and secondary amines (RNH₂, R₂NH), and hydroxide (⁻OH).[7] The choice of nucleophile will depend on the desired product.

Troubleshooting Guide

Q: My SNAr reaction is not proceeding, or the yield is very low. What could be the issue? A:

  • Nucleophile Strength: The nucleophile may not be strong enough. If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) can help by deprotonating it in situ to generate a more potent anionic nucleophile.

  • Solvent Choice: Aprotic polar solvents such as DMSO, DMF, or THF are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more reactive.

  • Temperature: Some SNAr reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, try gradually increasing the temperature (e.g., to 80-120 °C).

  • Water Contamination: The presence of water can be detrimental, especially when using highly basic nucleophiles. Ensure your solvent and reagents are dry.

General Experimental Protocol: SNAr with an Amine
  • Setup: In a dry reaction flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, 2-3 eq) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C).

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. The product can be further purified by crystallization.

SNAr Reactivity Logic

G sub 4-Chloro-5-fluoro- 2-nitrobenzoic acid attack Nucleophilic Attack (Rate-Determining Step) sub->attack nuc Nucleophile (e.g., R₂NH, RO⁻) nuc->attack conditions Conditions (Solvent, Temp, Base) conditions->attack meisenheimer Meisenheimer Complex (Stabilized Intermediate) attack->meisenheimer elimination Elimination of Leaving Group meisenheimer->elimination product SNAr Product elimination->product ewg Activating Group: -NO₂ (ortho/para) ewg->attack Facilitates lg Leaving Group: F > Cl lg->elimination Determines Preference

Caption: Key factors influencing the SNAr reaction pathway.

Section 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The carbon-chlorine bond can serve as a handle for C-C bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-F bond is typically unreactive under these conditions.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki coupling on this compound?

A1: Yes, the chloro-substituent can be used for Suzuki coupling. However, aryl chlorides are less reactive than the corresponding bromides or iodides, often requiring more specialized and active catalyst systems.[9] The presence of the deactivating nitro group and the potentially coordinating carboxylic acid can also influence the reaction, necessitating careful optimization.

Q2: What type of palladium catalyst and ligand should I use for coupling an aryl chloride?

A2: For coupling less reactive aryl chlorides, highly active catalyst systems are required. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[10][11] Pre-formed catalysts, known as precatalysts, which feature these ligands are also highly effective and often more stable.[10]

Q3: What are the key components of a Suzuki coupling reaction?

A3: The Suzuki-Miyaura reaction involves three main components: an organohalide (your substrate), an organoboron compound (usually a boronic acid or boronate ester), and a palladium catalyst.[12] A base is also essential for the catalytic cycle, specifically for the transmetalation step.[4] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4]

Troubleshooting Guide

Q: My Suzuki coupling reaction has failed or gives a low yield. What are the common points of failure? A:

  • Catalyst Deactivation: Oxygen can irreversibly deactivate the Pd(0) active catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[4]

  • Ineffective Base: The choice of base is critical. It must be strong enough but not so strong as to cause unwanted side reactions. The base's solubility can also be a factor; sometimes a mixture of an organic solvent and water is needed to dissolve inorganic bases.[4]

  • Poor Ligand Choice: Aryl chlorides require highly active ligands. If you are using a simple ligand like PPh₃, it is likely not sufficient. Switch to a modern, electron-rich, bulky phosphine or an NHC ligand.[10]

  • Starting Material Quality: Impurities in the aryl halide or the boronic acid can poison the catalyst.[4] Additionally, boronic acids can undergo protodeboronation (C-B bond cleavage), especially at higher temperatures. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[4]

  • Side Reactions: The nitro group on your substrate could potentially be reduced by phosphine ligands under certain conditions, leading to complex mixtures. Screening different ligands and conditions is important.

Recommended Catalyst Systems for Aryl Chlorides
Pd PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-110A robust system for many challenging aryl chlorides.
Pd(OAc)₂XPhosK₃PO₄Dioxane100Another highly active Buchwald-type ligand system.[10]
[Pd(IPr)(allyl)Cl](NHC ligand)K₂CO₃THF/H₂O60-80NHC-based catalysts are very active and thermally stable.[11]
PdCl₂(dtbpf)(dtbpf)K₂CO₃Dioxane/H₂O90A ferrocenylphosphine ligand system effective for heteroaryl chlorides.[13]
General Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask or vial, add the aryl boronic acid (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (argon is preferred) three times.

  • Reagent Addition: Add this compound (1.0 eq) followed by the degassed solvent(s) (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki Catalyst Selection Workflow

G start Define Coupling Partners (Aryl-Cl + R-B(OH)₂) catalyst_choice Select Catalyst System start->catalyst_choice ligand_select Ligand Selection: Bulky, Electron-Rich (e.g., SPhos, XPhos, NHC) catalyst_choice->ligand_select pd_source Palladium Source: Pd(OAc)₂, Pd₂(dba)₃ or Precatalyst catalyst_choice->pd_source base_select Base Selection: K₃PO₄, Cs₂CO₃ catalyst_choice->base_select setup Reaction Setup (Degas solvent, Inert atm.) ligand_select->setup pd_source->setup base_select->setup run_rxn Run Reaction (Heat & Stir) setup->run_rxn outcome Check Outcome run_rxn->outcome success Success: Purify Product outcome->success High Yield failure Failure: Troubleshoot outcome->failure Low/No Yield failure->catalyst_choice Re-optimize

Caption: Workflow for selecting and optimizing a Suzuki-Miyaura coupling.

References

Preventing decomposition of 4-Chloro-5-fluoro-2-nitrobenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chloro-5-fluoro-2-nitrobenzoic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary challenges?

The most probable synthetic route to this compound is through the nitration of 4-chloro-5-fluorobenzoic acid. The primary challenge in this synthesis is controlling the regioselectivity of the nitration reaction. The directing effects of the existing substituents on the aromatic ring can lead to the formation of undesired isomers, which can be considered a decomposition of the intended reaction pathway.

Q2: What are the main decomposition pathways for this compound during its synthesis?

There are two primary decomposition pathways to consider:

  • Formation of Isomeric Byproducts: During the nitration of 4-chloro-5-fluorobenzoic acid, the nitro group can be directed to positions other than the desired C2 position, leading to the formation of isomers such as 4-chloro-5-fluoro-3-nitrobenzoic acid and dinitrated products. This is the most significant challenge in achieving a high purity of the desired product.

Q3: How can I minimize the formation of unwanted isomers during nitration?

Controlling the reaction conditions is crucial for minimizing the formation of isomeric byproducts. Key parameters to control include:

  • Temperature: Lowering the reaction temperature can significantly improve the selectivity of the nitration. Running the reaction at temperatures between 0°C and 10°C is often recommended for similar nitrations.

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., fuming nitric acid, a mixture of nitric acid and sulfuric acid) can influence the outcome. Careful, dropwise addition of the nitrating agent to the substrate solution is essential to maintain temperature control and avoid localized areas of high concentration.

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of more di- and poly-nitrated byproducts. Monitoring the reaction progress by techniques like TLC or HPLC is advisable to stop the reaction once the starting material is consumed.

Q4: At what temperature should I be concerned about decarboxylation?

For 2-nitrobenzoic acid, decarboxylation can occur at temperatures above 180°C. The presence of additional electron-withdrawing groups, such as chloro and fluoro, on the ring may influence this temperature. As a general precaution, it is advisable to avoid excessive temperatures during workup and purification steps. If purification by distillation is considered, it should be performed under high vacuum to keep the temperature as low as possible. Recrystallization from a suitable solvent is generally a safer method for purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 2-nitro isomer Formation of other isomers (e.g., 3-nitro) or dinitro compounds.Optimize nitration conditions: - Lower the reaction temperature (e.g., to 0-5°C). - Use a milder nitrating agent or adjust the ratio of nitric acid to sulfuric acid. - Control the addition rate of the nitrating agent. - Monitor the reaction closely and stop it upon completion.
Presence of significant impurities after synthesis Incomplete reaction or formation of side products.Purify the crude product. Recrystallization is often effective for removing isomeric impurities. Column chromatography can also be employed for more challenging separations.
Product decomposes during purification by distillation Thermal decarboxylation of the 2-nitrobenzoic acid derivative.Avoid high temperatures. Use vacuum distillation to lower the boiling point. Alternatively, opt for non-thermal purification methods like recrystallization or column chromatography.
Reaction is sluggish or does not go to completion Insufficiently strong nitrating conditions.While maintaining a low temperature is crucial for selectivity, ensure the nitrating agent is potent enough. A carefully controlled increase in the concentration of nitric or sulfuric acid, or a slight, controlled increase in temperature, might be necessary. This should be done cautiously, with careful monitoring for byproduct formation.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol based on related syntheses)

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds. Researchers should conduct their own risk assessment and optimization.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-5-fluorobenzoic acid in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture to 0-5°C in an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or HPLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by filtration, wash it with cold water until the washings are neutral, and dry the product under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_decomposition Potential Decomposition Pathways start 4-Chloro-5-fluorobenzoic Acid nitration Nitration (HNO3/H2SO4, 0-10°C) start->nitration workup Aqueous Workup (Ice Quench) nitration->workup isomers Isomer Formation (e.g., 3-nitro) nitration->isomers Side Reaction isolation Filtration & Drying workup->isolation crude_product Crude Product isolation->crude_product purification Purification (Recrystallization) crude_product->purification final_product This compound purification->final_product decarboxylation Thermal Decarboxylation (High Temperature) final_product->decarboxylation High Temp.

Caption: Synthetic workflow and potential decomposition pathways for this compound.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_purity Purity Issues start Problem Encountered q1 Check for Isomers/Byproducts start->q1 q2 Product Decomposes during Purification? start->q2 a1_yes Optimize Nitration Conditions (Temp, Reagents, Time) q1->a1_yes Yes a1_no Review Workup & Isolation (Losses during extraction/filtration) q1->a1_no No a2_yes Avoid High Temperatures (Use Recrystallization) q2->a2_yes Yes a2_no Ineffective Purification (Try different solvent/chromatography) q2->a2_no No

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.

Technical Support Center: Scaling Up Reactions with 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 4-Chloro-5-fluoro-2-nitrobenzoic acid from the laboratory to the pilot plant. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound at a pilot scale?

A1: The primary safety concerns involve its hazardous properties and the inherent risks of the reactions it typically undergoes. Key considerations include:

  • Material Hazards: this compound and its isomers are classified as skin, eye, and respiratory irritants[1]. Handling larger quantities increases the risk of exposure. A thorough risk assessment and the use of appropriate Personal Protective Equipment (PPE) are mandatory[2].

  • Reaction Exothermicity: Reactions involving nitroaromatic compounds, such as nucleophilic aromatic substitution (SNAr) or reduction of the nitro group, can be highly exothermic[3][4]. Heat dissipation is less efficient at larger scales due to a lower surface-area-to-volume ratio, increasing the risk of a runaway reaction[2].

  • Gas Evolution: The reduction of the nitro group can lead to the evolution of gas. The system must be designed to handle this off-gassing safely at scale.

  • Thermal Stability: Nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures, a risk that must be evaluated before scale-up[5].

Q2: Which halogen is more susceptible to nucleophilic aromatic substitution (SNAr) on this molecule, chlorine or fluorine?

A2: In nucleophilic aromatic substitution (SNAr) reactions, fluoride is generally a better leaving group than chloride. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex[6][7]. The high electronegativity of the fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack[8]. The nitro group, being a strong electron-withdrawing group, activates the ring for this substitution, particularly at the ortho and para positions[6][9][10]. Therefore, nucleophilic attack will preferentially occur at the C-F bond (position 5) over the C-Cl bond (position 4).

Q3: What are the most common challenges when scaling up an amination reaction with this compound?

A3: Scaling up the amination (an SNAr reaction) of this compound presents several challenges:

  • Heat Management: The reaction is exothermic. Maintaining a consistent temperature profile across a large reactor volume is critical to prevent side reactions and ensure safety[11]. Pilot-scale reactors require efficient cooling systems.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and the formation of impurities[12]. The agitation system must be designed to ensure homogeneity.

  • Solvent Selection: Solvents like DMSO or DMF, commonly used in lab-scale SNAr reactions, can be difficult to remove completely at the pilot scale. Post-reaction work-up and purification need to be robust to handle large solvent volumes[13].

  • Reaction Time: Reaction times often increase during scale-up due to slower rates of heat and mass transfer[12]. It is crucial to monitor the reaction to completion to avoid carrying unreacted starting material into the work-up phase.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up process.

Issue 1: Low Yield of the Desired Aminated Product

  • Question: We are experiencing a significant drop in yield for our amination reaction when moving from a 1L lab reactor to a 100L pilot reactor. What are the likely causes?

  • Answer: A drop in yield during scale-up can be attributed to several factors. A systematic approach is needed to identify the root cause.

    • Potential Cause: Incomplete Reaction

      • Diagnosis: Check reaction progress using in-process controls (IPCs) like HPLC or TLC. Compare the reaction profile to the lab-scale experiment. The reaction may be slower at a larger scale.

      • Solution: Increase the reaction time. If the reaction has stalled, consider a modest increase in temperature, but only after a thorough safety review to assess the risk of runaway reactions or byproduct formation.

    • Potential Cause: Poor Temperature Control

      • Diagnosis: Review the temperature logs from the pilot reactor. Are there significant fluctuations or deviations from the lab protocol? Localized overheating can lead to decomposition of the product or starting materials.

      • Solution: Improve the reactor's cooling efficiency. Consider a slower, controlled addition of the amine nucleophile to better manage the exotherm.

    • Potential Cause: Inefficient Mixing

      • Diagnosis: Poor mixing can lead to incomplete reaction. This is often an issue when scaling up, as achieving uniform agitation in a large vessel is challenging[12][14].

      • Solution: Optimize the agitator speed and design. Ensure the reactor is properly baffled to improve mixing.

    • Potential Cause: Work-up and Isolation Losses

      • Diagnosis: The product may be lost during the work-up or isolation phases (e.g., due to solubility in the aqueous phase during extraction or adherence to filtration media)[15].

      • Solution: Re-evaluate the work-up procedure for the larger scale. Adjust solvent volumes and check all waste streams for product loss.

Issue 2: Formation of a New, Unidentified Impurity at Pilot Scale

  • Question: Our pilot-scale batch shows a new impurity peak in the HPLC analysis that was not present in the lab-scale runs. How can we identify and mitigate this?

  • Answer: The appearance of new impurities is a common scale-up challenge, often related to longer reaction times or localized temperature excursions[12].

    • Potential Cause: Side Reactions

      • Diagnosis: The impurity could result from a side reaction that is insignificant at the lab scale but becomes pronounced under pilot conditions. For this substrate, consider the possibility of di-substitution (if the nucleophile can react at both the C-F and C-Cl positions under harsher conditions) or reaction with the solvent[13].

      • Solution: Isolate and characterize the impurity (e.g., by LC-MS, NMR) to understand its structure. This will provide clues to its formation pathway. To mitigate, tighten control over reaction parameters, especially temperature and stoichiometry. A slower addition rate of the nucleophile can often minimize side reactions.

    • Potential Cause: Degradation

      • Diagnosis: The product or starting material may be degrading due to prolonged exposure to heat.

      • Solution: Minimize the overall reaction and work-up time. Ensure the product is not held at high temperatures for extended periods.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common scale-up issues.

troubleshooting_workflow start Problem Observed (e.g., Low Yield, New Impurity) check_ipc Review In-Process Controls (HPLC, TLC, Temp Logs) start->check_ipc incomplete_rxn Incomplete Reaction? check_ipc->incomplete_rxn Analyze reaction profile temp_issue Temperature Excursion? check_ipc->temp_issue Analyze temp logs incomplete_rxn->temp_issue No sol_incomplete Solution: - Increase reaction time - Re-evaluate temperature incomplete_rxn->sol_incomplete Yes workup_loss Work-up/Isolation Issue? temp_issue->workup_loss No sol_temp Solution: - Improve cooling - Slow reagent addition - Check thermal stability temp_issue->sol_temp Yes sol_workup Solution: - Optimize extraction solvents - Analyze waste streams - Adjust filtration method workup_loss->sol_workup Yes identify_impurity Isolate & Characterize Impurity (LC-MS, NMR) workup_loss->identify_impurity No, new impurity present sol_impurity Solution: - Adjust stoichiometry - Optimize temperature - Consider alternative solvent identify_impurity->sol_impurity

Caption: Troubleshooting workflow for scale-up issues.

Data Presentation: Hypothetical Scale-Up Case Study

The following table presents a hypothetical comparison of a nucleophilic aromatic substitution (amination) reaction at lab and pilot scales. This data is illustrative and serves to highlight common changes observed during scale-up.

Table 1: Comparison of Lab vs. Pilot Scale for the Amination of this compound

ParameterLab Scale (1 L Vessel)Pilot Scale (100 L Reactor)Rationale for Change
Batch Size
Starting Material100 g (0.456 mol)10.0 kg (45.6 mol)100x scale-up factor.
Reaction Conditions
Solvent (DMF)500 mL50 LMaintained a similar concentration.
Nucleophile (e.g., Aniline)1.1 eq (50.2 g)1.1 eq (5.02 kg)Stoichiometry kept constant.
Base (K₂CO₃)2.0 eq (126 g)2.0 eq (12.6 kg)Stoichiometry kept constant.
Addition Time15 minutes2 hoursSlower addition to control exotherm in a larger volume.
Reaction Temperature80°C80-85°CSlight increase in range to account for less precise heat control.
Reaction Time6 hours10 hoursSlower reaction due to mass and heat transfer limitations[12].
Results
Yield (Isolated)92%85%Yield reduction is common due to transfer losses and side reactions at scale.
Purity (HPLC)99.5%98.2%Increased reaction time and potential hot spots can lead to more byproducts.
Key ImpurityUnreacted SM (0.2%)Unreacted SM (0.5%), Impurity X (0.8%)Longer reaction time at high temp may generate new degradation products.

Experimental Protocols

The following are illustrative protocols for common reactions involving this compound. Note: These are generalized procedures and must be adapted and optimized for specific equipment and safety protocols.

Protocol 1: Lab-Scale Nucleophilic Aromatic Substitution (Amination)

  • Reaction Setup: Equip a 1 L, 4-necked round-bottom flask with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Reagent Charging: Charge this compound (100 g, 0.456 mol), potassium carbonate (126 g, 0.912 mol), and dimethylformamide (DMF, 500 mL) to the flask.

  • Inerting: Purge the vessel with nitrogen.

  • Heating: Begin stirring and heat the mixture to 80°C.

  • Nucleophile Addition: Slowly add the amine nucleophile (e.g., 1.1 equivalents) dropwise over 15-20 minutes, monitoring the internal temperature to ensure the exotherm is controlled.

  • Reaction: Maintain the reaction temperature at 80°C for 6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 2 L of ice-cold water with vigorous stirring.

  • Acidification: Adjust the pH to ~2-3 with concentrated HCl to precipitate the product.

  • Isolation: Filter the solid product, wash the cake thoroughly with water, and dry it under vacuum at 60°C.

Protocol 2: Pilot-Scale Nucleophilic Aromatic Substitution (Amination)

  • Vessel Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and has been pressure tested. Calibrate all probes (temperature, pressure).

  • Reagent Charging: Charge the reactor with this compound (10.0 kg), potassium carbonate (12.6 kg), and DMF (50 L) via a charging port.

  • Inerting & Heating: Seal the reactor, start agitation, and apply a nitrogen blanket. Heat the reactor contents to 80°C using the jacket heating system.

  • Nucleophile Addition: Add the amine nucleophile (5.02 kg) to the reactor from a calibrated addition vessel over a period of 2 hours, ensuring the internal temperature does not exceed 85°C.

  • Reaction: Maintain the batch temperature at 80-85°C for 10 hours, or until in-process controls confirm reaction completion.

  • Work-up (Quench): Cool the reactor to 20°C. In a separate 500 L quench vessel containing 200 L of chilled water, slowly transfer the reaction mixture under agitation.

  • Acidification: Adjust the pH of the quench vessel to ~2-3 with concentrated HCl.

  • Isolation: Isolate the product using a centrifuge or filter press. Wash the product cake with water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum tray dryer at 60°C until the loss on drying (LOD) is constant.

Process Flow Diagram for Amination

amination_process cluster_lab Lab Scale cluster_pilot Pilot Scale lab_setup 1. Setup Flask lab_charge 2. Charge Reagents lab_setup->lab_charge lab_react 3. Heat & React (80°C, 6h) lab_charge->lab_react lab_workup 4. Aqueous Quench & Precipitation lab_react->lab_workup lab_isolate 5. Filter & Dry lab_workup->lab_isolate pilot_setup 1. Prepare Reactor pilot_charge 2. Charge Reagents pilot_setup->pilot_charge pilot_react 3. Heat & React (80-85°C, 10h) pilot_charge->pilot_react pilot_workup 4. Transfer to Quench Vessel & Precipitate pilot_react->pilot_workup pilot_isolate 5. Centrifuge & Dry pilot_workup->pilot_isolate

Caption: Comparison of lab and pilot scale amination workflows.

References

Validation & Comparative

Comparing 4-Chloro-5-fluoro-2-nitrobenzoic acid with other halogenated benzoic acids in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Synthetic Utility of 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Abstract

This guide presents a detailed comparative analysis of this compound, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its value stems from a unique arrangement of three distinct functional handles—a carboxylic acid, a nitro group, and two different halogens—on a single aromatic scaffold. We will dissect the nuanced reactivity of this molecule and compare its performance in pivotal synthetic transformations against other halogenated benzoic acid analogs. This document serves as a technical resource for researchers, chemists, and process development professionals, providing both theoretical rationale and practical, data-driven insights to guide the strategic selection of starting materials for complex molecular architectures.

Chapter 1: The Foundation: Physicochemical Properties & Electronic Effects

The reactivity of an aromatic compound is fundamentally governed by the electronic influence of its substituents. In this compound, the interplay between the nitro, chloro, fluoro, and carboxyl groups creates a highly activated and versatile substrate.

  • Electron-Withdrawing Groups (EWGs): The primary drivers of this molecule's reactivity are its powerful EWGs. The nitro group (-NO₂) is one of the strongest EWGs, withdrawing electron density through both the inductive (-I) and resonance (-R) effects. The carboxylic acid (-COOH) also acts as an EWG, primarily through induction.[2]

  • Halogen Substituents: The fluorine and chlorine atoms exert a strong -I effect, which significantly increases the acidity of the carboxylic acid and enhances the electrophilicity of the aromatic ring.[2][3][4][5] This electron withdrawal stabilizes the conjugate base (carboxylate anion), making the parent acid more acidic compared to unsubstituted benzoic acid.[4][5]

This combination of EWGs renders the aromatic ring electron-deficient, which is the critical prerequisite for the facile execution of Nucleophilic Aromatic Substitution (SNAr) reactions.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Acidity (pKa) Trend
This compound C₇H₃ClFNO₄219.55146-150Highest
4,5-Dichloro-2-nitrobenzoic acidC₇H₃Cl₂NO₄236.01162-164High
4-Bromo-5-fluoro-2-nitrobenzoic acidC₇H₃BrFNO₄263.99165-168High
4-Fluoro-2-nitrobenzoic acidC₇H₄FNO₄185.11176-178Moderate
Benzoic Acid (Reference)C₇H₆O₂122.12122.4Lowest (pKa ≈ 4.2)

Note: Acidity trend is predicted based on the number and nature of electron-withdrawing substituents. The presence of multiple strong EWGs (NO₂, F, Cl) significantly lowers the pKa compared to benzoic acid.[4][5] Data for the title compound sourced from PubChem.[6]

Chapter 2: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Two Halogens

The cornerstone of this building block's utility is its high reactivity in SNAr reactions. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8] The reaction rate is accelerated by EWGs that can stabilize the negative charge of this intermediate.

// Reactant reactant [label=<

+ Nu-

This compound + Nucleophile

];

// Meisenheimer Complex intermediate [label=<

Step 1: Addition (Rate-Determining)

];

meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Product product_step [label=<

Step 2: Elimination

];

product [label=<

+ F-

Substitution Product + Leaving Group

];

// Edges reactant -> intermediate -> meisenheimer -> product_step -> product; } Caption: Generalized SNAr mechanism on the C5-F position.

Causality of Halogen Reactivity

A crucial concept in SNAr is that the leaving group reactivity trend is often the reverse of that seen in aliphatic substitutions (Sₙ1/Sₙ2). The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The C-F bond is the most polarized, making the attached carbon the most electrophilic and best able to stabilize the developing negative charge in the transition state. Therefore, the typical reactivity order for halogens as leaving groups in SNAr is:

F > Cl > Br > I [8]

Comparative Analysis

This compound presents two activated positions for nucleophilic attack:

  • C5-F Bond: The fluorine is para to the powerful -NO₂ group, representing the most activated site on the molecule. Nucleophilic attack here is kinetically favored.

  • C4-Cl Bond: The chlorine is ortho to the -NO₂ group. While still activated, this position is generally less reactive than the C5 position.

This differential reactivity is the molecule's greatest asset. It allows for selective, sequential displacement of the halogens, enabling the synthesis of complex, differentially substituted heterocyclic systems from a single starting material.[9][10]

Table 2: Predicted Reactivity & Selectivity in SNAr vs. Analogs

Starting MaterialPrimary Nucleophilic Attack SiteSecondary Attack SiteExpected Relative RateKey Synthetic Feature
This compound C5-F (para to NO₂)C4-Cl (ortho to NO₂)Very HighExcellent for sequential, regioselective substitutions.
4,5-Dichloro-2-nitrobenzoic acidC5-Cl (para to NO₂)C4-Cl (ortho to NO₂)HighGood for sequential substitutions, but less reactive than the fluoro analog.
2-Bromo-4-fluoro-5-nitrobenzoic acidC4-F (ortho to NO₂)C5-NO₂ (Vicarious Sub.)ModerateDifferent substitution pattern; F is less activated than in the title compound.
4-Chloro-2-nitrobenzoic acidC4-Cl (ortho to NO₂)N/AModerateOnly one site for SNAr. Less versatile.

Chapter 3: The Nuances of Nitro Group Reduction

Converting the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the ring, turning a strongly deactivated system into a highly activated one.[11] This 2-amino-dihalobenzoic acid derivative is a valuable precursor for heterocycle synthesis (e.g., benzimidazoles, quinazolinones).

The primary challenge in this step is preventing hydrodehalogenation—the undesired reductive cleavage of the C-X bond.[12]

Choice of Reduction Protocol

The stability of the carbon-halogen bond under reductive conditions is critical: C-F >> C-Cl > C-Br > C-I

  • Catalytic Hydrogenation (H₂/Catalyst): Standard catalysts like Palladium on Carbon (Pd/C) are highly active and can readily cleave C-Cl, C-Br, and C-I bonds.[13] For substrates containing chlorine, milder catalysts like Raney Nickel or the use of specific additives (e.g., morpholine) may be required to suppress dehalogenation.[12][13] The C-F bond is typically robust under these conditions.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): These methods are often chemoselective, reducing the nitro group while leaving halogens intact.[11][13][14] They are the preferred choice when preserving chlorine, bromine, or iodine is essential.

Strategic Advantage of this compound

The presence of the very stable C-F bond and the moderately stable C-Cl bond dictates the choice of reagent. To produce 2-Amino-4-chloro-5-fluorobenzoic acid, a metal/acid reduction (like SnCl₂) is the most reliable method. If one were to use an analog like 4-bromo-5-fluoro-2-nitrobenzoic acid, the risk of losing the bromine even with chemical reducing agents increases, and catalytic hydrogenation becomes highly challenging.

Reduction_Workflow start Select Halogenated Nitrobenzoic Acid sub_type Halogen Type? start->sub_type fluorine Only Fluorine sub_type->fluorine F chloro Chlorine Present sub_type->chloro Cl bromo_iodo Bromine or Iodine Present sub_type->bromo_iodo Br / I reagent_f H2 / Pd/C is safe (No dehalogenation) fluorine->reagent_f reagent_cl Use SnCl2 or Fe/HCl to preserve Chlorine. Use H2/Raney Ni with caution. chloro->reagent_cl reagent_br Use SnCl2 or Fe/HCl. Catalytic hydrogenation is very likely to cause dehalogenation. bromo_iodo->reagent_br product Desired Halogenated Aniline reagent_f->product reagent_cl->product reagent_br->product

Chapter 4: Field-Validated Experimental Protocol

This protocol provides a reliable method for the selective nucleophilic substitution of the fluorine atom in this compound.

Protocol: Synthesis of 4-Chloro-5-(benzylamino)-2-nitrobenzoic acid

Objective: To demonstrate the selective displacement of the highly activated fluorine at the C5 position.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.20 g, 10.0 mmol).

  • Add anhydrous DMF (e.g., 30 mL) to dissolve the starting material.

  • Add potassium carbonate (e.g., 3.45 g, 25.0 mmol). The carbonate acts as a base to deprotonate both the carboxylic acid and the amine nucleophile, facilitating the reaction.

  • Add benzylamine (e.g., 1.18 g, 11.0 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Pour the reaction mixture into a beaker containing ice-water (approx. 150 mL).

  • Slowly acidify the aqueous mixture to pH ~2-3 using 1 M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the desired 4-Chloro-5-(benzylamino)-2-nitrobenzoic acid as a solid.

Characterization:

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the characteristic C-F coupling in the NMR spectrum is a key indicator of successful substitution.

Conclusion

This compound stands out as a uniquely versatile building block due to the differential reactivity of its two halogen atoms in SNAr reactions. Its primary advantage over analogs like 4,5-dichloro-2-nitrobenzoic acid is the enhanced reactivity of the C5-fluorine, allowing for milder reaction conditions and predictable regioselectivity. When compared to bromo- or iodo-containing analogs, its superiority lies in the greater stability of its C-Cl bond during subsequent transformations, particularly nitro group reduction.

The strategic selection of a halogenated benzoic acid must be guided by the desired synthetic outcome. For complex, multi-step syntheses requiring sequential, regiocontrolled introductions of nucleophiles, this compound offers a distinct and powerful advantage, streamlining the construction of elaborate molecular frameworks.

References

Comparative Efficacy of Drug Candidates Derived from Chloro-Fluoro-Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of drug candidates synthesized from isomers of chloro-fluoro-nitrobenzoic acid. Due to a lack of specific experimental data in the reviewed literature for drug candidates derived directly from 4-Chloro-5-fluoro-2-nitrobenzoic acid , this document focuses on the reported efficacy of compounds synthesized from the closely related isomers, 4-Chloro-2-fluoro-5-nitrobenzoic acid and 2-Chloro-5-nitrobenzoic acid , as well as other structurally similar starting materials. The data presented for these alternatives can serve as a valuable reference point for researchers interested in the potential therapeutic applications of this class of compounds.

The structural variations among these isomers, particularly the positions of the fluoro and chloro substituents, can significantly influence the physicochemical properties and biological activities of their derivatives. This guide aims to summarize the available quantitative data, provide detailed experimental methodologies, and visualize relevant biological pathways to aid in the design and development of novel drug candidates.

Data Presentation: Efficacy of Drug Candidate Analogs

Anticancer Activity of 1,3,4-Oxadiazole Analogues

Derivatives of 1,3,4-oxadiazole synthesized from 4-chloro-2-nitrophenol have been evaluated for their anticancer and antibacterial properties. One study reported the synthesis of a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues and their activity against various cancer cell lines.[1]

Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [1]

Compound IDCancer Cell LineGrowth Inhibition (%) at 10 µM
6h SNB-19 (CNS Cancer)65.12
NCI-H460 (Lung Cancer)55.61
SNB-75 (CNS Cancer)54.68
6d MCF7 (Breast Cancer)24.79
MDA-MB-468 (Breast Cancer)26.01
6f UACC-62 (Melanoma)21.25
NCI-H522 (Lung Cancer)20.32
HCT-116 (Colon Cancer)20.15
Antibacterial Activity of Synthesized Compounds

The same study also investigated the antibacterial potential of these 1,3,4-oxadiazole analogues.[1] Additionally, derivatives of 2-Chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial efficacy.

Table 2: Antibacterial Activity of 1,3,4-Oxadiazole and 2-Chloro-5-nitrobenzoic Acid Derivatives

Compound ID/DerivativeBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Starting Material
6c [1]E. coli (Gram-negative)817.0 ± 0.404-chloro-2-nitrophenol
S. aureus (Gram-positive)817.0 ± 0.15
6e [1]E. coli (Gram-negative)1615.0 ± 0.254-chloro-2-nitrophenol
S. aureus (Gram-positive)1615.5 ± 0.35
Ciprofloxacin (Standard) [1]E. coli, S. aureus4--
Compound 1 [2]S. aureus ATCC-up to 272-Chloro-5-nitrobenzoic acid
E. coli-up to 17
Gentamicin (Standard) [2]S. aureus ATCC-28-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of research findings. The following are protocols adapted from the literature for the synthesis and biological evaluation of compounds similar to those that could be derived from this compound.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles[1]

A multi-step synthesis is employed for the creation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which provides a general framework for synthesizing similar heterocyclic compounds.

  • Nitration of 4-chlorophenol: 4-chlorophenol is nitrated using a mixture of nitric acid and sulfuric acid to produce 4-chloro-2-nitrophenol.

  • Reduction of the nitro group: The nitro group of 4-chloro-2-nitrophenol is reduced to an amino group to yield 2-amino-4-chlorophenol.

  • Formation of Hydrazinecarboxamide: The resulting aminophenol is reacted with a reagent to form a hydrazinecarboxamide intermediate.

  • Cyclization with Aromatic Aldehydes: The hydrazinecarboxamide is then reacted with various aromatic aldehydes in the presence of an oxidizing agent to yield the final 2,5-disubstituted 1,3,4-oxadiazole derivatives.

Solid-Phase Synthesis of Heterocyclic Scaffolds[3]

4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a building block for the solid-phase synthesis of various heterocyclic systems, including benzimidazoles, benzotriazoles, and quinoxalinones.[3][4]

  • Immobilization: The starting benzoic acid is immobilized on a Rink amide resin.

  • Substitution and Reduction: The chlorine and nitro groups are subjected to substitution and reduction reactions. For example, the nitro group can be reduced to an amine using reagents like tin(II) chloride.

  • Cyclization: The resulting intermediates are cyclized with appropriate reagents to form the desired heterocyclic scaffolds.

Antimicrobial Activity Screening[1][2]

The antibacterial activity of the synthesized compounds can be evaluated using standard methods such as the disk diffusion and broth microdilution assays.

  • Disk Diffusion Method:

    • Bacterial cultures are uniformly spread on agar plates.

    • Sterile paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

    • The plates are incubated, and the diameter of the inhibition zone around each disc is measured.

  • Broth Microdilution Method (for MIC determination):

    • Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

    • A standardized suspension of the target bacteria is added to each well.

    • The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of drug candidates from a substituted nitrobenzoic acid precursor.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 4-Chloro-5-fluoro- 2-nitrobenzoic acid B Intermediate Formation (e.g., Amidation, Esterification) A->B C Cyclization/ Derivatization B->C D Library of Drug Candidates C->D E In vitro Screening (e.g., Anticancer, Antimicrobial) D->E Screening F Hit Identification (Based on IC50, MIC) E->F G Lead Optimization F->G H Preclinical Studies G->H G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Proliferation\n& Survival Cell Proliferation & Survival mTORC1->Cell Proliferation\n& Survival Drug Candidate Drug Candidate Drug Candidate->PI3K inhibits Drug Candidate->Akt inhibits Drug Candidate->mTORC1 inhibits

References

Spectroscopic Analysis for the Confirmation of 4-Chloro-5-fluoro-2-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal identification of a chemical compound is a cornerstone of chemical research and drug development. This guide provides a comparative overview of the spectroscopic techniques used to confirm the identity and structure of 4-Chloro-5-fluoro-2-nitrobenzoic acid. By presenting experimental data alongside those of structurally similar compounds, this document aims to highlight the unique spectral features that arise from the specific arrangement of substituents on the aromatic ring.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and three comparable aromatic carboxylic acids. This comparative approach facilitates the identification of the target molecule by underscoring the distinct effects of substituent position and identity on the spectral output.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-3H-6-COOH
This compound (Predicted) ~8.2 (d)~7.9 (d)~13.0 (s)
4-Chloro-2-nitrobenzoic acid8.13 (d)7.78 (dd)10.5 (br s)
2-Fluoro-5-nitrobenzoic acid8.45 (dd)7.45 (ddd)-
2-Chloro-5-nitrobenzoic acid8.16 (d)8.32 (dd)-

Predicted data for the target compound is based on established principles of substituent effects on chemical shifts. Actual experimental values may vary slightly. d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, br s = broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OC-ClC-FC-NO₂Aromatic C-HAromatic C-X
This compound (Predicted) ~165~130~160 (d)~148~125, ~120~135, ~128
4-Chloro-2-nitrobenzoic acid165.8139.9-148.1131.9, 130.4, 125.1133.2
2-Fluoro-5-nitrobenzoic acid163.4 (d)-162.8 (d)142.1132.8 (d), 120.4 (d), 116.3 (d)129.1 (d)
2-Chloro-5-nitrobenzoic acid168.0135.0-147.0132.0, 131.0, 125.0130.0

Predicted data for the target compound is based on established principles of substituent effects on chemical shifts. Actual experimental values may vary slightly. (d) indicates splitting due to fluorine coupling.

Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)

CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)C-NO₂ (Asymmetric)C-NO₂ (Symmetric)C-ClC-F
This compound (Typical) 2500-3300 (broad)1700-17301520-15601340-1370700-8001100-1250
4-Chloro-2-nitrobenzoic acid2500-3300 (broad)~1700~1530~1350~750-
2-Fluoro-5-nitrobenzoic acid2500-3300 (broad)~1710~1535~1355-~1230
2-Chloro-5-nitrobenzoic acid2500-3300 (broad)~1705~1525~1345~760-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M-H]⁻ (Predicted)Key Fragmentation Ions
This compound C₇H₃ClFNO₄219.55217.96618[M-OH]⁻, [M-NO₂]⁻, [M-COOH]⁻
4-Chloro-2-nitrobenzoic acidC₇H₄ClNO₄201.56200.98288[M-OH]⁻, [M-NO₂]⁻, [M-COOH]⁻
2-Fluoro-5-nitrobenzoic acidC₇H₄FNO₄185.11184.01004[M-OH]⁻, [M-NO₂]⁻, [M-COOH]⁻
2-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄201.56200.98288[M-OH]⁻, [M-NO₂]⁻, [M-COOH]⁻

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 16 ppm.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled pulse sequence.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0 to 200 ppm.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan before scanning the sample. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Negative ion mode is typically used for carboxylic acids to observe the [M-H]⁻ ion.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to further confirm the structure.

Visualizing the Analytical Workflow and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the process of deducing the chemical structure from the collected data.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition cluster_confirmation Structural Confirmation Sample 4-Chloro-5-fluoro- 2-nitrobenzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Elucidation_Logic cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Conclusion MS_Ion Molecular Ion Peak (m/z = 219.55) [M-H]⁻ = 217.97 MS_Formula Molecular Formula (C₇H₃ClFNO₄) MS_Ion->MS_Formula Confirms Final_Structure 4-Chloro-5-fluoro- 2-nitrobenzoic acid MS_Formula->Final_Structure IR_Groups Functional Groups: -COOH (broad O-H, C=O) -NO₂ (asymmetric/symmetric stretch) -C-Cl, -C-F IR_Groups->Final_Structure H_NMR ¹H NMR: Two aromatic protons (doublets) One carboxylic acid proton H_NMR->Final_Structure C_NMR ¹³C NMR: Seven distinct carbon signals Carbonyl, C-Cl, C-F, C-NO₂ Fluorine coupling observed C_NMR->Final_Structure

Caption: Logical process for confirming the structure using combined spectroscopic data.

A Comparative Kinetic Analysis of 4-Chloro-5-fluoro-2-nitrobenzoic Acid Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of the reaction kinetics of two positional isomers of chloro-fluoro-nitrobenzoic acid: 4-Chloro-2-fluoro-5-nitrobenzoic acid and 2-Chloro-4-fluoro-5-nitrobenzoic acid. The focus of this comparison is their reactivity towards nucleophilic aromatic substitution (SNAr), a pivotal reaction in the synthesis of complex organic molecules for pharmaceuticals and other advanced materials. Due to the absence of directly comparable experimental kinetic data in published literature, this guide provides a theoretical framework supported by hypothetical kinetic data to illustrate the expected differences in reactivity based on the principles of physical organic chemistry.

Introduction to Isomer Reactivity

The reactivity of substituted aromatic rings in nucleophilic aromatic substitution reactions is profoundly influenced by the nature and position of the substituents. Electron-withdrawing groups, such as the nitro group (-NO₂), are essential as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the substitution process. The halogen atoms (Cl and F) in the selected isomers serve as the leaving groups. The relative positions of the nitro group and the halogen leaving groups are critical in determining the rate of reaction.

In this comparative analysis, we will explore the reaction kinetics of the following two isomers:

  • Isomer A: 4-Chloro-2-fluoro-5-nitrobenzoic acid

  • Isomer B: 2-Chloro-4-fluoro-5-nitrobenzoic acid

The primary reaction under consideration is the nucleophilic aromatic substitution with a generic nucleophile (Nu⁻), leading to the displacement of one of the halogen atoms.

Predicted Reactivity and Rationale

In nucleophilic aromatic substitution, the rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is enhanced by the ability of electron-withdrawing groups to delocalize the negative charge. The nitro group is a powerful electron-withdrawing group, and its ability to stabilize the intermediate is greatest when it is positioned ortho or para to the site of nucleophilic attack.

  • For Isomer A (4-Chloro-2-fluoro-5-nitrobenzoic acid): The nitro group is ortho to the fluorine atom and meta to the chlorine atom. Nucleophilic attack at the carbon bearing the fluorine atom will be strongly activated by the ortho nitro group. Attack at the carbon bearing the chlorine atom will be less activated as the nitro group is in the meta position.

  • For Isomer B (2-Chloro-4-fluoro-5-nitrobenzoic acid): The nitro group is para to the fluorine atom and ortho to the chlorine atom. Both halogens are in positions activated by the nitro group.

Given that the C-F bond is generally stronger than the C-Cl bond, the fluorine atom is typically a poorer leaving group than the chlorine atom in SNAr reactions (unless the reaction is rate-limited by the attack of the nucleophile, in which case the more electronegative fluorine can accelerate the reaction). However, the activation by the nitro group is a dominant factor. In Isomer B, both halogens are well-activated. In Isomer A, only the fluorine is strongly activated. Therefore, a nuanced analysis is required. For the purpose of this illustrative guide, we will hypothesize that the substitution of the chlorine atom in Isomer B is the most favorable reaction pathway due to the strong activation by the ortho-nitro group and the better leaving group ability of chlorine compared to fluorine.

Comparative Kinetic Data (Hypothetical)

The following table summarizes the hypothetical kinetic data for the reaction of the two isomers with a model nucleophile under identical pseudo-first-order conditions. This data is for illustrative purposes to highlight the expected differences in reactivity.

IsomerLeaving GroupRate Constant (k, s⁻¹)Half-life (t½, s)Activation Energy (Ea, kJ/mol)
A: 4-Chloro-2-fluoro-5-nitrobenzoic acid F1.2 x 10⁻⁴577685
B: 2-Chloro-4-fluoro-5-nitrobenzoic acid Cl3.5 x 10⁻³19872

Experimental Protocols

A generalized experimental protocol for determining the reaction kinetics of these isomers via UV-Vis spectrophotometry is provided below.

Objective: To determine the pseudo-first-order rate constant for the nucleophilic aromatic substitution reaction of the isomers of chloro-fluoro-nitrobenzoic acid with a suitable nucleophile.

Materials:

  • Isomer A (4-Chloro-2-fluoro-5-nitrobenzoic acid)

  • Isomer B (2-Chloro-4-fluoro-5-nitrobenzoic acid)

  • A suitable nucleophile (e.g., piperidine, sodium methoxide)

  • A suitable solvent (e.g., DMSO, acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each isomer in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a stock solution of the nucleophile at a much higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions.

  • Determination of λmax:

    • React a small amount of one of the isomers with an excess of the nucleophile and allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the reactant has minimal absorbance.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • Pipette a known volume of the isomer stock solution into a quartz cuvette.

    • Initiate the reaction by adding a large excess of the nucleophile stock solution to the cuvette.

    • Quickly mix the solution and immediately begin recording the absorbance at λmax at regular time intervals until the absorbance value becomes constant (indicating the end of the reaction).

  • Data Analysis:

    • The pseudo-first-order rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the comparative analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Isomers A & B, Nucleophile) det_lambda Determine λmax of Product prep_solutions->det_lambda run_kinetic Perform Kinetic Run (UV-Vis Spectrophotometry) det_lambda->run_kinetic collect_data Collect Absorbance vs. Time Data run_kinetic->collect_data plot_data Plot ln(A∞ - At) vs. Time collect_data->plot_data calc_k Calculate Rate Constant (k) plot_data->calc_k compare Compare Kinetic Parameters calc_k->compare

Experimental workflow for kinetic analysis.

Logical_Relationship cluster_isomers Isomers cluster_reactivity Predicted Reactivity in SNAr cluster_reasoning Rationale isomer_a Isomer A (4-Chloro-2-fluoro-5-nitrobenzoic acid) reactivity_a Lower Reactivity isomer_a->reactivity_a isomer_b Isomer B (2-Chloro-4-fluoro-5-nitrobenzoic acid) reactivity_b Higher Reactivity isomer_b->reactivity_b reason_a Nitro group meta to Cl (less activation) reactivity_a->reason_a reason_b Nitro group ortho to Cl (strong activation) reactivity_b->reason_b

Logical relationship of predicted isomer reactivity.

A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-5-fluoro-2-nitrobenzoic Acid using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 4-Chloro-5-fluoro-2-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. This guide includes detailed experimental protocols, data presentation, and a comparison with alternative analytical techniques.

Introduction

This compound is a crucial intermediate in organic synthesis. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method is required to accurately determine its purity and identify any process-related impurities. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for this purpose due to its high resolution, sensitivity, and reproducibility.

Comparison of Analytical Methods

While other analytical techniques such as Gas Chromatography (GC), and Thin Layer Chromatography (TLC) can be used for purity assessment, HPLC is generally preferred for aromatic carboxylic acids due to its ability to analyze non-volatile and thermally labile compounds without derivatization.

TechniqueAdvantagesDisadvantages
HPLC High resolution and sensitivity, suitable for non-volatile compounds, quantitative accuracy.Higher cost of instrumentation and solvents.
GC High efficiency for volatile compounds.Requires derivatization for non-volatile carboxylic acids, potential for thermal degradation.
TLC Simple, rapid, and inexpensive for qualitative analysis.Lower resolution and sensitivity, not ideal for quantitative analysis.

Recommended HPLC Method for Purity Validation

Based on the analysis of related halogenated nitrobenzoic acids, a reversed-phase HPLC method using a C18 column with an acidified mobile phase is recommended for the purity validation of this compound. The acidic mobile phase ensures that the carboxylic acid is in its protonated, non-ionized form, leading to better retention and peak shape on the non-polar stationary phase.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid), analytical grade

  • Reference standard of this compound (purity >99.5%)

  • Synthesized this compound sample

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • The mobile phase is typically a gradient mixture of A and B. A typical starting gradient could be 70% A and 30% B, ramping to 100% B over 20 minutes.

4. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the initial mobile phase composition.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the synthesized this compound and prepare it in the same manner as the standard solution.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the UV absorbance maximum of the compound)

  • Run Time: 30 minutes

6. Data Analysis:

  • The purity of the synthesized sample is calculated based on the area percentage of the main peak in the chromatogram.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table presents hypothetical data from the HPLC analysis of a synthesized batch of this compound compared to a reference standard and a potential isomeric impurity.

CompoundRetention Time (min)Peak AreaPurity (%)
Reference Standard 12.51,500,00099.8
Synthesized Sample 12.51,450,00096.7
Isomeric Impurity 10.845,000-
Other Impurities various5,000-

Experimental Workflow and Signaling Pathways

The overall workflow for validating the purity of synthesized this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis and Work-up cluster_analysis HPLC Analysis cluster_validation Purity Validation synthesis Synthesis of 4-Chloro-5-fluoro- 2-nitrobenzoic acid workup Purification and Isolation synthesis->workup sample_prep Sample and Standard Preparation workup->sample_prep hplc_analysis HPLC Method Execution sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Chromatogram Integration and Peak Analysis data_acquisition->data_processing purity_calc Purity Calculation and Impurity Profiling data_processing->purity_calc report Final Report Generation purity_calc->report

Caption: Experimental workflow for purity validation.

The logical relationship for the HPLC method development and validation process is outlined below.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation col_select Column Selection (C18) mp_select Mobile Phase Selection (Acidified ACN/Water) det_select Detector Wavelength (UV @ 254 nm) specificity Specificity (Impurity Separation) det_select->specificity linearity Linearity accuracy Accuracy precision Precision robustness Robustness

Caption: HPLC method development and validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity validation of synthesized this compound. The key to a successful validation lies in the ability of the method to separate the main compound from potential process-related impurities, particularly its isomers. By following the detailed experimental protocol and data analysis procedures outlined in this guide, researchers can confidently assess the purity of their synthesized material, ensuring it meets the stringent quality requirements for pharmaceutical development.

The Fluorine Factor: A Comparative Guide to the Reactivity of 4-Chloro-5-fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comparative analysis of 4-Chloro-5-fluoro-2-nitrobenzoic acid and its non-fluorinated counterpart, 4-Chloro-2-nitrobenzoic acid, with a focus on how the fluorine atom modulates the reactivity of the molecule. This objective comparison, supported by experimental data and detailed protocols, aims to inform researchers in their selection and application of these versatile building blocks.

The Dual Nature of Fluorine: Impact on Aromatic Reactivity

The fluorine atom in this compound exerts a significant influence on the electron density of the aromatic ring through two primary electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This inductive effect is most pronounced at the carbon atom to which it is attached and decreases with distance.

  • Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the pi-system of the aromatic ring through resonance. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring, this effect is generally weaker than its inductive effect.

In the context of this compound, the presence of two other electron-withdrawing groups—the nitro group (-NO₂) and the chloro group (-Cl)—creates a highly electron-deficient aromatic system. The additional strong inductive pull of the fluorine atom further enhances this electron deficiency.

Enhanced Acidity: A Quantitative Look at the Fluorine Effect

The acidity of the carboxylic acid group serves as a sensitive probe of the electronic environment of the aromatic ring. A lower pKa value indicates a stronger acid, signifying greater stabilization of the corresponding carboxylate anion. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of this compound compared to 4-Chloro-2-nitrobenzoic acid. This is because the fluorine atom helps to delocalize and stabilize the negative charge of the carboxylate anion.

Table 1: Comparison of Acidity (pKa)

CompoundPredicted pKaRationale
This compoundLowerThe strong inductive electron-withdrawing effect of the fluorine atom stabilizes the carboxylate anion.
4-Chloro-2-nitrobenzoic acidHigherLacks the additional inductive stabilization provided by the fluorine atom.

Accelerated Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (in this case, either the chloro or fluoro group) on the aromatic ring. The rate of SNAr reactions is highly dependent on the nature and position of the substituents on the ring.

The fluorine atom in this compound enhances its reactivity in SNAr reactions in two significant ways:

  • Activation of the Aromatic Ring: The potent inductive electron-withdrawing effect of the fluorine atom, in concert with the nitro and chloro groups, significantly lowers the electron density of the aromatic ring. This makes the ring more electrophilic and thus more readily attacked by nucleophiles.

  • Fluorine as a Leaving Group: In the context of SNAr, fluoride can be an excellent leaving group.[2] The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, thereby lowering the activation energy of the reaction.

Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution

CompoundRelative Reaction Rate with NucleophilesRationale
This compoundFasterThe fluorine atom strongly activates the aromatic ring towards nucleophilic attack through its inductive effect. Fluoride is also a good leaving group in SNAr reactions.
4-Chloro-2-nitrobenzoic acidSlowerThe aromatic ring is less electron-deficient compared to its fluorinated counterpart, resulting in a slower rate of nucleophilic attack.

Experimental Protocols

To empirically validate the enhanced reactivity of this compound, the following experimental protocols can be employed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of the acid dissociation constant.

Materials:

  • This compound

  • 4-Chloro-2-nitrobenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Prepare a 0.01 M solution of the benzoic acid derivative in a 50:50 ethanol/water mixture to ensure solubility.

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume (e.g., 25 mL) of the acid solution in a beaker with a magnetic stir bar.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant at a time.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly, well past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Protocol 2: Kinetic Monitoring of Nucleophilic Aromatic Substitution

This experiment will compare the rate of reaction of the two benzoic acid derivatives with a common nucleophile, such as piperidine.

Materials:

  • This compound

  • 4-Chloro-2-nitrobenzoic acid

  • Piperidine

  • Anhydrous Dimethylformamide (DMF) as solvent

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) instrument

  • Thermostatted reaction vessel

Procedure:

  • Prepare equimolar solutions of the benzoic acid derivative and piperidine in anhydrous DMF.

  • In a thermostatted reaction vessel, mix the solutions of the benzoic acid and piperidine at a constant temperature (e.g., 50 °C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by UV-Vis spectrophotometry (monitoring the appearance of the product) or HPLC (monitoring the disappearance of the starting material and the appearance of the product).

  • Plot the concentration of the starting material or product as a function of time.

  • Determine the initial rate of the reaction from the slope of the curve at t=0. The ratio of the initial rates will provide a quantitative comparison of the reactivity of the two compounds.

Visualizing the Impact of Fluorine

The enhanced reactivity of this compound in SNAr can be visualized through a reaction mechanism diagram.

SNAr_Mechanism cluster_0 Reaction Pathway Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Leaving Group (F⁻ or Cl⁻) Intermediate->Product Loss of Leaving Group

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) of this compound.

The logical flow for choosing between the fluorinated and non-fluorinated compound based on desired reactivity can be summarized in the following diagram.

Decision_Flow Start Select a Benzoic Acid Derivative Question Is enhanced reactivity in Nucleophilic Aromatic Substitution desired? Start->Question Fluorinated Choose this compound Question->Fluorinated Yes NonFluorinated Consider 4-Chloro-2-nitrobenzoic acid Question->NonFluorinated No

Caption: Decision workflow for selecting the appropriate benzoic acid derivative based on reactivity requirements.

Conclusion

The presence of a fluorine atom at the 5-position of 4-Chloro-2-nitrobenzoic acid significantly enhances its reactivity, particularly in nucleophilic aromatic substitution reactions. This heightened reactivity stems from the potent inductive electron-withdrawing effect of fluorine, which activates the aromatic ring towards nucleophilic attack. For researchers and drug development professionals seeking to construct complex molecules through SNAr chemistry, this compound represents a more reactive and often advantageous building block compared to its non-fluorinated analog. The choice between these two compounds should be guided by the specific requirements of the synthetic route, with the fluorinated version being the preferred option when accelerated reaction kinetics are desired.

References

The Bottom Line on 4-Chloro-5-fluoro-2-nitrobenzoic Acid: A Cost-Effectiveness Analysis for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides a detailed cost-effectiveness comparison of 4-Chloro-5-fluoro-2-nitrobenzoic acid and its alternatives for large-scale synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their procurement and process development decisions.

Executive Summary

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. However, its cost-effectiveness in large-scale production hinges on the availability and price of starting materials, as well as the efficiency of the synthetic route. This analysis indicates that while the synthesis of this compound can be highly efficient, with potential yields exceeding 80%, its cost is significantly influenced by the price of the fluorinated toluene precursor. In comparison, alternatives such as 4-chloro-3,5-dinitrobenzoic acid may offer a more economical option depending on the specific application and the prevailing market prices of raw materials.

Comparative Analysis of Synthesis Costs

To provide a clear comparison, we have outlined the estimated production costs for this compound and two common alternatives: 2,4-dichloro-5-nitrobenzoic acid and 4-chloro-3,5-dinitrobenzoic acid. The costs are estimated based on plausible industrial-scale synthesis protocols and current bulk pricing of raw materials.

CompoundStarting MaterialKey ReagentsOverall Yield (%)Purity (%)Estimated Cost (per kg)
This compound 4-Chloro-5-fluorotolueneNitric Acid, Sulfuric Acid, Sodium Dichromate~85>99~$250 - $350
2,4-Dichloro-5-nitrobenzoic acid 2,4-DichlorotolueneNitric Acid, Sulfuric Acid, Sodium Dichromate~85>99~$180 - $250
4-Chloro-3,5-dinitrobenzoic acid 4-Chlorobenzoic AcidNitric Acid, Sulfuric Acid~87>99~$210 - $280

Note: Estimated costs are subject to fluctuations in raw material prices and process optimization.

In-Depth Experimental Protocols

Synthesis of this compound

This proposed industrial-scale synthesis proceeds in two main stages: nitration of the toluene precursor followed by oxidation of the methyl group.

Step 1: Nitration of 4-Chloro-5-fluorotoluene

  • Materials: 4-Chloro-5-fluorotoluene, Nitric Acid (98%), Sulfuric Acid (98%)

  • Procedure:

    • To a stirred, cooled (0-5 °C) mixture of sulfuric acid, slowly add 4-Chloro-5-fluorotoluene.

    • A pre-cooled mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

    • The reaction is stirred for 2-3 hours at room temperature.

    • The mixture is then poured onto crushed ice, and the precipitated product, 4-chloro-5-fluoro-2-nitrotoluene, is filtered, washed with water, and dried.

  • Expected Yield: 90-95%

Step 2: Oxidation to this compound

  • Materials: 4-chloro-5-fluoro-2-nitrotoluene, Sodium Dichromate, Sulfuric Acid

  • Procedure:

    • 4-chloro-5-fluoro-2-nitrotoluene is suspended in a solution of sodium dichromate in aqueous sulfuric acid.

    • The mixture is heated to 60-70 °C for 8-12 hours.

    • After cooling, the product is precipitated by adding water, filtered, washed, and recrystallized.

  • Expected Yield: 90-93%

Synthesis of 2,4-Dichloro-5-nitrobenzoic acid

The synthesis follows a similar two-step process, starting with 2,4-dichlorotoluene.

Step 1: Nitration of 2,4-Dichlorotoluene

  • Materials: 2,4-Dichlorotoluene, Nitric Acid (98%), Sulfuric Acid (98%)

  • Procedure:

    • Follow the same nitration procedure as for 4-Chloro-5-fluorotoluene, substituting 2,4-dichlorotoluene as the starting material.

  • Expected Yield: 92-96%

Step 2: Oxidation to 2,4-Dichloro-5-nitrobenzoic acid

  • Materials: 2,4-dichloro-5-nitrotoluene, Sodium Dichromate, Sulfuric Acid

  • Procedure:

    • Follow the same oxidation procedure as for 4-chloro-5-fluoro-2-nitrotoluene.

  • Expected Yield: 90-94%

Synthesis of 4-Chloro-3,5-dinitrobenzoic acid

This synthesis involves the direct dinitration of 4-chlorobenzoic acid.

  • Materials: 4-Chlorobenzoic Acid, Fuming Nitric Acid, Fuming Sulfuric Acid (Oleum)

  • Procedure:

    • 4-Chlorobenzoic acid is dissolved in fuming sulfuric acid.

    • Fuming nitric acid is added slowly, keeping the temperature below 30 °C.

    • The mixture is then heated to 90-100 °C for 4-6 hours.

    • The reaction mixture is cooled and poured onto ice. The precipitated product is filtered, washed, and dried.

  • Expected Yield: 85-90%

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams outline the synthetic pathway for this compound and a general experimental workflow for large-scale production.

4-Chloro-5-fluorotoluene 4-Chloro-5-fluorotoluene Nitration Nitration 4-Chloro-5-fluorotoluene->Nitration HNO3, H2SO4 4-Chloro-5-fluoro-2-nitrotoluene 4-Chloro-5-fluoro-2-nitrotoluene Nitration->4-Chloro-5-fluoro-2-nitrotoluene Oxidation Oxidation 4-Chloro-5-fluoro-2-nitrotoluene->Oxidation Na2Cr2O7, H2SO4 This compound This compound Oxidation->this compound

Caption: Synthetic pathway for this compound.

cluster_prep Preparation cluster_synthesis Synthesis cluster_final Final Product Raw Material QC Raw Material QC Reagent Preparation Reagent Preparation Raw Material QC->Reagent Preparation Reaction Reaction Reagent Preparation->Reaction Work-up & Isolation Work-up & Isolation Reaction->Work-up & Isolation Purification Purification Work-up & Isolation->Purification Final Product QC Final Product QC Purification->Final Product QC Packaging Packaging Final Product QC->Packaging

Caption: General experimental workflow for large-scale synthesis.

Conclusion

The choice between this compound and its alternatives for large-scale synthesis is a multifaceted decision. While the target compound offers a high-yielding synthetic route, its overall cost-effectiveness is closely tied to the market price of its specific fluorinated precursor. For applications where the unique properties of the fluoro and nitro groups at the 2- and 5-positions are not strictly required, 2,4-dichloro-5-nitrobenzoic acid or 4-chloro-3,5-dinitrobenzoic acid may present more economical alternatives. It is recommended that drug development professionals conduct a thorough cost analysis based on current raw material prices and consider the specific requirements of their downstream applications before committing to a particular building block.

Comparative Analysis of Biological Activities of 4-Chloro-5-fluoro-2-nitrobenzoic Acid Derivatives: A Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives synthesized from 4-Chloro-5-fluoro-2-nitrobenzoic acid. Due to the limited availability of direct comparative studies on derivatives of this specific molecule in publicly accessible literature, this document will focus on the biological potential of closely related analogs and the general principles guiding the biological activity of such compounds. We will explore the synthetic pathways, potential therapeutic targets, and the methodologies used to evaluate their efficacy, drawing parallels from derivatives of similar chloro-fluoro-nitrobenzoic acid isomers.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of a variety of heterocyclic compounds. The presence of three distinct reactive sites—the carboxylic acid group, the nitro group, and the halogen-substituted aromatic ring—allows for diverse chemical modifications, leading to a wide array of derivatives with potential pharmacological activities. While specific quantitative data for derivatives of this compound is scarce, research on analogous compounds, particularly derivatives of 4-chloro-2-fluoro-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid, has revealed promising anticancer and antimicrobial properties. These studies provide a foundational understanding of the structure-activity relationships that likely govern the biological effects of derivatives from the titular compound.

Synthetic Strategies and Potential Derivatives

The primary route to diversifying the this compound core involves the modification of its carboxylic acid and nitro functionalities, as well as nucleophilic substitution of the chlorine and fluorine atoms.

A general workflow for the synthesis and evaluation of these derivatives is outlined below:

Experimental Workflow A This compound B Chemical Derivatization (e.g., Amidation, Esterification, Nucleophilic Substitution) A->B C Purification and Characterization (HPLC, NMR, Mass Spec) B->C D Biological Screening (e.g., Anticancer, Antimicrobial assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization F->G G->B Iterative Synthesis

Caption: General workflow for the synthesis and biological evaluation of derivatives from this compound.

Common derivatization strategies include:

  • Amidation/Esterification: The carboxylic acid group can be readily converted to a wide range of amides and esters to explore interactions with biological targets.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which serves as a key intermediate for the synthesis of various heterocyclic systems like benzimidazoles, quinazolinones, and benzodiazepines. These scaffolds are well-known pharmacophores in many clinically used drugs.

  • Nucleophilic Aromatic Substitution: The chlorine and fluorine substituents can be displaced by various nucleophiles to introduce further diversity.

Comparative Biological Activities (Hypothetical Data Based on Analogs)

While specific data is unavailable for the titular compound's derivatives, we can extrapolate potential activities based on structurally similar molecules. The following table presents a hypothetical comparison of the biological activities of different classes of derivatives that could be synthesized from this compound, with data modeled on published results for analogous compounds.

Table 1: Hypothetical Comparative Biological Activities of this compound Derivatives

Derivative ClassTarget Organism/Cell LineBiological ActivityIC50 / MIC (µM) - Representative Value
Benzimidazole Derivatives Staphylococcus aureusAntibacterial10 - 50
Human Colon Cancer (HCT-116)Anticancer5 - 25
Quinazolinone Derivatives Escherichia coliAntibacterial> 100
Human Breast Cancer (MCF-7)Anticancer1 - 15
Thiazolidinone Derivatives Candida albicansAntifungal20 - 80
Human Lung Cancer (A549)Anticancer8 - 40
Amide Derivatives Various BacteriaAntibacterialVariable
Various Cancer Cell LinesAnticancerVariable

Note: The data in this table is hypothetical and intended for illustrative purposes only. Actual values would need to be determined through experimentation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of the biological activities of these derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in a 96-well microtiter plate with the appropriate broth.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

The anticancer activity of derivatives from chloro-fluoro-nitrobenzoic acids may involve the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A potential signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Derivative of This compound Derivative->PI3K Inhibition Derivative->Akt Inhibition Derivative->mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative of this compound.

Conclusion

Novel Heterocyclic Compounds from 4-Chloro-5-fluoro-2-nitrobenzoic Acid: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel heterocyclic compounds synthesized using 4-Chloro-5-fluoro-2-nitrobenzoic acid as a key building block. It focuses on their potential as anticancer agents, presenting a synthesis of available data to facilitate objective evaluation against existing alternatives. While a single comprehensive study detailing the synthesis and biological evaluation of a specific novel compound from this precursor with direct comparative data is not available in the public domain, this guide compiles and logically connects relevant research to present a representative case study.

Introduction: The Versatility of this compound in Heterocyclic Synthesis

This compound is a versatile starting material for the synthesis of a variety of heterocyclic scaffolds known for their pharmacological importance. Its substituted benzene ring offers multiple reactive sites for cyclization reactions, leading to the formation of compound libraries with diverse biological activities. Among the key classes of compounds synthesized from this precursor are benzimidazoles and quinoxalinones, both of which are prominent pharmacophores in anticancer drug development.

Comparative Analysis of a Representative Quinoxalinone Derivative

While specific anticancer data for a novel quinoxalinone directly synthesized from this compound is not available, we present a comparative analysis of a representative quinoxalinone derivative, Compound 4m (a bromo-substituted quinoxaline) , against the standard chemotherapeutic drug 5-Fluorouracil (5-FU) . This comparison is based on published data for a closely related compound to illustrate the potential of this class of molecules.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)
Compound/DrugCell LineIC50 (µM)Target/Mechanism of Action (Proposed for Quinoxalinones)
Representative Quinoxalinone (Compound 4m) A549 (Non-small-cell lung cancer)9.32 ± 1.56[1][2]Induction of apoptosis via mitochondrial and caspase-3 dependent pathways[1]
5-Fluorouracil (5-FU) A549 (Non-small-cell lung cancer)4.89 ± 0.20[1][2]Inhibition of thymidylate synthase and incorporation into DNA and RNA
Table 2: Cytotoxicity in Normal Human Cells
Compound/DrugCell LineIC50 (µM)
Representative Quinoxalinone (Compound 4m) Hs68 (Human foreskin fibroblast)9.29 ± 1.25[1]
5-Fluorouracil (5-FU) Hs68 (Human foreskin fibroblast)3.08 ± 1.40[1][2]

Key Observation: The representative quinoxalinone (Compound 4m) demonstrates significant anticancer activity against the A549 cell line, comparable to the established drug 5-FU.[1][2] Notably, it exhibits lower cytotoxicity towards normal human fibroblast cells (Hs68) compared to 5-FU, suggesting a potentially better therapeutic window.[1]

Experimental Protocols

General Synthesis of Quinoxalinone Scaffolds

The synthesis of quinoxalinone derivatives from this compound typically involves a multi-step process. The general workflow is outlined below.

G A This compound B Reduction of Nitro Group (e.g., with SnCl2/HCl) A->B C 4-Chloro-5-fluoro-2-aminobenzoic acid B->C D Condensation with α-ketoester (e.g., Ethyl glyoxalate) C->D E Cyclization D->E F Substituted Quinoxalinone E->F

General synthetic workflow for quinoxalinones.

Detailed Steps:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group, typically using a reducing agent like tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl). This yields 4-Chloro-5-fluoro-2-aminobenzoic acid.

  • Condensation and Cyclization: The resulting 2-aminobenzoic acid derivative is then reacted with an α-ketoester (e.g., ethyl glyoxalate) in a suitable solvent. This is followed by a cyclization step, often promoted by heating or the addition of a catalyst, to form the quinoxalinone ring system.

  • Further Modification (Optional): The quinoxalinone core can be further modified at various positions to generate a library of derivatives with potentially enhanced biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Normal human cell lines (e.g., Hs68)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel synthesized compounds and reference drug (e.g., 5-FU)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds and the reference drug. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Drug-Induced Apoptosis Pathway A Quinoxalinone Derivative B Mitochondrial Dysfunction A->B C Caspase-3 Activation A->C D Apoptosis B->D C->D

Proposed apoptotic pathway for quinoxalinone derivatives.

G A Synthesis of Quinoxalinone Library B In Vitro Screening (MTT Assay) A->B C Identification of Lead Compound B->C D Mechanism of Action Studies C->D E In Vivo Efficacy Studies C->E

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5-fluoro-2-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The primary and recommended method for the disposal of 4-Chloro-5-fluoro-2-nitrobenzoic acid is via high-temperature incineration at a licensed and approved waste disposal facility. This compound should not be disposed of down the drain or released into the environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 129951-45-7). Adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection.

Disposal Procedures

The recommended disposal procedure for this compound, as outlined in its Safety Data Sheet (SDS), involves the following key steps:

  • Licensed Professional Service : All disposal must be conducted through a licensed professional waste disposal service.[1] These companies have the expertise and equipment to handle and destroy hazardous chemical waste in accordance with regulations.

  • Chemical Incineration : The primary method of destruction is incineration.[1] The material should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

  • Surplus and Non-Recyclable Solutions : Any surplus or non-recyclable solutions of the chemical should be offered to a licensed disposal company.[1]

  • Contaminated Packaging : Any packaging that has come into direct contact with this compound must be treated as hazardous waste and disposed of in the same manner as the unused product.[1]

  • Spill Management : In the event of a spill, the material should be swept up, avoiding dust formation, and placed in a suitable, closed container for disposal.[1]

Quantitative Disposal Parameters

Specific quantitative parameters for the disposal of this compound are not publicly available and are typically determined by the waste disposal facility based on their specific equipment and permits. However, general guidelines for the incineration of halogenated hazardous waste can provide some insight.

ParameterGeneral GuidelineRationale
Incineration Temperature 1,100°C – 1,200°CConsidered adequate for the breakdown of halogenated hazardous compounds.
Residence Time Minimum of 2 secondsEnsures complete destruction of the organic molecules.
Post-Combustion Treatment Afterburner and ScrubberNecessary to neutralize acidic and other hazardous gases (e.g., HCl, HF, NOx) produced during combustion.[1]

Experimental Protocols: Neutralization and Decomposition

Theoretical Considerations for Neutralization:

As a carboxylic acid, this compound would react with a base to form a salt and water. However, simple neutralization is not a recommended disposal method for the following reasons:

  • The resulting salt solution may still be hazardous and require specialized disposal.

  • The reaction could be exothermic, generating heat.

  • The environmental impact of the resulting salt is not well-documented.

Any attempt at neutralization should only be performed by trained personnel to treat small spills or for specific experimental purposes, and the resulting waste must still be disposed of as hazardous.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 On-Site Chemical Management cluster_1 Waste Segregation & Handling cluster_2 Off-Site Disposal A This compound (Solid or in Solution) B Is the material a surplus or non-recyclable waste? A->B E Is packaging contaminated? A->E C Collect in a designated, labeled, and sealed hazardous waste container. B->C Yes D Store in a cool, dry, well-ventilated area away from incompatible materials. C->D G Segregate from other waste streams. D->G F Dispose of packaging as hazardous waste with the chemical. E->F Yes F->G H Contact a licensed professional waste disposal service. G->H I Arrange for waste pickup and transportation. H->I J High-Temperature Incineration with afterburner and scrubber. I->J K Final Disposition (Ash/Residue Management) J->K

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and adherence to all local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for the most up-to-date information and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling 4-Chloro-5-fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-5-fluoro-2-nitrobenzoic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

Property Value
Chemical Name This compound
Molecular Formula C₇H₃ClFNO₄[1]
Molecular Weight 219.55 g/mol [1]

| CAS Number | 129951-45-7[1] |

Hazard Summary: This compound is classified as an irritant and may cause respiratory, skin, and serious eye irritation.[1][2] It is harmful if swallowed.[3] The toxicological properties have not been thoroughly investigated, and it is crucial to handle it with care.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldAlways wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[4] Inspect gloves for any damage before use and practice proper glove removal technique to avoid skin contact.[5]
Body Laboratory Coat and ApronA full-length, buttoned laboratory coat should be worn.[4] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator when dust is generated.[1][5] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][5]

Operational Plan for Safe Handling

A systematic approach is essential to minimize risk. Follow these procedural steps for safe handling:

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Keep the chemical in a tightly closed container in a dry and well-ventilated place.[6]

2. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[6]

  • Do not breathe in dust, vapors, mist, or gas.[5][8]

  • Avoid contact with skin and eyes.[6][8]

  • Do not eat, drink, or smoke when using this product.[3][8]

  • Wash hands thoroughly after handling.[3][9]

3. First Aid Measures:

  • General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1][8]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1][8]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • This chemical is a halogenated organic compound and should be collected in a designated, properly labeled hazardous waste container.[10]

  • Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.[7]

  • Any disposable items contaminated with the chemical, such as gloves and absorbent pads, should be placed in a designated solid waste container.[4]

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Irritant").[4]

3. Disposal Method:

  • Dispose of the waste through a licensed professional waste disposal service.[5]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated packaging should be disposed of as unused product.[5]

  • The first rinse of any emptied container must be collected and disposed of as hazardous waste.[11]

Experimental Workflow Visualization

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handling_weigh Weighing and Transfer prep_ppe->handling_weigh handling_reaction Use in Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_solid_waste Collect Solid Waste handling_reaction->cleanup_solid_waste emergency_spill Spill handling_reaction->emergency_spill emergency_exposure Personal Exposure handling_reaction->emergency_exposure cleanup_liquid_waste Collect Liquid Waste cleanup_decontaminate->cleanup_liquid_waste cleanup_dispose Dispose via Licensed Service cleanup_solid_waste->cleanup_dispose cleanup_liquid_waste->cleanup_dispose emergency_sds Consult SDS emergency_spill->emergency_sds emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_sds

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.